Nadolol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/t12?,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPOSFSPZNDTMJ-UCWKZMIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C[C@@H]([C@@H](C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nadolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015334 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4), Freely sol in propylene glycol; slightly sol in chloroform; insol in acetone, benzene, ether, hexane., Practically insoluble in lipids., It is freely soluble in ethanol, soluble in hydrochloric acid, slightly soluble in water, and very slightly soluble in sodium hydroxide., 2.25e+00 g/L | |
| Record name | SID855594 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Nadolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01203 | |
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| Record name | NADOLOL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nadolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015334 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White to off-white, crystalline powder | |
CAS No. |
220045-89-6, 42200-33-9 | |
| Record name | Nadolol [USAN:INN:JAN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220045896 | |
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| Record name | Nadolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01203 | |
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| Record name | nadolol | |
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| Record name | Nadolol | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.625 | |
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| Record name | NADOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEN504330V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | NADOLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nadolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015334 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
124-130, 124-136 °C, 124 - 136 °C | |
| Record name | Nadolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01203 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NADOLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nadolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015334 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Nadolol's Mechanism of Action in Cardiovascular Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: Non-Selective Beta-Adrenergic Blockade
Nadolol is a long-acting, non-selective beta-adrenergic receptor antagonist, meaning it competitively blocks both β1 and β2 adrenergic receptors.[1][2] This blockade is the cornerstone of its cardiovascular effects. Unlike some other beta-blockers, this compound does not possess intrinsic sympathomimetic activity (ISA) or membrane-stabilizing activity (MSA), resulting in a pure antagonist profile.[1] Its low lipophilicity limits its penetration across the blood-brain barrier, suggesting its primary effects are mediated peripherally.[3]
Inhibition of Beta-Adrenergic Signaling
Catecholamines, such as epinephrine and norepinephrine, typically bind to β1 and β2 adrenergic receptors, which are G-protein coupled receptors. This binding activates a downstream signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately leading to increased heart rate, myocardial contractility, and other physiological responses. This compound, by blocking the initial binding of catecholamines to these receptors, effectively inhibits this entire signaling pathway.
Cardiovascular Effects of Beta-1 Blockade
The blockade of β1-adrenergic receptors, which are predominantly located in the heart, is responsible for this compound's primary therapeutic effects in cardiovascular models. These include:
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Negative Chronotropic Effect: A reduction in heart rate (bradycardia).[4]
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Negative Inotropic Effect: A decrease in the force of myocardial contraction.
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Reduced Cardiac Output: As a consequence of the decreased heart rate and contractility, the total volume of blood pumped by the heart per minute is reduced.
These effects collectively decrease the workload on the heart and myocardial oxygen demand, which is beneficial in conditions like angina pectoris.
Effects of Beta-2 Blockade
This compound's antagonism of β2-adrenergic receptors, located in the smooth muscle of blood vessels and bronchi, can lead to:
-
Vasoconstriction: By inhibiting β2-mediated vasodilation, this compound can increase peripheral resistance.
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Bronchoconstriction: This can be a significant side effect in individuals with asthma or chronic obstructive pulmonary disease (COPD).
Modulation of the Renin-Angiotensin-Aldosterone System (RAAS)
This compound also exerts a significant influence on the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance.
Inhibition of Renin Release
β1-adrenergic receptors are present on the juxtaglomerular cells of the kidneys and play a key role in stimulating the release of renin. By blocking these receptors, this compound directly inhibits renin secretion.
Downstream Effects on RAAS
The reduction in renin release sets off a cascade of downstream effects:
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Decreased Angiotensin I: With less renin available, the conversion of angiotensinogen to angiotensin I is reduced.
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Reduced Angiotensin II and Aldosterone: The subsequent production of the potent vasoconstrictor, angiotensin II, and the sodium- and water-retaining hormone, aldosterone, is diminished.
This overall suppression of the RAAS contributes significantly to this compound's antihypertensive effects by reducing vasoconstriction and fluid volume.
Quantitative Data from Cardiovascular Models
The following tables summarize the quantitative effects of this compound observed in various cardiovascular models.
Table 1: Hemodynamic Effects of this compound in Spontaneously Hypertensive Rats (SHR)
| Parameter | Dose | Route of Administration | Duration of Treatment | Observed Effect |
| Blood Pressure | Not specified | Oral | Chronic (from gestation to 28 weeks) | Caused some lowering of blood pressure but did not prevent the development of hypertension. |
| Heart Rate | Not specified | Oral | Chronic | Significant beta-blockade was achieved. |
Table 2: Electrophysiological and Antiarrhythmic Effects of this compound in a Canine Model of Myocardial Infarction
| Parameter | Dose | Route of Administration | Observation |
| Ventricular Arrhythmias | 8 mg/kg | Intravenous | Reduced ventricular arrhythmias. |
| Survival Rate | 8 mg/kg | Intravenous | Increased survival to 70% (p=0.001 vs control). |
| Ventricular Fibrillation | 1.0 mg/kg | Intravenous | Reduced mortality from 60% to 20% in digoxin-pretreated dogs with induced ischemia (p=0.039). |
Table 3: Effects of this compound on Left Ventricular Performance in Humans with Ischemic Wall-Motion Disorders
| Parameter | Dose | Route of Administration | Observation |
| Resting Heart Rate | Equiblocking to Propranolol | Intravenous | Decreased (p < 0.02). |
| Mean Pulmonary Artery Pressure | Equiblocking to Propranolol | Intravenous | Small rise (p < 0.03). |
| Mean Pulmonary Artery Wedge Pressure | Equiblocking to Propranolol | Intravenous | Small rise (p < 0.03). |
| Cardiac Output | Equiblocking to Propranolol | Intravenous | Not significantly reduced. |
| Radionuclide Ejection Fraction | Equiblocking to Propranolol | Intravenous | Depressed (p < 0.002). |
Experimental Protocols
In Vivo Model of Hypertension: Spontaneously Hypertensive Rat (SHR)
This protocol outlines a general procedure for evaluating the antihypertensive effects of a beta-blocker like this compound in a commonly used genetic model of hypertension.
Objective: To assess the dose-dependent effect of this compound on blood pressure and heart rate in conscious, unrestrained Spontaneously Hypertensive Rats (SHR).
Materials:
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Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats (as controls).
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This compound.
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Vehicle for this compound (e.g., sterile water or saline).
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Radiotelemetry system for continuous blood pressure and heart rate monitoring (or tail-cuff plethysmography for non-continuous measurements).
-
Animal housing and husbandry supplies.
Procedure:
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Animal Acclimation: House rats in a controlled environment (temperature, humidity, light-dark cycle) for at least one week prior to the experiment to allow for acclimatization.
-
Surgical Implantation of Radiotelemetry Probes (if applicable):
-
Anesthetize the rats according to approved institutional animal care and use committee (IACUC) protocols.
-
Surgically implant the radiotelemetry transmitter in the peritoneal cavity and place the catheter in the abdominal aorta.
-
Allow for a post-operative recovery period of at least one week.
-
-
Baseline Data Collection: Record baseline systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate for a stable period (e.g., 24-48 hours) before drug administration.
-
Drug Administration:
-
Prepare different doses of this compound in the chosen vehicle.
-
Administer this compound to different groups of SHR via the desired route (e.g., oral gavage, subcutaneous injection, or in drinking water). A vehicle-treated control group should be included.
-
-
Data Acquisition: Continuously monitor and record cardiovascular parameters for a defined period post-administration (e.g., 24 hours).
-
Data Analysis:
-
Calculate the change in blood pressure and heart rate from baseline for each animal at different time points and for each dose group.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed effects compared to the control group.
-
In Vitro Assessment of Beta-Adrenergic Receptor Blockade: Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of this compound for β-adrenergic receptors in cardiac tissue.
Objective: To quantify the binding of this compound to β1 and β2 adrenergic receptors in cardiac membrane preparations.
Materials:
-
Cardiac tissue (e.g., from rat or rabbit ventricles).
-
Homogenization buffer (e.g., Tris-HCl with protease inhibitors).
-
Radiolabeled ligand (e.g., [³H]dihydroalprenolol - a non-selective beta-antagonist).
-
This compound (unlabeled competitor).
-
Selective β1 and β2 antagonists (for competition assays to determine receptor subtype affinity).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation:
-
Homogenize the cardiac tissue in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove debris.
-
Centrifuge the supernatant at a high speed to pellet the membranes containing the receptors.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a series of tubes, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of unlabeled this compound to competitively displace the radioligand from the receptors.
-
Include tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of a non-selective antagonist (e.g., propranolol) to determine non-specific binding.
-
-
Incubation: Incubate the tubes at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) for this compound using the Cheng-Prusoff equation.
-
Conclusion
This compound's mechanism of action in cardiovascular models is primarily driven by its non-selective blockade of β1 and β2 adrenergic receptors. This leads to a reduction in heart rate, myocardial contractility, and cardiac output, as well as a suppression of the renin-angiotensin-aldosterone system. These combined effects result in a decrease in blood pressure and myocardial oxygen demand, making it an effective agent for hypertension and angina. The experimental models and protocols described provide a framework for the continued investigation and understanding of this compound and other beta-adrenergic antagonists in the context of cardiovascular drug development.
References
The Synthesis and Chemical Profile of Nadolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nadolol is a non-selective beta-adrenergic receptor antagonist widely utilized in the management of hypertension, angina pectoris, and cardiac arrhythmias. Its unique chemical structure, characterized by a cis-diol functionality on a tetrahydronaphthalene ring system, imparts specific physicochemical properties that influence its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the primary synthesis pathway of this compound, its detailed chemical properties, and the analytical methodologies employed for its characterization. The information presented herein is intended to serve as a valuable resource for researchers, chemists, and pharmaceutical scientists engaged in the development and analysis of beta-blocking agents.
Chemical Properties of this compound
This compound is a white crystalline powder.[1] Its chemical and physical properties are summarized in the table below, providing a quantitative basis for its behavior in biological and pharmaceutical systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₇NO₄ | [2] |
| Molecular Weight | 309.4 g/mol | [2] |
| Melting Point | 124-136 °C | [2][3] |
| pKa | 9.67 (at 25°C) | |
| LogP (Octanol/Water) | 0.71 - 1.2 | |
| Solubility | Freely soluble in ethanol and propylene glycol; soluble in hydrochloric acid; slightly soluble in water and chloroform; very slightly soluble in sodium hydroxide; practically insoluble in acetone, benzene, ether, and hexane. | |
| Appearance | White crystalline powder |
Synthesis Pathway of this compound
The most common synthetic route to this compound commences with the starting material 5,8-dihydro-1-naphthol. The pathway involves a series of chemical transformations to introduce the characteristic side chain and the cis-diol functionality.
References
Pharmacokinetics of Nadolol in Various Animal Models: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of nadolol, a non-selective beta-adrenergic receptor blocker, across various animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical species is critical for the interpretation of toxicology studies and the extrapolation of data to human clinical trials. This document synthesizes available data, presents it in a structured format, details experimental methodologies, and visualizes key processes to support drug development efforts.
Executive Summary
This compound exhibits unusual and significant species-dependent differences in its pharmacokinetic profile, particularly in its absorption. While it is almost completely absorbed orally in dogs, other species, including rodents and monkeys, show markedly lower absorption rates.[1][2] The drug is characterized by its hydrophilic nature, low plasma protein binding, and limited penetration of the central nervous system.[3][4][5] A key feature of this compound is its lack of significant hepatic metabolism; it is primarily excreted unchanged by the kidneys. This guide collates quantitative data from multiple studies to provide a comparative view of this compound's behavior in key preclinical animal models.
Pharmacokinetic Profile of this compound
The following sections detail the absorption, distribution, metabolism, and excretion of this compound in various animal species.
Absorption
The oral absorption of this compound shows profound differences among species, a critical consideration for preclinical model selection. Dogs exhibit nearly complete absorption, which is in stark contrast to the partial absorption observed in rodents and primates. In rats, the poor absorption is not limited by the rate of dissolution or solubility.
Table 1: Oral Absorption of [14C]this compound in Various Species
| Species | Oral Dose | Percent Absorbed | Reference |
| Dog | 10 - 75 mg/kg | 88 - 104% | |
| Monkey (Macaca mulatta) | 2 - 75 mg/kg | ~30% (average max) | |
| Monkey (Macaca mulatta) | 10 mg/kg | 12 - 44% | |
| Rat | 20 mg/kg | 13.7 - 17.5% | |
| Mouse | 20 mg/kg | < 25% | |
| Hamster | 20 mg/kg | < 25% | |
| Rabbit | 20 mg/kg | < 25% |
The significant divergence in absorption is a key finding, visualized below.
Distribution
This compound is a hydrophilic compound, which influences its distribution characteristics. It has a relatively large volume of distribution, suggesting extravascular distribution.
-
Protein Binding : this compound exhibits low binding to plasma proteins. In human serum, binding is approximately 30% and is primarily to alpha-1-acid glycoprotein. One study in humans reported a binding range of 4% to 27%.
-
Central Nervous System (CNS) Penetration : Consistent with its hydrophilic nature, this compound penetrates the CNS to a very limited extent. Whole-body autoradiography in rats demonstrated that, unlike the lipophilic beta-blocker propranolol, this compound does not significantly accumulate in the brain.
Table 2: Distribution Parameters of this compound
| Parameter | Species | Value | Reference |
| Protein Binding | Human | ~14 - 30% | |
| CNS Penetration | Rat | Slight to none | |
| Volume of Distribution (Vd) | Human | ~2.0 L/kg |
Note: Human data is provided as a reference point for preclinical comparison.
Metabolism
This compound is not significantly metabolized in the liver. While it may undergo some first-pass metabolism, the parent drug is the primary circulating and excreted compound. Studies have identified only minimal amounts of metabolites, which are not considered clinically relevant. This lack of metabolism means that drug-drug interactions involving hepatic enzyme systems like CYP450 are unlikely.
Excretion
The primary route of elimination for this compound is renal excretion, with the majority of the drug being excreted unchanged in the urine and feces. The proportion of drug eliminated via urine versus feces depends on the route of administration, which is directly related to the fraction of the dose absorbed.
Table 3: Excretion of this compound (Human Data)
| Route of Administration | % of Dose in Urine | % of Dose in Feces | Time Period | Reference |
| Intravenous | ~60 - 73% | ~15 - 23% | 72 hours | |
| Oral | ~25% | ~77% | Not Specified |
Summary of Pharmacokinetic Parameters
The long elimination half-life of this compound supports once-daily dosing regimens.
Table 4: Key Pharmacokinetic Parameters of this compound
| Parameter | Species | Value | Reference |
| Half-Life (t½) | Human | 14 - 24 hours | |
| Oral Bioavailability | Human | ~30% | |
| Oral LD50 | Mouse | 4500 mg/kg |
Note: Human data is provided as a reference point for preclinical comparison.
Experimental Protocols
The data presented in this guide were generated using established methodologies in pharmacokinetic research. A typical workflow for an animal pharmacokinetic study of this compound is outlined below.
Animal Models
Studies have utilized several common laboratory animal species, including mice, rats (Wistar, Sprague-Dawley), hamsters, rabbits, beagle dogs, and monkeys (Macaca mulatta). The choice of model is critical, given the species differences in absorption.
Drug Administration and Sample Collection
-
Formulation and Dosing : this compound has been administered orally via gavage as either a solution or a suspension. For excretion and mass balance studies, radiolabeled [14C]this compound is often used. Intravenous administration is used to determine absolute bioavailability and intrinsic clearance pathways.
-
Sample Collection : Blood samples are typically collected at predetermined time points post-dose to characterize the plasma concentration-time profile. Urine and feces are collected over extended periods (e.g., 72 hours) to determine the routes and extent of excretion.
Bioanalytical Methodology: HPLC-MS/MS
A sensitive and validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been described for the quantification of this compound in rat plasma.
-
Sample Pretreatment : Liquid-liquid extraction using ethyl acetate is an effective method for isolating this compound from the plasma matrix.
-
Chromatography : Separation is achieved on a C18 reverse-phase column (e.g., Agilent Zorbax XDB C18, 150 mm × 4.6 mm, 3.5 μm).
-
Mobile Phase : An isocratic mobile phase consisting of 10 mM ammonium formate and acetonitrile (e.g., 20:80 v/v) is used with a flow rate of approximately 0.5 mL/min.
-
Detection : Quantification is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode. The transition for this compound is m/z 310.20 → 254.10.
-
Internal Standard : A deuterated analog, such as this compound-d9, is used as the internal standard to ensure accuracy and precision.
Conclusion
The pharmacokinetics of this compound are distinguished by several key features: a lack of significant metabolism, primary renal excretion of the parent drug, and most notably, a profound species-dependent difference in oral absorption. The near-complete absorption in dogs contrasts sharply with the poor absorption in rodents and monkeys. This highlights the critical importance of selecting appropriate animal models in the preclinical development of this compound and related compounds. The detailed data and protocols summarized in this guide serve as a vital resource for scientists and researchers, enabling more informed study design and data interpretation in the field of drug development.
References
- 1. Absorption of the beta-adrenergic-blocking agent, this compound, by mice, rats, hamsters, rabbits, dogs, monkeys, and man: an unusual species difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. Autoradiography of this compound and propranolol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Binding Characteristics of Nadolol to Beta-Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and kinetics of Nadolol to beta-adrenergic receptors (β-ARs). This compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[1][2][3][4] This document consolidates available quantitative data, details common experimental protocols for assessing binding parameters, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity and Kinetics of this compound
The interaction of this compound with β1-AR and β2-AR is characterized by its binding affinity (Ki) and its kinetic parameters, the association rate constant (kon) and the dissociation rate constant (koff).
Binding Affinity
Binding affinity is a measure of the strength of the interaction between a ligand (this compound) and its receptor. It is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The available data for this compound's binding affinity at human β1 and β2 adrenergic receptors is summarized in the table below.
| Receptor Subtype | pKi | Ki (nM) | Reference |
| β1-Adrenergic Receptor | 7.23 ± 0.04 | 58.88 | |
| β2-Adrenergic Receptor | 8.60 ± 0.07 | 2.51 |
Note: Ki values were calculated from the provided pKi values using the formula Ki = 10^(-pKi) * 10^9.
These data indicate that this compound has a higher affinity for the β2-adrenergic receptor compared to the β1-adrenergic receptor.
Binding Kinetics
Binding kinetics describe the rate at which a ligand binds to and dissociates from its receptor. While specific, high-resolution kinetic constants for this compound are not widely published, available literature suggests that this compound possesses relatively slow association (on-rate) and dissociation (off-rate) kinetics.
| Parameter | Value |
| Association Rate (kon) | ~10^7 M⁻¹min⁻¹ |
| Dissociation Rate (koff) | ~0.1 min⁻¹ |
This kinetic profile suggests a prolonged duration of receptor occupancy, which may contribute to its long-lasting therapeutic effects.[3]
Experimental Protocols for Determining Binding Parameters
The quantitative data presented above are typically determined using radioligand binding assays. These assays are considered the gold standard for characterizing ligand-receptor interactions due to their sensitivity and reproducibility. Below is a detailed methodology for a competitive radioligand binding assay used to determine the Ki of a test compound like this compound.
Principle of the Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand (with known high affinity for the receptor) for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Materials and Reagents
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human β1 or β2 adrenergic receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity β-adrenergic receptor antagonist, such as [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP).
-
Unlabeled Ligand (Competitor): this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM Propranolol).
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Assay Procedure
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
-
Assay Setup:
-
Perform the assay in microtiter plates.
-
To each well, add the following in order:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of this compound (the competitor).
-
For determining non-specific binding, add a saturating concentration of the non-specific binding control instead of this compound.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. The incubation time should be determined in preliminary kinetic experiments.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of the high-concentration unlabeled ligand) from the total binding (counts in the absence of the competitor) for each concentration of this compound.
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizations of Signaling Pathways and Experimental Workflows
Beta-Adrenergic Receptor Signaling Pathway
This compound, as a beta-blocker, antagonizes the canonical G-protein coupled receptor (GPCR) signaling cascade initiated by endogenous catecholamines like epinephrine and norepinephrine.
References
Investigating Nadolol as an Inverse Agonist at Beta-Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nadolol is a non-selective beta-adrenergic receptor antagonist widely used in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][2][3] Beyond its established role as a competitive antagonist that blocks the binding of endogenous catecholamines like epinephrine and norepinephrine, this compound also exhibits inverse agonist properties.[1] This technical guide provides an in-depth exploration of this compound's inverse agonism at β1 and β2-adrenergic receptors, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Inverse agonism refers to the ability of a ligand to bind to a G-protein coupled receptor (GPCR) and reduce its basal or constitutive activity, a phenomenon observed in many receptor systems, including the β-adrenergic receptors.[4] This is in contrast to a neutral antagonist, which only blocks the action of an agonist without affecting the receptor's basal activity. The inverse agonist activity of β-blockers like this compound may contribute to their therapeutic effects, particularly in chronic conditions characterized by elevated sympathetic tone.
This guide is intended for researchers, scientists, and drug development professionals interested in the detailed pharmacological characterization of this compound and other β-blockers with inverse agonist properties.
Quantitative Data: this compound's Interaction with Beta-Adrenergic Receptors
The following tables summarize the available quantitative data on this compound's binding affinity and its effects on basal signaling at β1 and β2-adrenergic receptors.
Table 1: Binding Affinity of this compound at Human Beta-Adrenergic Receptors
| Parameter | Receptor Subtype | Value | Reference |
| Kd (nM) | β2 | 2.5 | |
| pKi | β1 | 7.26 |
Table 2: Functional Inverse Agonist Activity of this compound
| Assay | Receptor Subtype | Cell Line | Effect | Reference |
| Basal cAMP levels | β2 | HEK293 | Decrease after 5 minutes of treatment |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inverse agonism. Below are protocols for two key experiments used to characterize this compound's activity at beta-receptors.
Radioligand Binding Assay to Determine Binding Affinity (Ki)
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors.
Objective: To quantify the affinity of this compound for β1 and β2-adrenergic receptors by measuring its ability to displace a radiolabeled antagonist.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing either the human β1 or β2-adrenergic receptor.
-
Radioligand: 125I-Cyanopindolol (125I-CYP) or [3H]dihydroalprenolol ([3H]DHA), non-selective β-adrenergic receptor antagonists.
-
Competitor: this compound.
-
Non-specific Binding Control: Propranolol (at a high concentration, e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Whatman GF/C or equivalent, pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following components in a final volume of 250 µL:
-
50 µL of assay buffer or this compound at various concentrations (e.g., 10-11 to 10-5 M).
-
50 µL of radioligand (e.g., 125I-CYP at a concentration close to its Kd).
-
150 µL of cell membrane suspension (containing 10-50 µg of protein).
-
For total binding wells, add 50 µL of assay buffer instead of this compound.
-
For non-specific binding wells, add 50 µL of a high concentration of propranolol (e.g., 1 µM).
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for assessing this compound's inverse agonist efficacy via a cAMP accumulation assay.
Signaling Pathways
This compound exerts its effects by modulating the signaling pathways downstream of β1 and β2-adrenergic receptors.
Beta-1 Adrenergic Receptor Signaling Pathway
The β1-adrenergic receptor primarily couples to the stimulatory G-protein, Gs. Activation of Gs leads to the stimulation of adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, leading to a physiological response (e.g., increased heart rate and contractility). Inverse agonists like this compound bind to the inactive state of the receptor, reducing the basal level of Gs activation and subsequent cAMP production.
Caption: Canonical signaling pathway of the β1-adrenergic receptor and the inhibitory effect of this compound.
Beta-2 Adrenergic Receptor Signaling Pathway
Similar to the β1 receptor, the β2-adrenergic receptor canonically couples to Gs, leading to cAMP production and PKA activation. However, under certain conditions, the β2-adrenergic receptor can also couple to the inhibitory G-protein, Gi. Gi activation inhibits adenylyl cyclase, thereby reducing cAMP levels. This compound, as an inverse agonist, stabilizes the inactive state of the β2 receptor, reducing its basal signaling through both Gs and potentially influencing any basal Gi coupling.
Caption: Dual signaling potential of the β2-adrenergic receptor and the inhibitory role of this compound.
Conclusion
This compound's pharmacological profile extends beyond simple receptor blockade to include inverse agonism at both β1 and β2-adrenergic receptors. This property, characterized by the reduction of the receptor's basal constitutive activity, can be quantified using radioligand binding and functional assays such as cAMP accumulation measurements. Understanding the detailed mechanisms of this compound's action, including its influence on downstream signaling pathways, is critical for the rational design of new therapeutics and for optimizing the clinical use of existing beta-blockers. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the nuanced pharmacology of this compound and other GPCR-targeting compounds.
References
Nadolol in Cardiovascular Research: A Technical Guide to its Mechanisms and Experimental Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nadolol is a long-acting, non-selective beta-adrenergic receptor antagonist utilized clinically for conditions like hypertension and angina pectoris.[1][2][3] Beyond its therapeutic applications, this compound serves as a critical pharmacological tool in fundamental cardiovascular research. Its properties—non-selective β1/β2 blockade, lack of intrinsic sympathomimetic activity (ISA), and minimal membrane-stabilizing activity—make it an ideal agent for investigating the role of the β-adrenergic system in cardiac physiology and pathophysiology.[4][5] This guide details this compound's mechanism of action, summarizes key quantitative data from foundational studies, outlines experimental protocols, and provides visual representations of its role in cellular signaling and experimental design.
Core Mechanism of Action: β-Adrenergic Blockade
This compound exerts its effects by competitively and non-selectively blocking β1- and β2-adrenergic receptors. In the cardiovascular system, this has several key consequences:
-
β1-Receptor Blockade (Cardiac): Located primarily in the heart, β1-receptors, when stimulated by catecholamines (e.g., norepinephrine, epinephrine), activate a Gs-protein coupled signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, resulting in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy). This compound's antagonism of β1-receptors inhibits this entire pathway, leading to reduced heart rate, decreased myocardial oxygen demand, and stabilized cardiac electrical activity.
-
β2-Receptor Blockade (Vascular & Bronchial): β2-receptors are found in vascular and bronchial smooth muscle. Their stimulation typically leads to vasodilation and bronchodilation. This compound's blockade of these receptors can lead to vasoconstriction and bronchoconstriction, which are important considerations in both clinical use and experimental design.
-
Renin-Angiotensin System: β1-receptor blockade in the kidney's juxtaglomerular apparatus inhibits the release of renin. This suppresses the entire renin-angiotensin-aldosterone system, contributing to this compound's antihypertensive effect by reducing angiotensin II-mediated vasoconstriction and aldosterone-mediated water retention.
The following diagram illustrates the canonical β-adrenergic signaling pathway and the inhibitory action of this compound.
Quantitative Pharmacological & Physiological Data
This compound's utility in research is grounded in its well-characterized and quantifiable effects on various cardiovascular parameters.
| Parameter | Value | Receptor/Transporter | Species/System | Reference |
| Kd | 59 nM | β1-Adrenergic Receptor | Human | |
| pKB | ~6.5 - 7.0 | β1-Adrenergic Receptor | Ferret (ventricular myocardium) | |
| Km | 84 µM | OATP1A2 (Transporter) | Human (HEK293 cells) |
Note: pKB is the negative logarithm of the antagonist's dissociation constant. A higher value indicates higher affinity.
| Parameter | Change with this compound (0.02 mg/kg IV) | Significance | Reference |
| Resting Heart Rate | 71 → 65 beats/min | P < 0.02 | |
| Atrioventricular (AV) Conduction Time (A-H interval) | Increased by 12 msec | P < 0.001 | |
| Atrial Refractoriness | Increased by 10 msec | P < 0.02 | |
| AV Nodal Effective Refractory Period | Increased by 45 msec | P < 0.02 | |
| AV Nodal Functional Refractory Period | Increased by 21 msec | P < 0.02 |
| Model | Parameter | Effect of this compound | Reference |
| Hypertensive Patients | Supine Heart Rate | ~20% decrease | |
| Hypertensive Patients | Diastolic Blood Pressure | ~9% decrease | |
| Normal Rats | Renal Blood Flow | Maintained (unchanged) | |
| Rats with Congestive Heart Failure | Renal Blood Flow | Maintained (unchanged) | |
| CPVT Patients (Exercise Test) | Maximum Heart Rate | 122 ± 21 bpm (vs. 139 ± 24 bpm with β1-selective blockers) |
Experimental Protocols & Research Applications
This compound is employed across a range of in vivo, ex vivo, and in vitro models to dissect cardiovascular mechanisms.
This protocol is adapted from a study assessing the anti-arrhythmic efficacy of this compound in patients with Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT).
Objective: To compare the incidence and severity of ventricular arrhythmias during exercise in CPVT patients while untreated, on a β1-selective blocker, and on this compound.
Methodology:
-
Patient Cohort: 34 CPVT patients (genetically confirmed or clinically diagnosed).
-
Study Design: A crossover study design involving three phases for each patient.
-
Phase 1 (Baseline): Patients perform a bicycle exercise stress test with no β-blocker treatment.
-
Phase 2 (β1-Selective Blocker): Patients are treated with a β1-selective blocker (e.g., atenolol, bisoprolol) for >6 weeks before repeating the exercise stress test.
-
Phase 3 (this compound): After a washout period, patients are treated with this compound for >6 weeks and perform a final exercise stress test.
-
Exercise Protocol:
-
Begin with a 2-minute warm-up.
-
Increase workload incrementally (e.g., every 2 minutes) until exhaustion, intolerable symptoms, or target heart rate is achieved.
-
Continuously monitor 12-lead ECG throughout the test and recovery.
-
-
Data Analysis:
-
Record resting and maximum heart rate for each phase.
-
Score the severity of ventricular arrhythmias observed during each test (e.g., 1=single ventricular extrasystoles, 2=bigeminy, 3=couplets, 4=non-sustained or sustained VT).
-
Compare arrhythmia scores and heart rate data across the three phases using appropriate statistical tests.
-
The workflow for this type of clinical research protocol is visualized below.
This protocol is a synthesized methodology based on classic studies using isolated cardiac tissues to assess the direct effects of this compound on myocardial electrophysiology.
Objective: To determine the direct effects of this compound on action potential characteristics in isolated mammalian cardiac tissue.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a rabbit and rapidly excise the heart.
-
Place the heart in oxygenated (95% O2, 5% CO2) Tyrode's solution at 37°C.
-
Dissect specific tissues of interest, such as right atrial muscle, ventricular papillary muscle, or Purkinje fibers.
-
-
Experimental Setup:
-
Mount the dissected tissue in a temperature-controlled organ bath continuously superfused with oxygenated Tyrode's solution.
-
Stimulate the tissue at a fixed frequency (e.g., 1 Hz) using platinum electrodes.
-
-
Intracellular Recording:
-
Using a glass microelectrode filled with 3 M KCl, impale a cardiac myocyte to record intracellular action potentials.
-
Record baseline parameters: Action Potential Amplitude (APA), Maximum Rate of Depolarization (Vmax), and Action Potential Duration (APD).
-
-
This compound Application:
-
After a stable baseline recording is established, switch the superfusion solution to one containing a known concentration of this compound (e.g., 1 µM, 5 µM, 15 µM).
-
Allow the tissue to equilibrate with the drug for at least 20-30 minutes.
-
-
Data Acquisition and Analysis:
-
Record action potentials at each concentration of this compound.
-
Measure changes in APA, Vmax, and APD compared to baseline.
-
Construct concentration-response curves to determine the potency of this compound's effects.
-
Conclusion
This compound is an invaluable tool in cardiovascular research, providing a reliable method for inducing non-selective β-adrenergic blockade. Its well-defined effects on cardiac electrophysiology, hemodynamics, and cellular signaling allow researchers to precisely investigate the sympathetic nervous system's contribution to cardiovascular health and disease. The quantitative data and established experimental protocols associated with this compound continue to support its use as a standard antagonist in studies ranging from molecular pharmacology to in vivo disease models.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. The effects of this compound on various cardiac tissues in normoxia, and on atrial muscle in simulated ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
In Vitro Pharmacodynamics of Nadolol on Cardiac Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nadolol is a non-selective beta-adrenergic receptor antagonist utilized in the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[1] Its therapeutic efficacy is primarily attributed to its blockade of β1 and β2-adrenergic receptors in cardiac tissue, leading to negative chronotropic and inotropic effects.[1] This technical guide provides an in-depth overview of the in vitro pharmacodynamics of this compound on cardiac cells. It summarizes key quantitative data on its receptor binding and electrophysiological effects, details relevant experimental protocols, and visualizes the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.
Introduction
This compound is a long-acting, non-selective beta-blocker that lacks intrinsic sympathomimetic activity and membrane-stabilizing properties at therapeutic concentrations.[2] Its primary mechanism of action involves the competitive antagonism of catecholamines at β1 and β2-adrenergic receptors.[1] In the heart, β1-adrenergic receptors are predominant and their stimulation by catecholamines leads to an increase in heart rate, contractility, and conduction velocity through the adenylyl cyclase-cAMP-protein kinase A (PKA) signaling cascade.[3] β2-adrenergic receptors are also present in the heart and contribute to these effects, although to a lesser extent. By blocking these receptors, this compound effectively reduces myocardial oxygen demand and controls heart rate, making it a valuable agent in the treatment of various cardiovascular diseases. Understanding the precise in vitro pharmacodynamic profile of this compound on cardiac cells is crucial for elucidating its therapeutic and potential proarrhythmic effects.
Quantitative Pharmacodynamic Data
The following tables summarize the available quantitative data on the effects of this compound on cardiac cells in vitro.
Table 1: Beta-Adrenergic Receptor Binding Affinity of this compound
| Receptor Subtype | Tissue/Cell Type | Radioligand | Ki (nM) | pA2 | Reference |
| β1-Adrenergic | Not Specified | Not Specified | Not Specified | 7.4 | |
| β2-Adrenergic | Not Specified | Not Specified | Not Specified | 6.0 |
Table 2: Electrophysiological Effects of this compound on Cardiac Cells
| Cell/Tissue Type | Parameter | Concentration (µM) | Effect | Reference |
| Isolated Rabbit Atrial & Ventricular Muscle | Action Potential Amplitude | 4.84 | No effect | |
| 14.5 | Significant reduction | |||
| Maximum Rate of Depolarization (Vmax) | 4.84 | No effect | ||
| 14.5 | Significant reduction | |||
| Action Potential Duration (APD) | 1.61 - 14.5 | No change | ||
| Isolated Rabbit Purkinje Fibers | Action Potential Amplitude | 1.61 | Small reduction | |
| 4.84 | No further reduction | |||
| Human iPSC-derived Cardiomyocytes (hiPSC-CMs) | Corrected Field Potential Duration (cFPD) | Not Specified | No significant effect |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the in vitro pharmacodynamics of this compound on cardiac cells.
Radioligand Binding Assay for Beta-Adrenergic Receptors
This protocol is a generalized procedure for determining the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors in cardiac tissue membranes using a competition binding assay with a non-selective radioligand such as [3H]-dihydroalprenolol ([3H]-DHA) or 125I-cyanopindolol (125I-CYP).
3.1.1. Cardiac Membrane Preparation
-
Excise fresh or frozen ventricular tissue from a suitable animal model (e.g., rat, rabbit) in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 1 mM EGTA, pH 7.4).
-
Mince the tissue and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation step.
-
Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
3.1.2. Competition Binding Assay
-
In a 96-well plate, add a constant concentration of radioligand (e.g., 1-2 nM [3H]-DHA).
-
Add increasing concentrations of unlabeled this compound (e.g., 10-10 to 10-4 M).
-
To determine non-specific binding, add a high concentration of a non-selective beta-blocker (e.g., 10 µM propranolol) to a set of wells.
-
Initiate the binding reaction by adding the cardiac membrane preparation (e.g., 50-100 µg of protein).
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes a generalized method for recording action potentials and specific ion channel currents from isolated adult ventricular myocytes.
3.2.1. Cardiomyocyte Isolation
-
Excise the heart from an anesthetized animal (e.g., guinea pig, rabbit) and cannulate the aorta for Langendorff perfusion.
-
Perfuse the heart with a Ca2+-free Tyrode's solution containing collagenase and protease to digest the extracellular matrix.
-
After digestion, mince the ventricular tissue and gently triturate to release individual cardiomyocytes.
-
Store the isolated myocytes in a high-K+ storage solution at room temperature.
3.2.2. Electrophysiological Recording
-
Place an aliquot of the cell suspension in a recording chamber mounted on the stage of an inverted microscope.
-
Superfuse the cells with an external solution (e.g., Tyrode's solution) at a physiological temperature (e.g., 35-37°C).
-
Fabricate patch pipettes from borosilicate glass capillaries with a tip resistance of 2-5 MΩ when filled with the internal solution.
-
Internal Solution for Action Potential Recording (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP, pH adjusted to 7.2 with KOH.
-
External Solution for Action Potential Recording (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
For Action Potential Recording (Current-Clamp):
-
Record spontaneous or elicited action potentials by injecting brief suprathreshold current pulses.
-
After obtaining a stable baseline recording, perfuse the chamber with the external solution containing various concentrations of this compound.
-
Measure changes in action potential parameters such as amplitude, duration at 50% and 90% repolarization (APD50, APD90), and maximum upstroke velocity (Vmax).
-
-
For Ion Channel Current Recording (Voltage-Clamp):
-
Use specific voltage protocols to isolate and record individual ion currents (e.g., L-type Ca2+ current (ICa,L), rapid and slow delayed rectifier K+ currents (IKr, IKs)).
-
Apply this compound and measure the dose-dependent effects on the peak current amplitude and kinetics of the specific ion channels.
-
Signaling Pathways
This compound's primary pharmacodynamic effect is the blockade of β-adrenergic receptor signaling. Additionally, chronic this compound exposure may lead to adaptive changes in receptor expression.
Canonical Beta-Adrenergic Signaling Pathway Blockade
This compound competitively inhibits the binding of norepinephrine and epinephrine to β1 and β2-adrenergic receptors, which are Gs-protein coupled receptors. This blockade prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of the second messenger cyclic AMP (cAMP). The subsequent decrease in protein kinase A (PKA) activity leads to reduced phosphorylation of key downstream targets in cardiac myocytes, including L-type calcium channels and phospholamban, resulting in decreased heart rate and contractility.
Experimental Workflow for In Vitro Electrophysiology
The following diagram illustrates a typical workflow for assessing the electrophysiological effects of this compound on isolated cardiac myocytes.
Putative Signaling Pathway for this compound-Induced β1-AR Up-regulation
Chronic exposure to beta-blockers can lead to an up-regulation of β-adrenergic receptors. While the precise mechanism in cardiac cells is not fully elucidated, studies in other cell types suggest a potential pathway involving Protein Kinase C (PKC).
Conclusion
This compound exerts its primary pharmacodynamic effects on cardiac cells through the competitive blockade of β1 and β2-adrenergic receptors. This leads to a reduction in the downstream cAMP-PKA signaling cascade and subsequent negative chronotropic and inotropic effects. In vitro electrophysiological studies have demonstrated that at higher concentrations, this compound can directly affect cardiac action potential characteristics, such as reducing the amplitude and maximum rate of depolarization. The provided experimental protocols offer a foundation for further investigation into the detailed mechanisms of this compound's action on cardiac ion channels and receptor binding kinetics. The visualization of the signaling pathways provides a clear framework for understanding its molecular interactions within cardiomyocytes. This technical guide serves as a valuable resource for the continued research and development of beta-adrenergic antagonists in cardiovascular medicine.
References
- 1. Isoproterenol antagonizes prolongation of refractory period by the class III antiarrhythmic agent E-4031 in guinea pig myocytes. Mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of (3H)dihydroalprenolol to beta adrenoceptors of cells isolated from adult rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
An In-depth Technical Guide on the Lipophilicity of Nadolol and its Penetration of the Blood-Brain Barrier
Introduction
Nadolol is a non-selective beta-adrenergic receptor antagonist utilized in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][2] Its therapeutic effects are primarily mediated by blocking beta-1 receptors in the heart and beta-2 receptors in bronchial and vascular musculature.[3] A critical physicochemical property governing the pharmacokinetic and pharmacodynamic profile of any drug is its lipophilicity. This parameter significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME).
For drugs targeting the central nervous system (CNS), or for those where CNS side effects are a concern, the ability to cross the blood-brain barrier (BBB) is of paramount importance. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. A drug's ability to penetrate this barrier is largely dictated by its physicochemical properties, with lipophilicity playing a key role.
This technical guide provides a comprehensive overview of the lipophilicity of this compound and its subsequent limited penetration of the blood-brain barrier. It includes quantitative data, a comparison with other beta-blockers, and a description of the experimental methodologies used to determine these characteristics, aimed at researchers, scientists, and professionals in drug development.
Lipophilicity of this compound
Lipophilicity, the affinity of a molecule for a lipidic environment, is a crucial determinant of a drug's interaction with biological membranes. It is most commonly quantified by the partition coefficient (P), which measures the ratio of the concentration of a compound in a mixture of two immiscible phases, typically octan-1-ol and water, at equilibrium. The logarithm of this ratio is denoted as logP.[4]
-
A positive logP value indicates higher lipophilicity (greater affinity for the lipid phase).[4]
-
A negative logP value indicates higher hydrophilicity (greater affinity for the aqueous phase).
-
A logP of 0 indicates equal distribution between the two phases.
This compound is characterized as a hydrophilic, or water-soluble, compound with low lipid solubility. This is reflected in its low octanol-water partition coefficient.
Quantitative Lipophilicity Data for this compound
The experimentally determined logP values for this compound are consistently low, confirming its hydrophilic nature.
| Parameter | Value | Reference |
| LogP | 0.81 | |
| LogP | 0.71 |
Comparative Lipophilicity of Beta-Blockers
The lipophilicity of beta-blockers varies significantly across the class, which accounts for the differences in their pharmacokinetic profiles, particularly concerning CNS penetration and associated side effects. This compound is among the most hydrophilic agents in this class.
| Beta-Blocker | Lipophilicity Classification | LogP Value |
| Propranolol | High | 3.0 to 3.48 |
| Metoprolol | Moderate | 1.88 |
| Pindolol | High | 1.75 |
| Timolol | High | 1.99 |
| Bisoprolol | Moderate | 1.95 |
| Atenolol | Low / Hydrophilic | 0.16 |
| This compound | Low / Hydrophilic | 0.71 to 0.81 |
Blood-Brain Barrier Penetration
The BBB restricts the passage of substances from the bloodstream into the brain. For a drug to cross the BBB via passive diffusion, it generally needs to be a small, uncharged molecule with a sufficient degree of lipophilicity. Highly hydrophilic drugs like this compound exhibit limited ability to cross this barrier.
Another critical factor influencing brain penetration is the presence of active efflux transporters at the BBB, such as P-glycoprotein (P-gp). These transporters actively pump substrates from the endothelial cells of the BBB back into the bloodstream, further limiting their brain accumulation. Research has shown that this compound is a substrate of P-gp, which contributes to its low brain penetration.
The extent of BBB penetration is often quantified by the brain-to-plasma concentration ratio (B/P ratio).
Quantitative BBB Penetration Data
In vivo animal studies have confirmed the low concentration of this compound in the brain relative to other beta-blockers.
| Beta-Blocker | Brain-to-Blood/Plasma Ratio | Lipophilicity | Reference |
| Propranolol | 15:1 to 33:1 (in humans) | High | |
| Atenolol | 0.2:1 (in humans) | Low | |
| This compound | Minimal amounts detected in brain tissue relative to blood | Low |
A study in mice demonstrated that after a week of daily oral treatment, the concentration of this compound in various brain regions (cortex, hypothalamus, brainstem, and cerebellum) was significantly lower than that of the lipophilic beta-blocker propranolol.
dot
Caption: Factors limiting this compound's BBB penetration.
Experimental Protocols
Determination of Octanol-Water Partition Coefficient (LogP)
While various methods exist, including chromatographic techniques, the shake-flask method remains the standard for LogP determination.
Protocol: Shake-Flask Method
-
Preparation of Phases: Octan-1-ol and an aqueous buffer (typically phosphate buffer at pH 7.4) are pre-saturated with each other by mixing and allowing them to separate overnight. This prevents volume changes during the experiment.
-
Analyte Preparation: A stock solution of this compound is prepared in the aqueous buffer.
-
Partitioning: A known volume of the this compound stock solution is added to a known volume of the pre-saturated octan-1-ol in a suitable vessel (e.g., a separatory funnel or centrifuge tube).
-
Equilibration: The mixture is agitated (e.g., shaken or vortexed) for a set period (e.g., 1-2 hours) to allow the this compound to partition between the two phases and reach equilibrium. The vessel is then centrifuged to ensure complete phase separation.
-
Concentration Measurement: The concentration of this compound in the aqueous phase is measured. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this quantification. The concentration in the octan-1-ol phase can be determined by mass balance or direct measurement.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase. The LogP is then calculated as the base-10 logarithm of P.
dot
Caption: Workflow for LogP determination via shake-flask.
In Vivo Assessment of Blood-Brain Barrier Penetration
In vivo studies in animal models provide the most definitive measure of a drug's ability to penetrate the BBB.
Protocol: In Vivo Brain-to-Plasma Ratio Determination in Mice
-
Animal Model: Adult mice (e.g., C57BL/6) are used for the study.
-
Drug Administration: this compound is administered to the mice, typically via oral gavage, at a specified dose. A cohort of animals is used for each time point to be studied.
-
Sample Collection: At predetermined time points after administration (e.g., 1, 2, 4, 6 hours), animals are anesthetized. Blood is collected via cardiac puncture into tubes containing an anticoagulant. Immediately following blood collection, the animals are euthanized, and the brains are harvested.
-
Sample Processing:
-
Plasma: Blood samples are centrifuged to separate the plasma.
-
Brain: Brains are rinsed with saline, blotted dry, weighed, and then homogenized in a specific volume of buffer to create a uniform brain homogenate.
-
-
Drug Extraction and Analysis:
-
A solid-phase extraction (SPE) or liquid-liquid extraction is performed on both the plasma samples and the brain homogenate to isolate the drug and remove interfering substances.
-
The concentration of this compound in the extracts is quantified using a sensitive analytical method, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). An internal standard (e.g., a deuterated version of the drug) is used to ensure accuracy.
-
-
Calculation: The brain-to-plasma concentration ratio (B/P) is calculated for each time point by dividing the concentration of this compound in the brain homogenate (ng/g of tissue) by the concentration in the plasma (ng/mL).
dot
Caption: Workflow for in vivo BBB penetration study.
Conclusion and Implications
The physicochemical properties of this compound, specifically its high hydrophilicity as evidenced by a low LogP value (0.71-0.81), are the primary determinants of its pharmacokinetic profile. This hydrophilicity, combined with its role as a substrate for the P-glycoprotein efflux pump, severely restricts its ability to cross the blood-brain barrier. In vivo studies confirm this, demonstrating minimal accumulation in brain tissue.
For drug development professionals and researchers, this characteristic has significant clinical implications. The low CNS penetration of this compound is associated with a lower incidence of CNS-related side effects (such as fatigue, sleep disturbances, and depression) compared to more lipophilic beta-blockers like propranolol. This makes this compound a preferable therapeutic option for patients who are susceptible to or have experienced such adverse effects with other beta-blockers. Understanding the relationship between the molecular properties of this compound and its limited brain exposure provides a clear rationale for its selection in specific patient populations and serves as a valuable case study in drug design and development.
References
An In-depth Technical Guide on the Metabolic Pathways and Excretion of Nadolol in Preclinical Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nadolol, a non-selective beta-adrenergic receptor antagonist, is characterized by its limited metabolism and predominant excretion as an unchanged drug. Significant species-dependent variations in its pharmacokinetic profile, particularly in oral absorption, have been observed in preclinical studies. This technical guide provides a comprehensive overview of the metabolic pathways and excretion of this compound in key preclinical species, including mice, rats, hamsters, rabbits, dogs, and monkeys. It consolidates quantitative data on absorption and excretion, details the experimental methodologies employed in these studies, and illustrates the primary excretion pathways and relevant experimental workflows. A critical aspect of this compound's disposition is its interaction with various drug transporters, including P-glycoprotein (P-gp), Organic Cation Transporters (OCTs), and Multidrug and Toxin Extrusion proteins (MATEs), which play a significant role in its absorption and elimination.
Metabolic Pathways of this compound
This compound undergoes minimal to negligible metabolism across various preclinical species. The primary characteristic of its disposition is the excretion of the parent compound in an unchanged form. While some studies in rats have suggested the presence of minor, uncharacterized metabolites, the vast majority of the administered dose is not biotransformed. This low metabolic clearance is attributed to its high hydrophilicity.
Excretion of this compound
The primary routes of this compound excretion are through the urine and feces, with the predominant pathway being species-dependent. The excretion of unchanged this compound is a key feature of its pharmacokinetic profile.
Excretion Pathways
The elimination of this compound from the body following systemic circulation primarily involves renal and fecal excretion.
Preliminary Studies on Nadolol for Thyrotoxicosis Research: An In-depth Technical Guide
Introduction
Thyrotoxicosis is a clinical syndrome resulting from excessive circulating thyroid hormones, leading to a hypermetabolic state. The signs and symptoms, such as tachycardia, palpitations, tremor, and anxiety, are largely mediated by the potentiation of catecholamine effects on the cardiovascular system. Beta-adrenergic blocking agents are a cornerstone in the symptomatic management of thyrotoxicosis by counteracting these hyperadrenergic manifestations.[1][2] Nadolol, a long-acting, non-selective beta-blocker, has been investigated for this purpose, offering the potential advantage of once-daily administration, which may improve patient compliance.[3][4] This technical guide provides a comprehensive overview of the preliminary research on this compound for thyrotoxicosis, focusing on its mechanism of action, clinical efficacy, and the experimental protocols employed in these foundational studies.
Mechanism of Action
This compound exerts its primary therapeutic effect in thyrotoxicosis through the non-selective blockade of β1 and β2-adrenergic receptors.[5] In the hyperadrenergic state of thyrotoxicosis, elevated thyroid hormones increase the sensitivity and density of these receptors, leading to an exaggerated response to circulating catecholamines (epinephrine and norepinephrine). By competitively inhibiting these receptors in the heart and other tissues, this compound effectively reduces heart rate, myocardial contractility, and blood pressure, thereby alleviating many of the distressing cardiovascular symptoms of the condition.
Unlike some other non-selective beta-blockers such as propranolol, this compound appears to have a minimal effect on the peripheral conversion of thyroxine (T4) to the more metabolically active triiodothyronine (T3). This conversion is a key step in thyroid hormone action. Studies in normal subjects have shown that while propranolol significantly decreases T3 levels and increases reverse T3 (rT3) levels, this compound does not induce these changes at equivalent beta-blocking doses. In vitro studies further support this, demonstrating that this compound is a very weak inhibitor of the T4-5'-deiodinase enzyme responsible for this conversion, with a 50% inhibitory concentration (IC50) significantly higher than that of propranolol. However, some studies in thyrotoxic patients have reported a significant reduction in serum T3 and an elevation in reverse T3 following this compound treatment. Another study in hypertensive patients noted a decrease in T3 concentrations at high baseline values with this compound doses greater than 40 mg daily.
Quantitative Data from Preliminary Studies
The following tables summarize the quantitative findings from key preliminary studies on this compound in thyrotoxicosis.
Table 1: Effects of this compound on Heart Rate in Thyrotoxic Patients
| Study | Patient Population | This compound Dosage | Duration | Baseline Heart Rate (bpm) | Post-treatment Heart Rate (bpm) | Percentage Reduction |
| Peden et al. (1982) | 20 outpatients with thyrotoxicosis | 160 mg once daily | 3 weeks | 118 ± 3 (resting) | 76 ± 2 (resting) | 35.6% |
| 158 ± 4 (exercise) | 108 ± 4 (exercise) | 31.6% | ||||
| Unnamed Study | 7 hyperthyroid patients | 80 mg single dose | 24 hours | Not specified | Fell below 90 beats/min | Not specified |
| Unnamed Study | 20 newly diagnosed thyrotoxic patients | 80 mg once daily | 14 days | Not specified | Significant reduction | Not specified |
Table 2: Effects of this compound on Thyroid Hormone Levels
| Study | Patient Population | This compound Dosage | Duration | Change in Serum T3 | Change in Serum rT3 | Change in Serum T4 |
| Peden et al. (1982) | 20 outpatients with thyrotoxicosis | 160 mg once daily | 3 weeks | Significant reduction | Significant elevation | No significant change |
| Reeves et al. | 10 normal subjects | Up to 240 mg/day | 4 weeks | No significant change | No significant change | Tendency to increase |
| Unnamed Study | 20 males with Stage II hypertension | 40-160 mg daily | Up to 6 months | Decrease at high baseline values | Not measured | Elevated in most cases with reduced T3 |
| Unnamed Study | 17 thyrotoxic patients (pre-operative) | Not specified (with potassium iodide) | 10 days | 10 patients still had elevated levels | Higher 24h post-op | Normal levels after 10 days |
Experimental Protocols
Detailed methodologies from seminal studies provide a framework for future research.
1. Study by Peden N.R., et al. (1982): "this compound in thyrotoxicosis"
-
Study Design: An open-label, non-comparative clinical trial.
-
Patient Population: 20 outpatients with newly diagnosed and untreated thyrotoxicosis.
-
Intervention: this compound was administered as the sole treatment for 3 weeks. The dosage was 160 mg once daily.
-
Outcome Measures:
-
Clinical Assessment: A thyrotoxicosis therapeutic index was used to quantify clinical improvement at weekly intervals.
-
Cardiovascular Assessment: Resting and exercise heart rates were measured.
-
Biochemical Assays: Serum levels of T3, T4, and reverse T3 (rT3) were measured at baseline and throughout the study.
-
Pharmacokinetics: Steady-state plasma this compound concentrations were determined.
-
-
Methodology:
-
Heart rate was measured during standardized exercise tests.
-
Thyroid hormone levels were likely determined by radioimmunoassay, a standard method at the time.
-
2. Study by Reeves R.A., et al.: "this compound, propranolol, and thyroid hormones"
-
Study Design: A placebo-controlled, randomized, parallel-group study.
-
Patient Population: 10 normal male subjects.
-
Intervention:
-
One week of placebo for all subjects.
-
Subjects were then randomized to receive either this compound or propranolol.
-
The dose was increased weekly to a maximum of 240 mg/day by the third week and maintained for two weeks.
-
A two-week washout period followed the active treatment phase.
-
-
Outcome Measures:
-
Cardiovascular Assessment: Heart rate response to exercise was assessed to confirm the degree of beta-blockade.
-
Biochemical Assays: Serum levels of T3, rT3, T4, and TSH were measured by radioimmunoassay.
-
-
Methodology:
-
Blood samples and exercise tests were conducted after the initial placebo week, after two weeks on the highest dose of the active drug, and at multiple time points during the washout period.
-
References
- 1. researchgate.net [researchgate.net]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. A comparison of propranolol and this compound pharmacokinetics and clinical effects in thyrotoxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Determining Appropriate Nadolol Dosage for Mouse and Rat Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the appropriate dosage of Nadolol for preclinical studies in mice and rats, with a focus on cardiovascular research. This document summarizes quantitative data, details experimental protocols, and provides visual diagrams of key biological pathways and experimental workflows.
Introduction to this compound
This compound is a non-selective beta-adrenergic receptor antagonist that blocks both β1 and β2 adrenergic receptors.[1] This blockade inhibits the downstream cyclic AMP (cAMP) signaling pathway, leading to reduced heart rate, cardiac contractility, and blood pressure.[1][2] It also impacts the renin-angiotensin-aldosterone system.[1] Due to these effects, this compound is investigated for various cardiovascular conditions. However, it's important to note that oral absorption of this compound is relatively low in rodents, estimated to be at most 25% for a 20 mg/kg dose in both mice and rats.
Recommended this compound Dosages in Rodent Models
The appropriate dosage of this compound can vary significantly depending on the animal model, the route of administration, and the specific research question. The following tables summarize dosages reported in the literature for various applications.
This compound Dosage in Mouse Studies
| Application | Strain | Dosage | Route of Administration | Vehicle | Frequency | Duration | Reference |
| Toxicity (LD50) | Not Specified | 4500 mg/kg | Oral | Not Specified | Single Dose | N/A | [3] |
| Absorption Study | Not Specified | 20 mg/kg | Oral | Not Specified | Single Dose | N/A |
This compound Dosage in Rat Studies
| Application | Strain | Dosage | Route of Administration | Vehicle | Frequency | Duration | Reference |
| Behavioral Study | Sprague-Dawley | 18 mg/kg/day | Mixed in Chow | N/A | Daily | 36 days | |
| Hypertension | Spontaneously Hypertensive Rat (SHR) | Not specified in abstract | Not specified in abstract | Not Specified | Chronic | Gestation to 28 weeks | |
| Toxicity Study | Not Specified | 160 mg/kg/day | Oral | Not Specified | Daily | 6 months | |
| Toxicity Study | Not Specified | 1000 mg/kg/day | Oral | Not Specified | Daily | 6 months | |
| Absorption Study | Not Specified | 20 mg/kg | Oral | Suspension or Solution | Single Dose | N/A |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of preclinical studies. Below are representative protocols for inducing hypertension and cardiac fibrosis in rodents, which can be adapted for testing the efficacy of this compound.
Protocol 1: L-NAME-Induced Hypertension in Mice
This protocol describes the induction of hypertension in mice using L-NAME (Nω-nitro-L-arginine methyl ester), an inhibitor of nitric oxide synthase.
Materials:
-
Male Swiss Webster mice (28-34 g)
-
L-NAME (Sigma Chemical Co)
-
Sterile Saline
-
Urethane (for anesthesia)
-
Warming pad
-
Catheters for arterial and venous cannulation
-
Blood pressure transducer and recording system
Procedure:
-
Animal Acclimatization: House mice individually with free access to food and water on a 12-hour light/dark cycle at a controlled room temperature (23±1°C) for at least one week before the experiment.
-
L-NAME Administration: For the treatment group, administer L-NAME at a dose of 400 µg/g (400 mg/kg) via intraperitoneal (IP) injection daily for 7 days. For the control group, administer an equivalent volume of sterile saline IP daily.
-
Blood Pressure Measurement: At the end of the 7-day treatment period, anesthetize the mice with urethane (1 mg/g IP).
-
Maintain the body temperature of the anesthetized mice at approximately 38°C using a warming pad.
-
Perform cannulation of the carotid artery and femoral vein for direct measurement of arterial pressure and for drug administration, respectively.
-
Connect the arterial catheter to a pressure transducer to record pulsatile and mean arterial pressure (MAP) and heart rate (HR).
-
This compound Treatment: Once hypertension is established and baseline blood pressure is recorded, this compound can be administered (e.g., via the venous catheter or by oral gavage) to assess its antihypertensive effects. The vehicle for oral gavage is commonly 0.5% methylcellulose.
Protocol 2: Myocardial Infarction-Induced Cardiac Fibrosis in Rats
This protocol outlines the surgical procedure to induce myocardial infarction (MI) in rats, a common model for studying subsequent cardiac fibrosis.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for thoracotomy
-
Suture material (e.g., 6-0 silk)
-
Ventilator
-
ECG monitoring equipment
Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Intubate the animal and provide ventilation.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart.
-
Coronary Artery Ligation: Carefully ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is typically confirmed by observing blanching of the anterior ventricular wall and changes in the ECG.
-
Closure: Close the chest in layers.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.
-
This compound Treatment: this compound treatment can be initiated at a desired time point post-MI (e.g., 24 hours or later) to evaluate its effects on the development of cardiac fibrosis. Administration can be via oral gavage, in drinking water, or mixed in chow.
-
Assessment of Fibrosis: After the treatment period (typically several weeks), euthanize the animals and harvest the hearts. Fibrosis can be quantified histologically using staining methods such as Masson's trichrome or Picrosirius red.
Signaling Pathways and Experimental Workflow
Visualizing the underlying mechanisms and experimental processes is essential for a clear understanding.
This compound Signaling Pathway
This compound acts as a non-selective antagonist at β1 and β2 adrenergic receptors. This diagram illustrates the canonical signaling pathway affected by this compound.
Caption: this compound's mechanism of action.
Experimental Workflow for a Typical Rodent Study
This diagram outlines the logical flow of a typical preclinical study evaluating the efficacy of a compound like this compound in an animal model of cardiovascular disease.
References
Application Notes and Protocols for Dissolving Nadolol in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the proper methods for dissolving Nadolol for use in a variety of cell culture assays. Adherence to these protocols will help ensure the accuracy and reproducibility of your experimental results.
Introduction
This compound is a non-selective beta-adrenergic receptor antagonist.[1] It works by blocking both beta-1 and beta-2 adrenergic receptors, which are primarily located in the heart and blood vessels, as well as in other tissues such as the lungs.[1] This blockage inhibits the normal physiological responses to catecholamines like epinephrine and norepinephrine. In a research context, this compound is a valuable tool for studying the roles of the beta-adrenergic signaling pathway in various cellular processes, including proliferation, apoptosis, and migration.
Data Presentation
The following tables summarize key quantitative data for this compound, aiding in the preparation of stock and working solutions for cell culture experiments.
Table 1: this compound Properties
| Property | Value | Source(s) |
| Molecular Weight | 309.40 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1][2] |
| pKa | 9.67 |
Table 2: this compound Solubility
| Solvent | Solubility | Notes | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (323.20 mM) | Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility. | |
| Dimethylformamide (DMF) | ~50 mg/mL | Solution may be clear to very slightly hazy. | |
| Ethanol | Freely soluble | ||
| Water | Slightly soluble | ||
| Propylene Glycol | Freely soluble |
Table 3: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Solvent | Source(s) |
| -20°C | Up to 1 month | DMSO | |
| -80°C | Up to 6 months | DMSO | |
| -20°C | At least 2 years | DMF |
Signaling Pathway
This compound, as a non-selective beta-adrenergic antagonist, primarily functions by inhibiting the canonical beta-adrenergic signaling pathway. This pathway is initiated by the binding of agonists such as epinephrine and norepinephrine to beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding activates the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. This compound blocks the initial binding of agonists to the receptor, thus inhibiting this entire cascade.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (MW: 309.40 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Sterile 0.22 µm syringe filter (DMSO-compatible)
-
Vortex mixer
-
Analytical balance
-
Spatula
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Pre-dissolution Preparation: In a sterile environment, such as a laminar flow hood, aseptically weigh out 30.94 mg of this compound powder.
-
Dissolution: Transfer the weighed powder into a sterile tube. Add 1 mL of anhydrous DMSO to achieve a final concentration of 100 mM.
-
Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. The solution should be clear and free of any visible particulates. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Sterilization: For stringent sterility, filter the stock solution through a 0.22 µm DMSO-compatible sterile filter into a new sterile, amber tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Cell Proliferation (MTT) Assay
This protocol provides a general method for assessing the effect of this compound on cell proliferation using a standard MTT assay.
Materials:
-
Cells of interest (e.g., A549 lung carcinoma cells)
-
Complete cell culture medium
-
This compound stock solution (100 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in complete cell culture medium from the 100 mM stock solution. For example, to achieve final concentrations of 150 µM and 250 µM, first prepare an intermediate dilution of the stock in medium. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).
-
Cell Treatment: After overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound working solutions or vehicle control medium.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Cell Migration (Wound Healing) Assay
This protocol outlines a method to assess the effect of this compound on cell migration using a wound healing (scratch) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (100 mM in DMSO)
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips or a specialized wound healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into the wells of a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Creating the "Wound": Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer. Alternatively, use a commercially available wound healing insert to create a more uniform gap.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Cell Treatment: Replace the PBS with fresh complete medium containing the desired concentration of this compound or a vehicle control.
-
Image Acquisition: Immediately capture images of the scratch at time 0. Place the plate back in the incubator.
-
Time-Lapse Imaging: Acquire images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure for each condition.
Stability in Cell Culture Media
The stability of this compound in cell culture media has not been extensively reported. As with any experimental compound, it is recommended to prepare fresh working solutions from the frozen stock for each experiment. The stability of a drug in culture media can be influenced by factors such as pH, temperature, and interactions with media components. For long-term experiments, it is advisable to perform a stability study by incubating this compound in the specific cell culture medium under the experimental conditions and analyzing its concentration over time using a suitable analytical method like HPLC.
Conclusion
These application notes and protocols provide a framework for the successful dissolution and use of this compound in cell culture assays. By following these guidelines, researchers can obtain reliable and reproducible data to further elucidate the role of beta-adrenergic signaling in their specific models of interest. It is always recommended to perform pilot experiments to determine the optimal concentrations and treatment times for your specific cell line and assay.
References
Utilizing Nadolol in Animal Models of Hypertension: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nadolol, a non-selective beta-adrenergic antagonist, in preclinical animal models of hypertension. This document outlines detailed experimental protocols for three commonly used rodent models: the Spontaneously Hypertensive Rat (SHR), the Deoxycorticosterone Acetate (DOCA)-Salt model, and the Two-Kidney, One-Clip (2K1C) renal hypertension model. The information is intended to assist researchers in designing and executing studies to evaluate the antihypertensive efficacy of this compound and other potential therapeutic agents.
Mechanism of Action
This compound is a long-acting, non-selective beta-blocker that antagonizes both β1 and β2 adrenergic receptors. Its antihypertensive effects are primarily achieved through the following mechanisms:
-
Reduction of Cardiac Output: By blocking β1-adrenergic receptors in the heart, this compound decreases heart rate (negative chronotropy) and the force of myocardial contraction (negative inotropy), leading to a reduction in cardiac output.
-
Inhibition of Renin Release: Blockade of β1 receptors in the juxtaglomerular apparatus of the kidneys inhibits the release of renin. This suppression of the renin-angiotensin-aldosterone system (RAAS) leads to decreased angiotensin II-mediated vasoconstriction and reduced aldosterone-dependent water and sodium retention.
-
Central Nervous System Effects: While this compound has low lipophilicity, it may exert some effects on the central nervous system, contributing to a reduction in sympathetic outflow from the brain.
Signaling Pathway of this compound's Antihypertensive Action
The following diagram illustrates the primary signaling pathway through which this compound exerts its blood pressure-lowering effects.
Caption: Mechanism of action of this compound in reducing blood pressure.
Experimental Protocols
The following sections provide detailed protocols for inducing hypertension and subsequently administering this compound in three distinct rat models.
Spontaneously Hypertensive Rat (SHR) Model
The SHR is a genetic model of essential hypertension and is one of the most widely used models for studying hypertension and its complications.
Experimental Workflow:
Caption: Experimental workflow for testing this compound in SHR rats.
Protocol:
-
Animals: Male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls, typically 12-16 weeks of age.
-
Housing: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to standard chow and water.
-
Acclimatization: Allow a minimum of one week for acclimatization to the housing facility and handling procedures.
-
Baseline Measurements: Prior to treatment, measure baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for several consecutive days to establish a stable baseline. The tail-cuff method is a common non-invasive technique for this purpose.
-
Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound treatment).
-
This compound Administration:
-
Dose: A typical oral dose of this compound for rats is in the range of 10-30 mg/kg/day.
-
Preparation: Prepare this compound solution fresh daily by dissolving in a suitable vehicle (e.g., distilled water or 0.5% carboxymethylcellulose).
-
Administration: Administer the solution once daily via oral gavage. Ensure the volume administered is appropriate for the animal's body weight (typically 5-10 mL/kg).
-
-
Blood Pressure and Heart Rate Monitoring: Measure blood pressure and heart rate at regular intervals throughout the study period (e.g., weekly or bi-weekly).
-
Endpoint: At the end of the treatment period (e.g., 4-8 weeks), record final blood pressure and heart rate. Tissues (e.g., heart, aorta, kidneys) can be collected for further analysis (e.g., histopathology, gene expression).
Quantitative Data from Literature (Illustrative):
A study on chronic this compound treatment in SHR from gestation until 28 weeks of age showed some lowering of blood pressure, but it did not prevent the development of hypertension.[1] Specific quantitative data on the magnitude of blood pressure reduction in adult SHR with established hypertension is limited in the readily available literature.
| Treatment Group | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) | Heart Rate (bpm) | Reference |
| SHR Control (Vehicle) | ~180-200 | ~120-140 | ~350-400 | [1] |
| SHR + this compound | Lower than control (qualitative) | Lower than control (qualitative) | Decreased (qualitative) | [1] |
Deoxycorticosterone Acetate (DOCA)-Salt Hypertension Model
This model induces hypertension through mineralocorticoid excess and high salt intake, leading to volume expansion and increased peripheral resistance.
Experimental Workflow:
Caption: Workflow for the DOCA-salt hypertension model.
Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Unilateral Nephrectomy: Anesthetize the rats (e.g., isoflurane). Make a flank incision to expose the kidney. Ligate the renal artery, vein, and ureter of one kidney and remove it. Suture the incision.
-
Recovery: Allow a recovery period of 7-14 days with ad libitum access to standard chow and water.
-
DOCA and Salt Administration:
-
Administer Deoxycorticosterone Acetate (DOCA) via subcutaneous injection (e.g., 25 mg/kg, twice weekly) or by implanting a slow-release pellet (e.g., 50 mg/pellet, 21-day release).
-
Replace drinking water with 1% NaCl solution.
-
-
Hypertension Development: Hypertension typically develops over 2-4 weeks.
-
This compound Administration: Once hypertension is established (SBP > 160 mmHg), begin this compound administration as described for the SHR model.
-
Monitoring and Endpoint: Follow the same procedures for blood pressure and heart rate monitoring and endpoint analysis as in the SHR protocol.
Quantitative Data:
Currently, there is a lack of specific published studies detailing the quantitative effects of this compound on blood pressure and heart rate in the DOCA-salt hypertensive rat model. Researchers are encouraged to perform dose-response studies to determine the optimal effective dose in this model.
| Treatment Group | Systolic Blood pressure (mmHg) | Diastolic Blood Pressure (mmHg) | Heart Rate (bpm) |
| Sham Control | ~120-130 | ~80-90 | ~300-350 |
| DOCA-Salt + Vehicle | ~180-200 | ~120-140 | ~350-400 |
| DOCA-Salt + this compound (dose) | Data not available | Data not available | Data not available |
Two-Kidney, One-Clip (2K1C) Renal Hypertension Model
This model mimics renovascular hypertension, where constriction of one renal artery leads to activation of the renin-angiotensin system.
Experimental Workflow:
Caption: Workflow for the 2K1C renal hypertension model.
Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats (180-220 g).
-
Renal Artery Clipping: Anesthetize the rat. Through a flank incision, expose the left renal artery and carefully dissect it from the renal vein. Place a silver clip (with an internal diameter of approximately 0.2 mm) around the renal artery. The contralateral kidney remains untouched.
-
Recovery: Suture the incision and allow the animal to recover.
-
Hypertension Development: Hypertension will develop over approximately 3-4 weeks.
-
This compound Administration: Once hypertension is established (SBP > 170 mmHg), begin this compound administration as described for the SHR model.
-
Monitoring and Endpoint: Follow the same procedures for blood pressure and heart rate monitoring and endpoint analysis as in the SHR protocol.
Quantitative Data:
Similar to the DOCA-salt model, there is a scarcity of published quantitative data on the specific effects of this compound in the 2K1C rat model. Dose-finding studies are recommended.
| Treatment Group | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) | Heart Rate (bpm) |
| Sham Control | ~120-130 | ~80-90 | ~300-350 |
| 2K1C + Vehicle | ~180-210 | ~125-145 | ~350-400 |
| 2K1C + this compound (dose) | Data not available | Data not available | Data not available |
Data Presentation and Interpretation
All quantitative data, including systolic and diastolic blood pressure, and heart rate, should be presented as mean ± standard error of the mean (SEM). Statistical analysis, such as ANOVA followed by a post-hoc test, should be employed to determine the significance of the differences between treatment groups. A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
The animal models and protocols described in these application notes provide a robust framework for investigating the antihypertensive properties of this compound. The choice of model will depend on the specific research question, with the SHR model representing genetic hypertension, the DOCA-salt model reflecting volume-dependent hypertension, and the 2K1C model mimicking renovascular hypertension. Consistent and detailed data collection, as outlined, will ensure the generation of reliable and reproducible results for the evaluation of novel antihypertensive therapies.
References
Nadolol in Migraine Prophylaxis: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of nadolol in migraine prophylaxis research, summarizing key clinical trial data, detailing experimental protocols, and illustrating proposed mechanisms of action.
Introduction
This compound is a non-selective beta-adrenergic blocker used in the prophylactic treatment of migraine.[1] Unlike some other beta-blockers, this compound lacks intrinsic sympathomimetic activity and membrane-stabilizing activity.[1] Its efficacy in reducing the frequency and severity of migraine attacks has been evaluated in several clinical studies. The long plasma half-life of this compound, ranging from 20 to 24 hours, allows for the convenience of once-daily dosing.[1]
Quantitative Data from Clinical Studies
The following tables summarize the quantitative data from key clinical trials investigating the efficacy of this compound in migraine prophylaxis.
Table 1: Efficacy of this compound vs. Placebo in Migraine Prophylaxis
| Study | Treatment Groups | Number of Patients | Duration | Key Efficacy Outcomes |
| Freitag & Diamond (1984) | This compound (80, 160, or 240 mg/day) | 32 | 12 weeks | Approximately one-third of patients on this compound achieved a ≥50% reduction in one or more of the four headache indices (Pain, Frequency, Intensity, Relief Medication).[1] |
| Placebo | 8 | 12 weeks | None of the patients on placebo achieved a ≥50% reduction in any of the four headache indices.[1] |
Table 2: Comparative Efficacy of this compound and Propranolol in Migraine Prophylaxis
| Study | Treatment Groups | Number of Patients | Duration | Key Efficacy Outcomes |
| Ryan et al. (1984) | This compound (80 mg/day) | 16 | 12 weeks | All groups showed improvement; the most noticeable improvement was in the 80 mg this compound group. |
| This compound (160 mg/day) | 16 | 12 weeks | All groups showed improvement. | |
| Propranolol (160 mg/day) | 16 | 12 weeks | All groups showed improvement. | |
| Sudilovsky et al. (1987) | This compound (80 mg/day) | 48 | 12 weeks | 48% of patients had a successful response (≥50% reduction) in at least one of four migraine indices. 21% had success in all four indices. |
| This compound (160 mg/day) | 47 | 12 weeks | 69% of patients had a successful response in at least one index. 41% had success in all four indices. | |
| Propranolol (160 mg/day) | 44 | 12 weeks | 54% of patients had a successful response in at least one index. 15% had success in all four indices. |
Table 3: Reported Side Effects of this compound in Migraine Prophylaxis Studies
| Study | Reported Side Effects | Frequency |
| Freitag & Diamond (1984) | Fatigue | 9 cases |
| Nausea | 2 cases | |
| Dizziness | 2 cases | |
| Weight gain | 2 cases | |
| Light-headedness | 1 case | |
| Sudilovsky et al. (1987) | Discontinuation due to adverse reactions | 4.1% (80 mg), 4.3% (160 mg) |
Experimental Protocols
This section details a representative methodology for a clinical trial evaluating this compound for migraine prophylaxis, synthesized from the protocols described in the cited research.
Representative Clinical Trial Protocol: A Double-Blind, Placebo-Controlled Study of this compound for Migraine Prophylaxis
1. Study Objective: To evaluate the efficacy and safety of this compound in reducing the frequency and severity of migraine headaches compared to placebo.
2. Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
The study consists of a 4-week single-blind placebo run-in period (Period A) followed by a 12-week double-blind active treatment period (Period B).
3. Patient Population:
-
Inclusion Criteria:
-
Patients aged 18-65 years with a diagnosis of common or classic migraine as defined by the Ad Hoc Committee on the Classification of Headache.
-
A history of at least two migraine attacks per month for the preceding six months.
-
Willingness to maintain a headache diary.
-
Signed informed consent.
-
-
Exclusion Criteria:
-
Contraindications to beta-blocker therapy (e.g., bronchial asthma, significant bradycardia, heart block).
-
Use of other prophylactic migraine medications within the past three months.
-
Known hypersensitivity to this compound.
-
Pregnancy or lactation.
-
Significant renal or hepatic impairment.
-
4. Treatment Regimen:
-
Period A (4-week placebo run-in): All patients receive a single-blind placebo once daily. This period serves to establish baseline headache frequency and to exclude placebo responders.
-
Period B (12-week double-blind treatment): Patients are randomized to one of the following treatment groups:
-
This compound 80 mg once daily.
-
This compound 160 mg once daily.
-
Placebo once daily.
-
-
To maintain blinding, this compound and placebo tablets are identical in appearance. Patients may be provided with medication packs containing the daily dosage. For example, for the 80 mg dose, the pack might contain one 80 mg this compound tablet and one placebo tablet, while the 160 mg dose pack contains two 80 mg this compound tablets.
5. Outcome Measures:
-
Primary Efficacy Endpoint: The change from baseline in the mean monthly frequency of migraine attacks.
-
Secondary Efficacy Endpoints (The Four Headache Indices):
-
Frequency Index: The number of distinct migraine attacks per month.
-
Intensity Index: The severity of headache pain, typically rated on a numerical scale (e.g., 0-3, where 0=no pain, 1=mild, 2=moderate, 3=severe). The index is the sum of the intensity ratings for all headaches in a month.
-
Pain Index (Headache Days): The total number of days with a migraine headache in a month.
-
Relief Medication Unit Index: The total number of doses of rescue medication taken for acute migraine attacks in a month.
-
-
A successful response is defined as a reduction of at least 50% in any of these indices from the baseline period.
6. Data Collection:
-
Patients are required to maintain a daily headache diary throughout the study to record the occurrence, duration, and severity of headaches, as well as the use of any rescue medications.
-
Clinical assessments, including physical examination, vital signs (heart rate, blood pressure), and adverse event monitoring, are performed at baseline and at regular intervals (e.g., every 4 weeks) during the treatment period.
7. Statistical Analysis:
-
The primary efficacy analysis will compare the mean change in migraine frequency from baseline to the end of the treatment period between the this compound and placebo groups using an appropriate statistical test (e.g., ANCOVA, adjusting for baseline values).
-
Secondary endpoints will be analyzed similarly.
-
The proportion of patients with a successful response in each group will be compared using a chi-square or Fisher's exact test.
-
All safety data will be summarized descriptively.
Proposed Mechanisms of Action and Experimental Workflow
The following diagrams, created using Graphviz (DOT language), illustrate the proposed signaling pathways for this compound's action in migraine prophylaxis and a typical experimental workflow for a clinical trial.
Caption: Proposed mechanisms of this compound in migraine prophylaxis.
Caption: A typical experimental workflow for a this compound clinical trial.
References
Application Notes and Protocols: Nadolol in Long QT Syndrome Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nadolol is a non-selective beta-adrenergic receptor antagonist utilized in the management of Long QT Syndrome (LQTS), a group of genetic disorders characterized by prolonged ventricular repolarization, which can lead to life-threatening arrhythmias.[1][2] These application notes provide an overview of the use of this compound in preclinical LQTS models, summarizing key quantitative data and detailing relevant experimental protocols. The information is intended to guide researchers in designing and executing studies to further elucidate the mechanisms of this compound action and to evaluate novel therapeutic strategies for LQTS.
This compound's therapeutic effect in LQTS is primarily attributed to its anti-adrenergic properties, which blunt the arrhythmogenic effects of catecholamines, particularly in LQT1 where triggers are often exercise or stress-related.[1] While clinically effective, the precise electrophysiological effects of this compound, especially in comparison to other beta-blockers, are an area of ongoing research. In LQT2, this compound has been shown to be particularly effective in reducing the risk of cardiac events.[2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various LQTS models, providing a comparative overview of its efficacy and electrophysiological impact.
Table 1: Clinical Efficacy of this compound in LQTS Subtypes
| LQTS Subtype | Outcome Measured | Effect of this compound | Reference |
| LQT1 | Reduction in Cardiac Events | Hazard Ratio: 0.47 | [1] |
| LQT2 | Reduction in Cardiac Events | Hazard Ratio: 0.27-0.40 | |
| LQT3 | Reduction in Cardiac Events | Suggested benefit, but less effective than in LQT1/2 |
Table 2: Electrophysiological Effects of this compound in Preclinical Models
| Model System | Parameter Measured | This compound Concentration | Observed Effect | Reference |
| tsA201 cells expressing Nav1.5 | Peak Sodium Current (INa) | 10-200 µM | ~20% non-use-dependent block | |
| tsA201 cells expressing LQT3 mutant Nav1.5 | Persistent Sodium Current (INa,L) | Not specified | No effect | |
| LQT2 iPSC-CMs | Action Potential Duration (APD) | Not specified | Reversal of isoprenaline-induced APD prolongation |
Table 3: Pharmacological Parameters of this compound
| Parameter | Value | Cell/Tissue Type | Reference |
| Km for OATP1A2 | 84 µM | HEK293 cells |
Signaling Pathways and Mechanisms of Action
This compound primarily acts by blocking β1- and β2-adrenergic receptors, thereby inhibiting the downstream signaling cascade initiated by catecholamines like norepinephrine and epinephrine. In cardiomyocytes, this blockade prevents the activation of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels and decreased protein kinase A (PKA) activity. This, in turn, modulates the function of various ion channels and calcium handling proteins, ultimately mitigating the pro-arrhythmic effects of sympathetic stimulation.
References
Application Notes & Protocols for Utilizing Nadolol in Preclinical Anxiety Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nadolol is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker.[1][2][3] Its primary mechanism of action involves blocking β1 and β2 adrenergic receptors, which inhibits the effects of catecholamines like epinephrine and norepinephrine.[1][2] This action leads to a reduction in heart rate, cardiac output, and blood pressure. In the context of anxiety research, this compound is a valuable tool for dissecting the contribution of peripheral sympathetic arousal to anxiety-like behaviors. Unlike some other beta-blockers such as propranolol, this compound has low lipophilicity, which limits its ability to cross the blood-brain barrier. This characteristic makes it particularly useful for isolating and studying the peripheral physiological symptoms of anxiety (e.g., tachycardia, tremor) without directly altering central nervous system pathways.
Preclinical studies in rodent models have shown that this compound can protect against anxiety-like behaviors induced by stressors like social defeat. These findings suggest a significant role for peripheral β2-adrenergic receptors in mediating anxiety responses. By mitigating the physical manifestations of the "fight or flight" response, this compound allows researchers to investigate the cognitive and affective components of anxiety more distinctly.
Quantitative Data Summary
The following table summarizes typical experimental parameters for using this compound in preclinical anxiety studies with rodents. Dosages and administration routes can vary based on the specific research question and animal model.
| Parameter | Details | Species | Anxiety Model | Key Findings | Reference |
| Dose | 18 mg/kg/day | Sprague-Dawley Rat | Social Defeat | Protected against the development of anxiety-like behaviors. | |
| Administration | Mixed in chow | Sprague-Dawley Rat | Social Defeat | Chronic oral administration was effective. | |
| Duration | 36 days | Sprague-Dawley Rat | Social Defeat | Long-term treatment showed protective effects. | |
| Dose | 40 mg (single dose) | Human | Performance Anxiety | Attenuated anxiety-induced rise in pulse rate and improved performance. | |
| Administration | Oral | Human | Performance Anxiety | Acute oral dosing was sufficient for performance-related effects. |
Signaling Pathway and Experimental Visualizations
This compound's Mechanism of Action
This compound acts as a competitive antagonist at beta-adrenergic receptors, preventing the binding of endogenous catecholamines like norepinephrine and epinephrine. This blockade interrupts the downstream signaling cascade that leads to a sympathetic stress response, such as an increased heart rate.
Experimental Workflow
A typical preclinical study investigating this compound's effects on anxiety involves several key stages, from animal acclimatization and drug administration to behavioral testing and data analysis.
References
Application Notes and Protocols for Physiologically Based Pharmacokinetic (PBPK) Modeling of Nadolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nadolol is a non-selective beta-adrenergic receptor antagonist utilized in the management of hypertension, angina pectoris, and cardiac arrhythmias. It is characterized as a Biopharmaceutics Classification System (BCS) Class 3 drug, indicating high solubility and low permeability.[1] A key pharmacokinetic feature of this compound is its primary elimination via renal excretion as an unchanged drug, with minimal hepatic metabolism.[1] This characteristic makes its pharmacokinetics sensitive to variations in renal function.
Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool for predicting the absorption, distribution, metabolism, and excretion (ADME) of drugs. By integrating physicochemical drug properties with physiological information, PBPK models can simulate drug behavior in diverse populations and under various physiological and pathological conditions. This document provides detailed application notes and protocols for developing a PBPK model for this compound, aimed at researchers and professionals in drug development.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Molecular Weight ( g/mol ) | 309.4 | [2] |
| logP (Octanol/Water) | 0.7 | [2] |
| pKa | 9.67 | [3] |
| Water Solubility | Slightly soluble | |
| BCS Class | 3 |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults
| Parameter | Value | Route | Dose | Reference |
| Elimination Half-life (t½) | 14 - 24 hours | Oral | N/A | |
| 8.8 - 9.4 hours | IV | 1, 2, 4 mg | ||
| Total Body Clearance | 219 - 250 mL/min | IV | 1, 2, 4 mg | |
| Renal Clearance | 131 - 150 mL/min | IV | 1, 2, 4 mg | |
| Volume of Distribution (Vss) | 147 - 157 L | IV | 1, 2, 4 mg | |
| Plasma Protein Binding | ~30% | N/A | N/A | |
| Bioavailability | ~30% | Oral | N/A |
Table 3: Pharmacokinetic Parameters of this compound in Special Populations
| Population | Parameter | Value | Notes | Reference |
| Renal Impairment | Elimination Half-life (t½) | 18.2 - 68.6 hours | Increases with severity of renal impairment | |
| Renal Clearance | Correlates with creatinine clearance | Reduced in renal failure | ||
| Pediatric | Elimination Half-life (t½) | 3.2 - 4.3 hours | More rapid elimination in children < 22 months | |
| 7.3 - 15.7 hours | Similar to adults in older children |
Experimental Protocols
Protocol 1: Determination of Octanol-Water Partition Coefficient (logP) - Shake Flask Method
Objective: To determine the logP of this compound, a key input parameter for PBPK modeling representing its lipophilicity.
Materials:
-
This compound reference standard
-
n-Octanol (pre-saturated with water)
-
Purified water (pre-saturated with n-octanol)
-
Glass flasks with stoppers
-
Mechanical shaker
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system for analysis
Procedure:
-
Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them for 24 hours and allowing the phases to separate.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in pre-saturated water at a concentration that allows for accurate quantification (e.g., 1 mg/mL).
-
Partitioning: a. In a glass flask, add a known volume of the pre-saturated n-octanol and the pre-saturated aqueous this compound solution (e.g., 10 mL of each). b. Tightly seal the flask and place it on a mechanical shaker. c. Shake the mixture for a sufficient time to reach equilibrium (e.g., 1 hour). d. After shaking, allow the flask to stand undisturbed until the two phases have completely separated. Centrifugation can be used to facilitate phase separation.
-
Sample Analysis: a. Carefully withdraw an aliquot from both the n-octanol and the aqueous phases. b. Determine the concentration of this compound in each phase using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase: P = [this compound]octanol / [this compound]water The logP is the logarithm of this value.
Protocol 2: Determination of Plasma Protein Binding - Equilibrium Dialysis
Objective: To determine the fraction of this compound bound to plasma proteins, which influences its distribution and clearance.
Materials:
-
This compound reference standard
-
Human plasma (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus (e.g., 96-well RED device)
-
Dialysis membrane (e.g., molecular weight cutoff of 12-14 kDa)
-
Incubator shaker
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Dialysis Unit: Assemble the equilibrium dialysis unit according to the manufacturer's instructions, ensuring the dialysis membrane is properly installed between the plasma and buffer chambers.
-
Sample Preparation: a. Spike human plasma with this compound to achieve a final concentration relevant to therapeutic levels (e.g., 1 µM). b. Prepare a corresponding drug-free plasma sample as a control.
-
Dialysis: a. Add the this compound-spiked plasma to the plasma chamber of the dialysis unit. b. Add an equal volume of PBS to the buffer chamber. c. Seal the unit and place it in an incubator shaker at 37°C. d. Incubate for a sufficient time to reach equilibrium (typically 4-6 hours), with gentle agitation.
-
Sample Collection and Analysis: a. After incubation, carefully collect aliquots from both the plasma and buffer chambers. b. To account for matrix effects in the analysis, mix the plasma sample with an equal volume of PBS and the buffer sample with an equal volume of drug-free plasma. c. Determine the concentration of this compound in both sets of samples using a validated LC-MS/MS method.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration of this compound in the buffer chamber to the concentration in the plasma chamber at equilibrium: fu = [this compound]buffer / [this compound]plasma The percentage of plasma protein binding is then calculated as: % Bound = (1 - fu) * 100
Protocol 3: In Vitro Permeability Assessment - Caco-2 Cell Monolayer Assay
Objective: To determine the intestinal permeability of this compound, a critical parameter for predicting its oral absorption.
Materials:
-
Caco-2 cells (e.g., from ATCC)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer, pH 7.4
-
This compound reference standard
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture and Seeding: a. Culture Caco-2 cells according to standard protocols. b. Seed the cells onto the apical side of the Transwell® inserts at a suitable density (e.g., 6 x 10^4 cells/cm²). c. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: a. Before the permeability experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer yellow.
-
Permeability Assay (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add HBSS containing a known concentration of this compound to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS. f. At the end of the experiment, collect a sample from the apical chamber.
-
Sample Analysis: a. Determine the concentration of this compound in all collected samples using a validated LC-MS/MS method.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where:
-
dQ/dt is the steady-state flux of this compound across the monolayer.
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration of this compound in the apical chamber.
-
Mandatory Visualization
Caption: PBPK model structure for this compound, illustrating its absorption, distribution, and primary elimination pathways.
Caption: Workflow for the development and application of a this compound PBPK model.
Caption: Simplified signaling pathway of this compound's antagonist action on beta-adrenergic receptors.
References
Application Notes and Protocols for the Use of Nadolol in Social Defeat Stress Paradigm Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nadolol, a non-selective β-adrenergic receptor antagonist, in the context of the social defeat stress (SDS) paradigm, a widely used preclinical model for studying stress-related disorders such as anxiety and depression.
Introduction
The social defeat stress paradigm is an ethologically relevant animal model that induces long-lasting behavioral and physiological changes analogous to symptoms observed in human stress-related psychiatric disorders. This model involves repeated exposure of a male rodent to an aggressive resident, leading to the development of anxiety-like and depressive-like behaviors. The underlying neurobiology of these stress responses involves the overactivation of the sympathetic nervous system and the hypothalamic-pituitary-adrenal (HPA) axis, leading to elevated levels of catecholamines like norepinephrine.
This compound, a long-acting, non-selective β-blocker, is a valuable pharmacological tool to investigate the role of the peripheral and central adrenergic systems in the pathophysiology of stress-induced disorders. Due to its hydrophilic nature, this compound has limited penetration of the blood-brain barrier (BBB), making it particularly useful for dissecting the relative contributions of peripheral versus central β-adrenergic receptor blockade in mediating the behavioral and physiological consequences of stress.[1]
Data Presentation
The following tables summarize the quantitative data from a key study by Zaidi et al. (2020), which investigated the effects of this compound on behavioral impairments induced by the social defeat stress paradigm in rats.
Table 1: Effect of this compound on Anxiety-Like Behavior in the Light-Dark Box Test
| Treatment Group | Time Spent in Light Area (seconds, mean ± SEM) | Statistical Significance (vs. SD Vehicle) |
| Control | 67.50 ± 7.96 | N/A |
| Social Defeat (SD) Vehicle | 39.79 ± 7.16 | N/A |
| This compound + Social Defeat (NAD-SD) | 84.63 ± 8.54 | p = 0.0013 |
Table 2: Effect of this compound on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)
| Treatment Group | Time Spent in Open Arms (seconds, mean ± SEM) | Statistical Significance (vs. SD Vehicle) |
| Control | 101.30 ± 10.32 | N/A |
| Social Defeat (SD) Vehicle | 52.18 ± 8.16 | N/A |
| This compound + Social Defeat (NAD-SD) | 105.50 ± 12.03 | p = 0.0019 |
Table 3: Effect of this compound on Depressive-Like Behavior in the Forced Swim Test (FST)
| Treatment Group | Immobility Time (seconds, mean ± SEM) | Statistical Significance (vs. SD Vehicle) |
| Control | 100.30 ± 9.60 | N/A |
| Social Defeat (SD) Vehicle | 165.80 ± 11.53 | N/A |
| This compound + Social Defeat (NAD-SD) | 105.80 ± 10.11 | p = 0.0006 |
Table 4: Effect of this compound on Social Interaction Behavior
| Treatment Group | Time Spent in Interaction with Novel Rat (seconds, mean ± SEM) | Statistical Significance (vs. SD Vehicle) |
| Control | 105.60 ± 7.93 | N/A |
| Social Defeat (SD) Vehicle | 58.42 ± 6.99 | N/A |
| This compound + Social Defeat (NAD-SD) | 102.30 ± 9.87 | p = 0.0011 |
Experimental Protocols
Social Defeat Stress (Resident-Intruder) Paradigm in Rats
This protocol is adapted from the methodology described by Zaidi et al. (2020).[1]
Animals:
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Intruders: Male Sprague-Dawley rats (200-250 g)
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Residents: Male Long-Evans rats (larger and more aggressive, often retired breeders)
Procedure:
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Housing: House intruders in groups of 2-3, and residents individually. Maintain a regular 12-hour light/dark cycle.
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Habituation: Allow all animals to acclimate to the housing facility for at least one week before the start of the experiment.
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Aggressor Screening: Screen resident Long-Evans rats for aggressive behavior. An intruder is introduced into the resident's home cage, and the latency to the first attack is recorded. Only residents that attack within 60 seconds and consistently exhibit aggressive behavior are selected.
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Social Defeat Sessions:
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Introduce an intruder rat into the home cage of a resident aggressor for a 30-minute session.
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To prevent physical injury, the interaction is closely monitored. After the intruder assumes a submissive supine posture for approximately 5 seconds, it is considered defeated.
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Following defeat, the intruder is separated from the resident by a wire mesh divider for the remainder of the 30-minute session, allowing for sensory but not physical contact.
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This procedure is repeated for 7 consecutive days. To prevent habituation, each day the intruder is exposed to a different resident aggressor.
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Control Group: Control animals are handled daily but not exposed to the resident aggressors. They are placed in a cage identical to the residents' cages but without the resident present.
This compound Administration
Dosage and Formulation:
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Dose: 18 mg/kg/day.
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Formulation: this compound is mixed into the rat chow. The amount of this compound added to the chow is calculated based on the average daily food consumption of the rats to ensure the correct dosage per kilogram of body weight.
Administration Protocol:
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Begin this compound administration 36 days prior to the start of the social defeat stress paradigm.
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Continue this compound administration throughout the 7-day social defeat period and until the completion of all behavioral testing.
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The vehicle control group receives standard rat chow without this compound.
Behavioral Testing
All behavioral tests should be conducted 24 hours after the final social defeat session.
a. Light-Dark Box Test (for anxiety-like behavior):
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Apparatus: A box divided into a dark compartment and a brightly illuminated compartment.
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Procedure: Place the rat in the center of the dark compartment and allow it to explore freely for 5 minutes. Record the time spent in the light compartment. A shorter time in the light compartment is indicative of anxiety-like behavior.
b. Elevated Plus Maze (EPM) (for anxiety-like behavior):
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Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
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Procedure: Place the rat in the center of the maze, facing an open arm. Allow the rat to explore the maze for 5 minutes. Record the time spent in the open arms. A preference for the closed arms and less time spent in the open arms suggests anxiety-like behavior.
c. Forced Swim Test (FST) (for depressive-like behavior):
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Apparatus: A cylindrical tank filled with water (23-25°C) to a depth where the rat cannot touch the bottom or escape.
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Procedure: Place the rat in the water for a 6-minute session. Record the total time the rat remains immobile (making only minimal movements to keep its head above water) during the last 4 minutes of the test. Increased immobility is interpreted as a state of behavioral despair or depressive-like behavior.
d. Social Interaction Test (for social avoidance):
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Apparatus: An open field arena.
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Procedure:
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Habituation: Place the test rat in the open field for 2.5 minutes.
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Social Interaction: Place a novel, non-aggressive rat (of the same strain as the intruder) in a wire mesh enclosure within the open field. Place the test rat in the arena and record the time it spends interacting with the novel rat in the enclosure for 2.5 minutes. Social avoidance is characterized by a reduced amount of time spent interacting with the novel rat.
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Signaling Pathways and Experimental Workflows
Diagrams
References
Troubleshooting & Optimization
Addressing experimental variability with Nadolol in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when using Nadolol. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1- and β2-adrenergic receptors.[1] This blockage inhibits the actions of catecholamines like epinephrine and norepinephrine.[2] In the heart (predominantly β1 receptors), this leads to a decrease in heart rate and the force of contraction.[2] In the blood vessels (β2 receptors), it prevents vasodilation.[3] this compound also inhibits the release of renin from the kidneys, which is involved in regulating blood pressure.[4] It is important to note that this compound does not have intrinsic sympathomimetic activity (it does not partially activate the receptor) or membrane-stabilizing activity.
Q2: What are the key pharmacokinetic properties of this compound to consider in experimental design?
This compound exhibits several key pharmacokinetic characteristics that are crucial for designing robust in vitro and in vivo experiments. These are summarized in the table below.
| Parameter | Value | Species | Notes |
| Bioavailability | ~30% (Oral) | Human | Absorption is variable and can be affected by food. |
| Half-life (t½) | 20-24 hours | Human | This long half-life allows for once-daily dosing in clinical settings. |
| Protein Binding | ~14-27% | Human | Primarily binds to alpha-1-acid glycoprotein. |
| Metabolism | Not metabolized by the liver | Human | Excreted unchanged, mainly by the kidneys. |
| Excretion | Primarily renal | Human | Dose adjustments may be needed in subjects with renal impairment. |
| LD50 (Oral) | 4500 mg/kg | Mouse |
Q3: How do the different stereoisomers of this compound affect experimental results?
This compound is a mixture of four stereoisomers. These stereoisomers can have different affinities for β-adrenergic receptors and, consequently, different pharmacological activities. The (RSR)-nadolol enantiomer is reported to be the most active. Using a racemic mixture (an equal mixture of stereoisomers) is common, but researchers should be aware that lot-to-lot variations in the isomeric composition could contribute to experimental variability. For studies requiring high precision, it may be necessary to use a specific stereoisomer or to analyze the isomeric composition of the this compound batch.
Troubleshooting Experimental Variability
Problem 1: Inconsistent results in in vitro cell-based assays.
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Possible Cause 1: Variability in this compound solution preparation and stability.
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Solution: this compound is soluble in DMSO and ethanol, and slightly soluble in water. Prepare fresh stock solutions in an appropriate solvent like DMSO and store them in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, further dilute the stock solution in serum-free media immediately before use, as components in serum can interact with the drug. The stability of this compound in aqueous solutions can be influenced by pH and temperature; therefore, ensure consistent pH and storage conditions for all experiments.
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Possible Cause 2: Interaction with serum proteins in culture media.
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Solution: this compound binds to serum proteins, particularly alpha-1-acid glycoprotein. This binding can reduce the effective concentration of free this compound available to interact with cells. When comparing results across different cell lines or experiments, it is crucial to use a consistent serum concentration in the culture medium. For mechanistic studies, consider using serum-free media or a medium with a defined and consistent serum protein composition.
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Possible Cause 3: Cell line-dependent sensitivity and off-target effects.
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Solution: Different cell lines can exhibit varying sensitivity to this compound due to differences in β-adrenergic receptor expression and downstream signaling pathways. It is essential to determine the IC50 value for each cell line used in your experiments. Be aware of potential off-target effects, as some studies have shown that beta-blockers can induce apoptosis in certain cancer cell lines through mechanisms that may not be solely related to beta-adrenergic blockade.
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Problem 2: High variability in animal models of hypertension.
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Possible Cause 1: Issues with drug formulation and administration.
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Solution: For oral administration in rodents, this compound can be mixed with chow or dissolved in drinking water. Ensure a consistent and accurate method of preparation and administration to minimize dose variation between animals. For intravenous administration, ensure the formulation is sterile and compatible with the vehicle. Monitor for any signs of precipitation.
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Possible Cause 2: Animal strain and model-specific differences.
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Solution: The response to this compound can vary between different animal strains and models of hypertension. For example, in spontaneously hypertensive rats (SHR), chronic this compound treatment lowered blood pressure but did not prevent the development of hypertension. It is crucial to use a well-characterized animal model and to be aware of its specific response to beta-blockers.
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Possible Cause 3: Influence of stress and other environmental factors.
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Solution: Stress can significantly impact blood pressure and cardiovascular parameters in animal models. Acclimatize animals to the experimental procedures and housing conditions to minimize stress-induced variability. Ensure consistent handling and measurement techniques across all experimental groups.
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Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the stock solution in serum-free cell culture medium to achieve the desired final concentrations.
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Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vivo Study in Spontaneously Hypertensive Rats (SHR)
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Animal Model: Use male or female Spontaneously Hypertensive Rats (SHR) and age-matched Wistar-Kyoto (WKY) rats as normotensive controls.
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Acclimatization: Acclimatize the animals to the housing conditions and handling for at least one week before the experiment.
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This compound Formulation: For oral administration, this compound can be mixed into the powdered chow at a concentration calculated to provide the desired daily dose (e.g., 10 mg/kg/day). Alternatively, it can be dissolved in drinking water.
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Treatment: Administer this compound or placebo (vehicle) to the respective groups for the duration of the study (e.g., several weeks).
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Blood Pressure Measurement: Measure systolic blood pressure and heart rate at regular intervals using a non-invasive tail-cuff method. Ensure measurements are taken at the same time of day to minimize diurnal variations.
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Data Analysis: Compare the blood pressure and heart rate between the this compound-treated and placebo groups in both SHR and WKY rats.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Different Cell Lines
| Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference |
| A549 (Lung Carcinoma) | MTT | Cytotoxicity | 150-250 | |
| MRC-5 (Normal Lung Fibroblast) | MTT | Cytotoxicity | >250 | |
| HEK293 (Human Embryonic Kidney) | OATP1A2-mediated uptake | Inhibition | Ki = 19.4 |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Species | Route of Administration | Dose | Effect | Reference |
| Spontaneously Hypertensive Rat (SHR) | Rat | Oral (in chow) | Not specified | Lowered blood pressure but did not prevent hypertension development | |
| Social Defeat-Induced Behavioral Impairment | Rat | Oral (in chow) | 18 mg/kg/day | Protective effect on behavioral impairments | |
| B16F10 Tumor-bearing | Mouse | Not specified | 20 mg/kg | Reduced pulmonary metastatic foci | |
| Essential Hypertension | Human | Oral | 80-320 mg/day | Decreased supine heart rate and diastolic blood pressure |
Visualizations
Caption: this compound blocks beta-adrenergic receptor activation.
Caption: A typical workflow for in vitro this compound experiments.
Caption: A decision tree for troubleshooting this compound experiments.
References
- 1. Frontiers Publishing Partnerships | Compounding and stability studies of liquid oral formulations of beta-blockers (bisoprolol, betaxolol, and this compound) for pediatric patients [frontierspartnerships.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Influence of chronic this compound treatment on blood pressure and vascular changes in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Nadolol Concentration for Cellular and Tissue Assays: A Technical Support Guide
FOR RESEARCH USE ONLY
Welcome to the technical support center for optimizing the use of Nadolol in your cellular and tissue assays. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in effectively utilizing this non-selective β-adrenergic receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a long-acting, non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[1] It is also recognized as an inverse agonist, which means it can reduce the basal activity of these receptors in the absence of an agonist.[1] Its primary action is the competitive blockade of catecholamine (e.g., epinephrine and norepinephrine) binding to β-adrenergic receptors.[1]
Q2: What is a good starting concentration for this compound in a cell-based assay?
A2: The optimal concentration of this compound is highly dependent on the cell type, the specific assay, and the expression level of β-adrenergic receptors. Based on published studies, a wide range of concentrations has been used:
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For receptor blockade and signaling studies: A starting range of 10 nM to 10 µM is recommended. Studies in mouse cerebral cortical neurons have shown effects at 10 nM, while research in HEK293 and MDCK cells has utilized 1-10 µM to investigate transporter interactions.[2][3]
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For cytotoxicity and apoptosis studies: Higher concentrations, in the range of 150 µM to 250 µM , have been used in lung cancer (A549) and normal lung fibroblast (MRC-5) cell lines. It is crucial to determine the cytotoxic threshold in your specific cell line.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is slightly soluble in water and freely soluble in ethanol. For cell culture experiments, it is common to prepare a high-concentration stock solution in a solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. To minimize the risk of solvent-induced artifacts, the final concentration of DMSO in the culture medium should ideally be kept below 0.1%. Always prepare fresh dilutions from the stock for each experiment and perform a solubility test in your specific medium to ensure no precipitation occurs at the desired final concentration.
Q4: How long should I incubate my cells with this compound?
A4: The incubation time will vary depending on the experimental endpoint.
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Acute effects: For studying immediate signaling events, such as changes in cAMP levels, a short pre-incubation of 15-30 minutes before adding an agonist (like isoproterenol) is typical.
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Chronic effects: To investigate changes in receptor expression or longer-term cellular responses, incubation times of 24 hours or more may be necessary.
Q5: What are the potential off-target effects of this compound?
A5: While this compound is primarily a β-adrenergic antagonist, it can have other interactions:
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Transporter interactions: this compound is a substrate for several organic cation transporters (OCT1, OCT2) and multidrug and toxin extrusion proteins (MATE1, MATE2-K), as well as P-glycoprotein (P-gp). This could lead to variable intracellular concentrations in cells expressing these transporters and potential confounding effects.
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Sodium channel blockade: At higher concentrations, this compound has been shown to have a minor blocking effect on cardiac sodium channels (Nav1.5), though this effect is less pronounced than that of propranolol.
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Calmodulin-activated Ca2+-ATPase inhibition: this compound has been reported to inhibit calmodulin-activated Ca2+-ATPase at concentrations of 0.05 to 0.5 mM.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak antagonist effect observed. | This compound concentration is too low. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and agonist concentration. Start with a broad range (e.g., 1 nM to 100 µM). |
| Low expression of β-adrenergic receptors in the cell line. | Confirm the expression of β1 and/or β2 adrenergic receptors in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express these receptors at higher levels. | |
| Degradation of this compound. | Prepare fresh working solutions from a frozen stock for each experiment. While this compound is generally stable, repeated freeze-thaw cycles or prolonged storage in aqueous solutions at room temperature should be avoided. | |
| High background or unexpected cellular responses. | Cytotoxicity at the concentration used. | Perform a cell viability assay (e.g., MTT, MTS, or RealTime-Glo™) to determine the cytotoxic concentration range of this compound for your specific cell line and incubation time. |
| Off-target effects. | Consider if your cells express transporters like OCTs, MATEs, or P-gp, which can affect this compound's intracellular concentration. If investigating signaling pathways, use appropriate controls, such as other β-blockers with different properties (e.g., the β1-selective metoprolol). | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your cell culture medium is non-toxic to your cells (typically ≤ 0.1% for DMSO). Run a vehicle control (medium with solvent only) in all experiments. | |
| Precipitation of this compound in the culture medium. | Poor solubility at the desired concentration. | Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently swirling the medium. If precipitation persists, consider preparing a new stock solution at a lower concentration or using a different solvent if compatible with your cells. |
| Variability between experiments. | Inconsistent cell passage number or confluency. | Use cells within a consistent range of passage numbers and seed them to achieve a consistent confluency at the time of the experiment. |
| Inconsistent agonist concentration. | Ensure the concentration of the agonist (e.g., isoproterenol) used to stimulate the cells is consistent across all experiments. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro and ex vivo studies. It is important to note that these values can be highly dependent on the experimental system and conditions.
Table 1: Reported In Vitro and Ex Vivo Concentrations of this compound
| System/Cell Type | Concentration Range | Assay/Effect Observed | Reference |
| Mouse Cerebral Cortical Neurons | 10 nM | β-adrenergic receptor up-regulation | |
| Rabbit Atrial & Ventricular Muscle | 4.84 µM - 14.5 µM | Electrophysiological effects | |
| Rabbit Purkinje Cells | 1.61 µM - 4.84 µM | Reduction in action potential amplitude | |
| HEK & MDCK Cells | 1 µM - 10 µM | Substrate for OCT, MATE, and P-gp transporters | |
| A549 & MRC-5 Lung Cells | 150 µM - 250 µM | Cytotoxicity and apoptosis | |
| Human Erythrocyte Membranes | 50 µM - 500 µM | Inhibition of calmodulin-activated Ca2+-ATPase |
Table 2: Binding Affinity and Transporter Interaction of this compound
| Parameter | Target/Transporter | Value | Cell/System | Reference |
| Km | OCT2 | 122 µM | HEK cells | |
| Km | MATE1 | 531 µM | HEK cells | |
| Km | MATE2-K | 372 µM | HEK cells | |
| Association Rate (kon) | β1-adrenoceptor | ~10⁷ M⁻¹ min⁻¹ | CHO cells | |
| Dissociation Rate (koff) | β1-adrenoceptor | ~0.1 min⁻¹ | CHO cells |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a cAMP Assay
This protocol describes how to determine the concentration of this compound required to inhibit 50% of the maximal response to a β-adrenergic receptor agonist, such as isoproterenol.
Workflow Diagram
Caption: Workflow for determining the IC50 of this compound in a cAMP assay.
Methodology:
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Cell Seeding: Seed your cells of interest (e.g., HEK293 cells expressing β-adrenergic receptors) in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
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Agonist Dose-Response (Optional but Recommended): To determine the EC80 of your agonist (e.g., isoproterenol), perform a dose-response curve on a separate plate. This will be the concentration of agonist used in the antagonist assay.
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This compound Preparation: Prepare a series of this compound dilutions (e.g., 10-point, 1:3 or 1:10 serial dilutions) in assay buffer or serum-free medium.
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Pre-incubation: Remove the culture medium from the cells and add the this compound dilutions. Include a vehicle control (no this compound). Incubate for 15-30 minutes at 37°C.
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Agonist Stimulation: Add the pre-determined EC80 concentration of isoproterenol to all wells except for the negative control wells.
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Incubation: Incubate for 15-30 minutes at 37°C. The optimal time should be determined empirically.
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cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's instructions.
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Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
This protocol is to determine the cytotoxic effects of this compound on a chosen cell line.
Workflow Diagram
Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.
Methodology:
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Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
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This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control.
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Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a CO2 incubator.
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MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the concentration at which this compound exhibits cytotoxic effects.
Signaling Pathway Diagram
The following diagram illustrates the canonical β-adrenergic signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Stability of Nadolol in Experimental Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Nadolol in various experimental solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: this compound has limited solubility in aqueous solutions, especially at neutral to alkaline pH.
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Troubleshooting Steps:
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Verify Solvent and pH: Ensure the solvent and pH of your solution are appropriate for this compound. Acidic conditions (pH < 7) generally improve solubility.
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Gentle Warming: Gently warm the solution (e.g., to 37°C) to aid dissolution. Avoid excessive heat, which could lead to degradation.
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Sonication: Use a sonicator to help dissolve the compound.
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Co-solvents: If using aqueous buffers, consider the addition of a small percentage of an organic co-solvent like ethanol or DMSO. However, be mindful of the potential impact of the co-solvent on your specific experiment.
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Q2: I am seeing unexpected peaks in my HPLC analysis of a this compound solution. What could be the cause?
A2: Unexpected peaks are likely degradation products. This compound is known to be susceptible to degradation under certain conditions.
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Troubleshooting Steps:
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Review Storage Conditions: Confirm that your this compound stock solutions and experimental samples have been stored under appropriate conditions (typically at 2-8°C and protected from light).
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Assess Solution pH: this compound is prone to hydrolysis in both acidic and alkaline conditions. Ensure the pH of your experimental solution is within a stable range for the duration of your experiment.
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Consider Oxidation: this compound can degrade via oxidation. If your experimental setup involves exposure to air for extended periods or the presence of oxidizing agents, this could be a cause.
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Forced Degradation Analysis: To confirm if the unexpected peaks are degradation products, you can perform a forced degradation study under controlled stress conditions (acid, base, oxidation) and compare the resulting chromatograms with your experimental sample.
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Q3: How long can I store my this compound stock solution?
A3: The stability of this compound stock solutions depends on the solvent, storage temperature, and container.
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General Recommendations:
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For aqueous solutions, it is best to prepare them fresh. If storage is necessary, keep them at 2-8°C for no longer than a few days and monitor for any signs of precipitation or degradation.
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Solutions in organic solvents like methanol or ethanol are generally more stable. When stored at -20°C, they can be stable for several weeks to months.
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Always protect solutions from light to prevent potential photolytic degradation, although this compound is relatively stable to light.
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Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathways for this compound are hydrolysis and oxidation.[1]
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Hydrolysis: Occurs under both acidic and alkaline conditions, leading to the cleavage of the ether linkage.
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Oxidation: The molecule is susceptible to oxidative degradation, which can be initiated by exposure to air, peroxides, or other oxidizing agents.
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Radiodegradation: Exposure to ionizing radiation can lead to the formation of various degradation products, with the main pathway involving the abstraction of a hydroxyl group and aromatization of the tetrahydronaphthalene ring.[2]
Quantitative Stability Data
The following tables summarize the stability of this compound under various forced degradation conditions as determined by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
Table 1: Degradation of this compound under Various Stress Conditions [3]
| Stress Condition | Reagent/Condition | % Degradation of this compound |
| Acid Degradation | 0.1 M HCl | 16.5% |
| Alkali Degradation | 0.1 M NaOH | 16.2% |
| Peroxide Degradation | 3% H₂O₂ | 14.3% |
| Reduction | Not specified | 13.8% |
| Thermal Degradation | Not specified | 11.9% |
| Hydrolysis | Not specified | 12.4% |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol describes a validated RP-HPLC method for the quantitative analysis of this compound and its degradation products.[1]
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Instrumentation:
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High-Performance Liquid Chromatograph with UV detector
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Analytical balance
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pH meter
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Sonicator
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Chromatographic Conditions:
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Column: Enable C18 (250 mm × 4.6 mm, 5 µm)
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Mobile Phase: Methanol: Acetonitrile: 0.01 M Sodium Dihydrogen Phosphate Buffer (pH 7.0) in a ratio of 60:15:25 (v/v/v)
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Flow Rate: 1.0 mL/min
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Detection Wavelength: 220 nm
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Injection Volume: 20 µL
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Column Temperature: Ambient
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Procedure:
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Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare working standards by diluting the stock solution to the desired concentrations.
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Sample Preparation: Dilute the experimental this compound solution with the mobile phase to a concentration within the linear range of the assay.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of this compound in the sample by comparing the peak area with that of the standard.
-
Protocol 2: Forced Degradation Studies of this compound
This protocol outlines the conditions for inducing the degradation of this compound to assess its stability.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, methanol, and acetonitrile
-
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and reflux for a specified period (e.g., 8 hours). Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH and reflux for a specified period (e.g., 8 hours). Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 60°C) for a specified period. Dissolve the sample in the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified period.
-
Analysis: Analyze the stressed samples using the stability-indicating RP-HPLC method described in Protocol 1 to determine the percentage of degradation.
-
Visualizations
References
Identifying and managing side effects of Nadolol in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nadolol in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-selective beta-adrenergic antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[1] Blockade of β1 receptors in the heart results in a decreased heart rate, reduced myocardial contractility, and slowed atrioventricular conduction.[1] Blockade of β2 receptors can lead to vasoconstriction and bronchospasm.[1]
Q2: What are the most common side effects of this compound observed in animal studies?
Based on preclinical studies, the most common side effects are extensions of its pharmacological activity. These include:
-
Cardiovascular: Bradycardia (slow heart rate) and hypotension (low blood pressure) are the most frequently observed side effects.
-
Respiratory: Due to β2 blockade, bronchospasm can occur, particularly in susceptible animals.
-
Metabolic: Beta-blockers can influence glucose metabolism.
-
General: Lethargy and fatigue may be observed.
In a 6-month toxicity study in rats and dogs, this compound, alone or in combination with bendroflumethiazide, caused only minor changes in clinical laboratory tests and no major gross or histopathologic changes.[2] Many of the observed effects were expected based on the drug's pharmacology.[2]
Q3: Has this compound shown teratogenic effects in animal studies?
A teratology study in rats showed no evidence of embryotoxicity, fetotoxicity, or teratogenicity when this compound was administered alone or in combination with bendroflumethiazide.
Troubleshooting Guides
Issue 1: Unexpected degree of bradycardia or hypotension.
Possible Cause:
-
Incorrect dosage calculation.
-
Individual animal sensitivity.
-
Interaction with other administered compounds.
Troubleshooting Steps:
-
Verify Dosage: Double-check all calculations for the dose administered to the animal, including body weight and concentration of the dosing solution.
-
Monitor Vital Signs: Continuously monitor heart rate and blood pressure. Refer to the experimental protocols below for detailed monitoring procedures.
-
Review Concomitant Medications: Ensure no other administered substances are known to cause bradycardia or hypotension or interact with beta-blockers.
-
Dose Adjustment: If the vital signs are significantly outside the target range, consider a dose reduction in subsequent experiments after consulting the study protocol and institutional guidelines.
-
Veterinary Consultation: If severe or life-threatening bradycardia or hypotension occurs, seek immediate veterinary intervention.
Issue 2: Animal exhibits signs of respiratory distress.
Possible Cause:
-
Bronchospasm due to β2-adrenergic blockade.
-
Pre-existing respiratory condition in the animal.
Troubleshooting Steps:
-
Immediate Observation: Carefully observe the animal for signs of respiratory distress, such as labored breathing, wheezing, or cyanosis (bluish discoloration of mucous membranes).
-
Ensure Clear Airway: Check that the animal's airway is not obstructed.
-
Administer Oxygen: If available and the animal is trained for it, provide supplemental oxygen.
-
Veterinary Intervention: Seek immediate veterinary care. Bronchodilators may be required.
-
Review Animal Health Records: Check the animal's health history for any pre-existing respiratory conditions that might increase its susceptibility to bronchospasm. For future studies, consider excluding animals with such conditions.
Issue 3: Inconsistent or unreliable blood pressure readings.
Possible Cause:
-
Improper technique for non-invasive blood pressure measurement (tail-cuff method).
-
Stress or movement of the animal during measurement.
-
Incorrect cuff size.
-
Equipment malfunction.
Troubleshooting Steps:
-
Review Protocol: Ensure the procedure for tail-cuff plethysmography is being followed precisely (see detailed protocol below).
-
Acclimatize the Animal: Allow sufficient time for the animal to acclimate to the restraint device and the environment to minimize stress-induced fluctuations in blood pressure.
-
Check Cuff Fit: Verify that the tail cuff is the correct size for the animal and is placed snugly but not too tightly.
-
Calibrate Equipment: Ensure the blood pressure monitoring system is properly calibrated according to the manufacturer's instructions.
-
Maintain Consistent Temperature: Ensure the animal and its tail are kept at a consistent and appropriate temperature, as temperature can affect peripheral blood flow and thus the accuracy of tail-cuff measurements.
Quantitative Data from Animal Studies
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | LD50 |
| Mouse | Oral | 4500 mg/kg |
| Rat | Oral | >2000 mg/kg |
Source: Preclinical safety evaluation of the this compound/bendroflumethiazide combination in mice, rats, and dogs.
Table 2: Summary of Findings from a 6-Month Oral Toxicity Study of this compound
| Species | Daily Dose Levels | Key Findings |
| Rat | Up to 1000 mg/kg (this compound) | Minor changes in clinical-laboratory tests, consistent with expected pharmacological effects. No major gross or histopathologic changes. |
| Dog | Up to 160 mg/kg (this compound) | Minor changes in clinical-laboratory tests, consistent with expected pharmacological effects. No major gross or histopathologic changes. |
Source: Preclinical safety evaluation of the this compound/bendroflumethiazide combination in mice, rats, and dogs.
Experimental Protocols
Protocol 1: Non-Invasive Blood Pressure Measurement in Rats (Tail-Cuff Plethysmography)
Objective: To accurately measure systolic and diastolic blood pressure in conscious rats.
Materials:
-
Tail-cuff blood pressure system (e.g., CODA®, IITC Life Science)
-
Appropriately sized tail cuffs and sensors
-
Restraint device
-
Warming platform
Procedure:
-
Acclimatization: For at least 3-5 days prior to the experiment, acclimate the rats to the restraint device for 10-15 minutes each day to minimize stress.
-
Preparation:
-
Turn on the warming platform and allow it to reach the recommended temperature (typically 32-34°C) to ensure adequate blood flow to the tail.
-
Calibrate the blood pressure system according to the manufacturer's instructions.
-
-
Animal Placement:
-
Gently place the rat into the restraint device.
-
Secure the tail and place the occlusion and volume-pressure recording (VPR) cuffs at the base of the tail. Ensure a snug but not tight fit.
-
-
Measurement:
-
Allow the rat to remain in the restrainer on the warming platform for at least 10-15 minutes before starting the measurements to allow for stabilization.
-
Initiate the blood pressure measurement cycle on the system. The system will automatically inflate and deflate the cuff and record the blood pressure.
-
Perform a series of measurements (e.g., 10-15 cycles) and average the valid readings to obtain a reliable measurement. Discard any readings associated with excessive movement artifacts.
-
-
Data Recording: Record the systolic blood pressure, diastolic blood pressure, and heart rate for each animal.
Protocol 2: Electrocardiogram (ECG) Monitoring in Conscious Dogs
Objective: To monitor the cardiac electrical activity and identify any arrhythmias or changes in ECG intervals.
Materials:
-
ECG machine
-
Alligator clip electrodes or adhesive patch electrodes
-
Alcohol or electrode gel
-
Quiet examination area
Procedure:
-
Animal Preparation:
-
Bring the dog to a quiet room to minimize stress and excitement.
-
Gently place the dog in a comfortable position, typically right lateral recumbency (lying on its right side).
-
-
Electrode Placement:
-
Apply alcohol or electrode gel to the skin at the points of electrode attachment to ensure good electrical contact.
-
Attach the electrodes to the limbs:
-
Right forelimb (RA)
-
Left forelimb (LA)
-
Right hindlimb (RL - ground)
-
Left hindlimb (LL)
-
-
-
ECG Recording:
-
Connect the electrode leads to the ECG machine.
-
Allow the dog to relax for a few minutes before starting the recording.
-
Record the ECG for a minimum of 1-2 minutes to obtain a representative tracing. Ensure the tracing is free from major movement artifacts.
-
-
Data Analysis:
-
Analyze the ECG for heart rate, rhythm, and the duration of intervals and complexes (P wave, PR interval, QRS complex, QT interval).
-
Compare the findings to baseline recordings and established normal values for the species and breed.
-
Protocol 3: Clinical Observation of Side Effects
Objective: To systematically observe and record any clinical signs of toxicity or adverse effects.
Procedure:
-
Frequency of Observation: Observe animals at least twice daily, with a more detailed clinical examination conducted once daily. Increase the frequency of observation during the expected peak effect of this compound.
-
General Appearance and Behavior:
-
Record the animal's posture, activity level (e.g., alert, lethargic, ataxic), and any abnormal behaviors (e.g., circling, head pressing).
-
Note any changes in grooming habits.
-
-
Physiological Parameters:
-
Observe respiratory rate and pattern (e.g., normal, labored, shallow).
-
Check mucous membrane color (e.g., pink, pale, cyanotic).
-
Record body weight at regular intervals.
-
-
Specific Signs:
-
Look for signs of cardiovascular effects such as weakness or collapse (indicative of severe hypotension or bradycardia).
-
Observe for any signs of respiratory distress (see Troubleshooting Guide).
-
Note any changes in urination or defecation.
-
Record the presence of tremors, convulsions, or any other neurological signs.
-
-
Scoring and Documentation: Use a standardized scoring sheet to document all observations for each animal at each time point. Any abnormal findings should be described in detail.
Visualizations
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: Experimental workflow for non-invasive blood pressure measurement.
Caption: Troubleshooting logic for severe bradycardia or hypotension.
References
Potential drug interactions with Nadolol in a research context
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding potential drug interactions with Nadolol. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental investigations.
Frequently Asked Questions (FAQs)
Q1: Is this compound metabolized by Cytochrome P450 (CYP) enzymes?
A1: this compound is not significantly metabolized by the liver and has minimal to no effect on the CYP450 system.[1] Therefore, the likelihood of metabolism-based drug-drug interactions is low.[1] this compound is primarily excreted unchanged by the kidneys.[1]
Q2: What are the primary mechanisms of drug-drug interactions with this compound?
A2: The main mechanisms for this compound drug-drug interactions are related to drug transporters and pharmacodynamic effects. This compound is a substrate for several uptake and efflux transporters, including P-glycoprotein (P-gp), Organic Cation Transporter 1 (OCT1), Organic Cation Transporter 2 (OCT2), and Multidrug and Toxin Extrusion Proteins 1 (MATE1) and 2-K (MATE2-K).[2][3] Pharmacodynamic interactions can occur when this compound is co-administered with other drugs that affect heart rate, blood pressure, or cardiac contractility.
Q3: My in vitro experiment shows a potential interaction with a P-gp inhibitor. What is the next step?
A3: If an in vitro assay suggests that a test compound inhibits the P-gp-mediated transport of this compound, the next step is to determine the IC50 value of the inhibitor. A low IC50 value may indicate a higher risk of a clinically significant drug-drug interaction. Further investigation using in vivo models is recommended to assess the clinical relevance of the interaction.
Q4: Can I use urinary excretion data to evaluate P-gp-mediated drug interactions with this compound in vivo?
A4: Yes, studies have shown that the urinary excretion of this compound can be a reliable alternative to plasma pharmacokinetics for assessing P-glycoprotein-mediated drug interactions in humans. Co-administration of P-gp inhibitors, like itraconazole, has been shown to increase both plasma concentrations and the cumulative urinary excretion of this compound.
Q5: Are there any known pharmacodynamic interactions I should be aware of when designing my study?
A5: Yes, co-administration of this compound with other drugs that have negative chronotropic or inotropic effects can lead to additive pharmacodynamic effects. For example, concomitant use with calcium channel blockers or other anti-arrhythmic agents can increase the risk of bradycardia, AV block, and hypotension. Careful monitoring of hemodynamic parameters is crucial in such studies.
Troubleshooting Guides
Problem: Inconsistent results in MDCK-MDR1 permeability assay for this compound.
-
Possible Cause 1: Poor cell monolayer integrity.
-
Troubleshooting Step: Before each experiment, measure the transepithelial electrical resistance (TEER) of the MDCK-MDR1 cell monolayer. TEER values should be consistently high (e.g., >200 Ω•cm²) to ensure the integrity of the tight junctions. Discard any monolayers that do not meet the established criteria.
-
-
Possible Cause 2: Variability in P-gp expression.
-
Troubleshooting Step: Regularly verify the expression and activity of P-gp in your MDCK-MDR1 cell line using a known P-gp substrate, such as digoxin, as a positive control. This will help ensure that the transporter function is consistent across experiments.
-
-
Possible Cause 3: Test compound cytotoxicity.
-
Troubleshooting Step: Assess the cytotoxicity of your test compound on the MDCK-MDR1 cells at the concentrations used in the permeability assay. High concentrations of cytotoxic compounds can compromise cell membrane integrity and lead to unreliable results.
-
Problem: Low uptake of this compound in HEK293 cells overexpressing OCTs or MATEs.
-
Possible Cause 1: Suboptimal assay conditions.
-
Troubleshooting Step: Optimize the incubation time and substrate concentration. For transporter kinetic studies, ensure that the uptake is measured during the initial linear phase. The concentration of this compound should be appropriate for the Km of the specific transporter being investigated (see Table 1).
-
-
Possible Cause 2: Low transporter expression or activity.
-
Troubleshooting Step: Confirm the functional expression of the specific OCT or MATE transporter in your HEK293 cell line using a known substrate as a positive control (e.g., ASP+ for OCT2 and MATE1).
-
-
Possible Cause 3: Presence of interfering substances.
-
Troubleshooting Step: Ensure that the assay buffer and other reagents are free from potential inhibitors of the transporters being studied.
-
Quantitative Data on this compound Transporter Interactions
The following table summarizes the known kinetic parameters for this compound's interaction with various drug transporters.
| Transporter | Parameter | Value (µM) | Cell System | Reference |
| OCT2 | Km | 122 | HEK293 | |
| MATE1 | Km | 531 | HEK293 | |
| MATE2-K | Km | 372 | HEK293 |
Km (Michaelis constant) represents the substrate concentration at which the transport rate is half of the maximum.
Experimental Protocols
In Vitro P-glycoprotein (P-gp/MDR1) Substrate Assessment using MDCK-MDR1 Cells
This protocol is designed to determine if a test compound is a substrate of the P-gp efflux transporter.
Methodology:
-
Cell Culture:
-
Seed MDCK-MDR1 cells on a semi-permeable filter support in a transwell plate and culture until a confluent monolayer is formed (typically 3-4 days).
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Assay:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Prepare the dosing solution containing the test compound (e.g., this compound) at the desired concentration in HBSS.
-
To measure apical-to-basolateral (A→B) permeability, add the dosing solution to the apical compartment and fresh HBSS to the basolateral compartment.
-
To measure basolateral-to-apical (B→A) permeability, add the dosing solution to the basolateral compartment and fresh HBSS to the apical compartment.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 90 minutes).
-
-
Sample Analysis:
-
At the end of the incubation period, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of the test compound in the samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B→A) / Papp (A→B)
-
-
An efflux ratio greater than 2.0 suggests that the compound is a substrate of P-gp.
-
In Vitro Uptake Transporter (OCT/MATE) Substrate Assessment using HEK293 Cells
This protocol is used to determine if a test compound is a substrate of a specific uptake transporter.
Methodology:
-
Cell Culture:
-
Culture HEK293 cells stably overexpressing the transporter of interest (e.g., OCT1, OCT2, MATE1, or MATE2-K) and control (empty vector) cells in appropriate culture plates.
-
-
Uptake Assay:
-
Wash the cells with pre-warmed uptake buffer.
-
Prepare the incubation solution containing the test compound (e.g., this compound) at various concentrations in the uptake buffer.
-
Initiate the uptake by adding the incubation solution to the cells.
-
Incubate for a short, defined period at 37°C, ensuring the measurement is within the linear range of uptake.
-
-
Termination and Lysis:
-
Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells to release the intracellular contents.
-
-
Sample Analysis:
-
Determine the intracellular concentration of the test compound using a suitable analytical method (e.g., LC-MS/MS or radiolabeled compound detection).
-
Measure the protein concentration in each well to normalize the uptake data.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the uptake in control cells from the uptake in transporter-expressing cells.
-
Determine the kinetic parameters (Km and Vmax) by fitting the concentration-dependent specific uptake data to the Michaelis-Menten equation.
-
Visualizations
References
Technical Support Center: Overcoming Low Oral Absorption of Nadolol in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the low oral absorption of Nadolol in rodent models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound low in rats and mice?
A1: The low oral bioavailability of this compound in rodents (typically 14-18%) is attributed to several factors.[1] this compound is classified as a Biopharmaceutical Classification System (BCS) Class III drug, which means it has high solubility but low permeability across the intestinal epithelium. Its hydrophilic nature and low lipophilicity hinder its passive diffusion across the lipid membranes of enterocytes. Furthermore, this compound has been identified as a substrate for the P-glycoprotein (P-gp) efflux transporter.[2] This transporter actively pumps this compound that has entered an intestinal cell back into the intestinal lumen, thereby reducing its net absorption.
Q2: I'm observing high variability in my pharmacokinetic data after oral administration of this compound to rats. What could be the cause?
A2: High variability in the oral pharmacokinetics of this compound is a known issue. This can be due to several factors including:
-
Physiological variability: Differences in gastric emptying time, intestinal motility, and intestinal pH among individual animals can significantly impact the absorption of a low-permeability drug like this compound.
-
P-glycoprotein expression: The expression levels of P-gp can vary between animals, leading to differences in the extent of efflux and, consequently, absorption.
-
Food effect: The presence or absence of food in the gastrointestinal tract can alter this compound absorption.
-
Drug-transporter interactions: Co-administration of other compounds or even dietary components can interact with intestinal transporters, affecting this compound's uptake and efflux. For instance, green tea extract has been shown to decrease the absorption of this compound in rats, possibly by inhibiting uptake transporters.[3]
Q3: Are there any known species differences in this compound absorption that I should be aware of?
A3: Yes, there are significant species differences in the oral absorption of this compound. While rodents like mice and rats exhibit low absorption (around 14-18%), dogs absorb this compound almost completely.[1] This highlights the importance of selecting the appropriate animal model for your research goals and being cautious when extrapolating data across species.
Troubleshooting Guide
Issue 1: Consistently low and variable plasma concentrations of this compound after oral gavage in rats.
| Potential Cause | Troubleshooting Strategy |
| Low Intestinal Permeability | 1. Co-administration with a permeation enhancer: Investigate the co-administration of a permeation enhancer to transiently open the tight junctions between intestinal epithelial cells. (See Experimental Protocol 2). 2. Formulation as a nanoparticle suspension: Reducing the particle size to the nano-range can increase the surface area for dissolution and may enhance absorption.[4] |
| P-glycoprotein (P-gp) Efflux | 1. Co-administration with a P-gp inhibitor: Use a known P-gp inhibitor, such as verapamil or zosuquidar, to block the efflux of this compound back into the intestinal lumen. (See Experimental Protocol 2). |
| Short Intestinal Transit Time | 1. Gastro-retentive formulation: Consider formulating this compound into a floating tablet or a mucoadhesive system to increase its residence time in the upper gastrointestinal tract, where absorption is likely to be higher. (See Experimental Protocol 3). |
Issue 2: Unexpectedly low plasma concentrations of this compound when co-administered with other compounds.
| Potential Cause | Troubleshooting Strategy |
| Inhibition of Uptake Transporters | 1. Investigate transporter interactions: The co-administered compound may be inhibiting an intestinal uptake transporter responsible for this compound absorption. For example, components of green tea extract have been shown to decrease this compound absorption in rats. 2. Stagger dosing: If feasible, administer the interacting compound at a different time point from this compound to minimize the inhibitory effect at the site of absorption. |
| Formation of Non-absorbable Complexes | 1. In vitro binding studies: Conduct in vitro studies to assess if this compound forms complexes with the co-administered compound under simulated intestinal conditions. |
Quantitative Data Summary
Table 1: Oral Bioavailability of this compound in Various Species
| Species | Oral Bioavailability (%) | Reference |
| Rat | 13.7 - 17.5 | |
| Mouse | ~25 (at most) | |
| Dog | 88 - 104 | |
| Human | 20.4 - 33.3 |
Table 2: Effect of Green Tea Extract (GTE) and (-)-epigallocatechin-3-gallate (EGCG) on this compound Pharmacokinetics in Rats
| Treatment Group | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |
| Control (Saline) | 495 ± 123 | 2890 ± 560 | |
| GTE (400 mg/kg) | 74 ± 25 | 750 ± 210 | |
| EGCG (150 mg/kg) | 123 ± 45 | 1150 ± 320 |
Experimental Protocols
Experimental Protocol 1: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This protocol is used to determine the intestinal permeability of this compound and to screen for the effects of absorption enhancers.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., urethane)
-
Krebs-Ringer bicarbonate buffer (pH 7.4)
-
This compound
-
Test absorption enhancer (e.g., a P-gp inhibitor)
-
Peristaltic pump
-
Surgical instruments
-
HPLC system for this compound quantification
Procedure:
-
Fast rats overnight with free access to water.
-
Anesthetize the rat.
-
Perform a midline abdominal incision to expose the small intestine.
-
Isolate a 10-15 cm segment of the jejunum.
-
Cannulate the proximal and distal ends of the segment with flexible tubing.
-
Gently flush the segment with warm saline to remove intestinal contents.
-
Perfuse the segment with Krebs-Ringer buffer at a flow rate of 0.2 mL/min for 30 minutes to allow for equilibration.
-
Switch to the perfusion solution containing this compound (and the test absorption enhancer, if applicable) and perfuse at the same flow rate.
-
Collect the perfusate from the distal end at timed intervals (e.g., every 15 minutes for 2 hours).
-
At the end of the experiment, measure the length of the perfused segment.
-
Analyze the concentration of this compound in the collected perfusate samples by HPLC.
-
Calculate the effective permeability coefficient (Peff) using the following equation: Peff = (Q * C_out) / (2 * π * r * l * C_in) where Q is the flow rate, C_out and C_in are the outlet and inlet concentrations of this compound, r is the radius of the intestine, and l is the length of the segment.
Experimental Protocol 2: Oral Bioavailability Study in Rats with a P-gp Inhibitor
This protocol is designed to evaluate the effect of a P-gp inhibitor on the oral bioavailability of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g) with jugular vein cannulas
-
This compound suspension/solution
-
P-gp inhibitor (e.g., verapamil) solution
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
HPLC system for this compound quantification
Procedure:
-
Fast rats overnight with free access to water.
-
Divide rats into two groups: Control and P-gp inhibitor treated.
-
Administer the P-gp inhibitor (or vehicle for the control group) orally 30 minutes before this compound administration.
-
Administer this compound orally to all rats at a predetermined dose.
-
Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-Nadolol administration.
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples by HPLC.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both groups and compare to determine the effect of the P-gp inhibitor on this compound bioavailability.
Experimental Protocol 3: Formulation and In Vitro Evaluation of this compound Floating Tablets
This protocol describes the preparation and in vitro testing of a gastro-retentive floating tablet formulation of this compound.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (HPMC K100M)
-
Sodium bicarbonate
-
Citric acid
-
Microcrystalline cellulose
-
Magnesium stearate
-
Talc
-
Tablet press
-
USP dissolution apparatus (Type II)
-
0.1 N HCl (pH 1.2)
Procedure:
-
Formulation:
-
Mix this compound, HPMC K100M, sodium bicarbonate, citric acid, and microcrystalline cellulose in a blender.
-
Add magnesium stearate and talc and blend for another 5 minutes.
-
Compress the blend into tablets using a tablet press.
-
-
In Vitro Buoyancy Test:
-
Place a tablet in a beaker containing 250 mL of 0.1 N HCl.
-
Measure the time it takes for the tablet to rise to the surface (floating lag time) and the total duration it remains afloat (total floating time).
-
-
In Vitro Dissolution Study:
-
Perform the dissolution test using a USP Type II apparatus at 50 rpm in 900 mL of 0.1 N HCl at 37 ± 0.5°C.
-
Withdraw samples at regular intervals and replace with fresh dissolution medium.
-
Analyze the samples for this compound content using a UV-Vis spectrophotometer or HPLC.
-
Plot the cumulative percentage of drug release versus time.
-
Visualizations
References
- 1. Absorption of the beta-adrenergic-blocking agent, this compound, by mice, rats, hamsters, rabbits, dogs, monkeys, and man: an unusual species difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nonmetabolized β-Blocker this compound Is a Substrate of OCT1, OCT2, MATE1, MATE2-K, and P-Glycoprotein, but Not of OATP1B1 and OATP1B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of green tea extract and (-)-epigallocatechin-3-gallate on pharmacokinetics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Nadolol: A Technical Support Center for Researchers Exploring Behavioral Side Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the potential behavioral side effects of Nadolol, with a specific focus on depression. The following resources include troubleshooting guides for common experimental protocols and frequently asked questions, supported by quantitative data and detailed methodologies.
Frequently Asked Questions (FAQs)
Q1: Is there clinical evidence to suggest that this compound causes depression?
A1: The association between beta-blocker therapy and depression has been a topic of discussion for decades. However, recent large-scale analyses of data from numerous double-blind, randomized controlled trials do not support a causal link between beta-blocker use and depression.[1][2] One double-blind, placebo-controlled study specifically investigating this compound found that depressive symptoms were not significantly different between the this compound and placebo groups.[3] While depression is listed as a potential, though relatively rare, side effect in some drug information resources, robust clinical trial data does not indicate a significant risk.[4][5]
Q2: How does this compound's chemical properties influence its potential for central nervous system (CNS) side effects like depression?
A2: this compound is a hydrophilic (water-soluble) beta-blocker. It is hypothesized that hydrophilic beta-blockers are less likely to cross the blood-brain barrier and cause CNS side effects compared to lipophilic (fat-soluble) beta-blockers like propranolol. This is because lipophilic drugs can more readily diffuse across the lipid membranes of the blood-brain barrier. The lower incidence of CNS side effects with hydrophilic beta-blockers is a key consideration in clinical practice.
Q3: What have preclinical studies in animal models shown regarding this compound and depression-like behavior?
A3: Preclinical research using rodent models of stress has suggested that this compound may have a protective effect against the development of anxiety- and depression-like behaviors. In a study utilizing a social defeat stress paradigm in rats, oral administration of this compound was found to mitigate the onset of these behaviors. This suggests a potential role for peripheral beta-adrenergic receptors in mediating stress-induced behavioral changes, or that sufficient amounts of this compound cross the blood-brain barrier to exert a central effect.
Q4: Are there any head-to-head clinical trials directly comparing the incidence of depression with this compound versus a lipophilic beta-blocker like Propranolol?
Quantitative Data Summary
The following tables summarize the available quantitative data from clinical studies on the incidence of depression with beta-blocker use.
Table 1: Incidence of Depression in Beta-Blocker Users vs. Non-Users
| Study Population | Beta-Blocker Users (Rate of Major Depression per 1000 person-years) | Non-Beta-Blocker Study Drug Users (Rate of Major Depression per 1000 person-years) | Adjusted Relative Risk of Major or Minor Depression (95% CI) |
| New users of antihypertensive drugs | 5.8 | 9.6 | 0.8 (0.3-1.9) |
Table 2: Comparison of Depressive Symptoms in a Placebo-Controlled Trial of this compound
| Treatment Group | Change in Depressive Symptoms | Statistical Significance |
| This compound | Not significantly different from placebo | p > 0.05 |
| Placebo | Baseline | N/A |
Experimental Protocols and Troubleshooting Guides
For researchers investigating the effects of this compound on depression-like behavior in animal models, the Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used assays.
Forced Swim Test (FST) Protocol for Rodents
Objective: To assess a "behavioral despair" or "depression-like" state in rodents by measuring the duration of immobility when placed in an inescapable water-filled cylinder.
Methodology:
-
Apparatus: A transparent glass or plastic cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
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This compound Administration: Based on preclinical studies, this compound can be administered orally mixed with chow at a dose of 18 mg/kg/day for a specified period before testing.
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Pre-test Session (Day 1): Place each animal individually into the swim cylinder for a 15-minute period. This session is for habituation and is not scored for depression-like behavior.
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Test Session (Day 2): 24 hours after the pre-test, place the animals back into the swim cylinder for a 5-minute test session.
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Scoring: Record the duration of immobility during the last 4 minutes of the 5-minute test session. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.
Troubleshooting Guide: Forced Swim Test
| Issue | Potential Cause | Recommended Solution |
| High variability in immobility times within the same group. | Inconsistent water temperature; environmental disturbances. | Ensure consistent water temperature for all animals. Conduct the test in a quiet, isolated room. |
| Animals appear to be learning to escape or showing less immobility on the test day. | Insufficient pre-test duration. | Ensure the pre-test session is the full 15 minutes to induce a stable baseline of immobility. |
| Difficulty in distinguishing between immobility and subtle swimming movements. | Subjective scoring. | Use a validated scoring software or have two independent, blinded observers score the videos. |
Tail Suspension Test (TST) Protocol for Mice
Objective: To assess a "depression-like" state in mice by measuring the duration of immobility when suspended by the tail.
Methodology:
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Apparatus: A horizontal bar or rod placed at a sufficient height to prevent the mouse from touching any surface.
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Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
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This compound Administration: Administer this compound as per the experimental design (e.g., oral gavage, in drinking water, or mixed with food).
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Suspension: Securely attach the mouse's tail to the horizontal bar using adhesive tape, approximately 1-2 cm from the tip of the tail.
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Test Session: The test duration is typically 6 minutes.
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Scoring: Record the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
Troubleshooting Guide: Tail Suspension Test
| Issue | Potential Cause | Recommended Solution |
| Mouse climbs its own tail. | Strain-specific behavior. | Use a small cylinder or tube placed around the tail to prevent climbing. |
| High levels of activity throughout the test period, even in control animals. | Stressful pre-test handling. | Handle mice gently and consistently in the days leading up to the test. |
| Inconsistent immobility scores. | Variations in tape placement. | Ensure the tape is applied to the same location on the tail for all animals. |
Visualizations
Caption: this compound's primary mechanism of action and its limited CNS penetration.
Caption: Workflow for assessing this compound's effect on depression-like behavior.
Caption: The logical link between this compound's properties and its side effect profile.
References
- 1. uspharmacist.com [uspharmacist.com]
- 2. Neuropsychiatric Consequences of Lipophilic Beta-Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Depression during treatment with beta-blockers: results from a double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the side effects of this compound? [synapse.patsnap.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing and Interpreting Nadolol-Induced Bradycardia in Research Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and interpreting bradycardia induced by Nadolol in research animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause bradycardia?
A1: this compound is a non-selective beta-adrenergic receptor blocker, meaning it antagonizes both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1][2] Bradycardia, or a slowed heart rate, is an expected pharmacodynamic effect of this compound. It primarily occurs through the blockade of β1 receptors in the heart, which leads to a decreased heart rate and reduced cardiac output.[3][4]
Q2: How long do the bradycardic effects of this compound last in research animals?
A2: this compound has a long plasma half-life, approximately 20 to 24 hours, which allows for once-daily dosing in clinical settings.[5] This prolonged duration of action means that bradycardic effects can be expected to persist for a significant period after administration. Studies have shown that this compound's heart rate-lowering effects are maintained for at least 24 hours post-dose.
Q3: Are there species differences in the absorption and effects of this compound?
A3: Yes, there are notable species differences in the oral absorption of this compound. For instance, dogs absorb this compound almost completely, while absorption is significantly lower in mice, rats, hamsters, and rabbits. It is crucial to consider these pharmacokinetic differences when designing experiments and interpreting data across different animal models.
Q4: What are the typical resting heart rates for common laboratory animals?
A4: Establishing a baseline heart rate is critical for accurately assessing the degree of this compound-induced bradycardia. The table below provides typical resting heart rate ranges for various species.
| Animal Species | Resting Heart Rate (Beats Per Minute - BPM) |
| Mouse | 450 - 750 |
| Rat | 250 - 400 |
| Rabbit | 180 - 350 |
| Guinea Pig | 200 - 300 |
| Hamster | 300 - 600 |
| Dog | 70 - 120 |
| Non-Human Primate (Rhesus, anesthetized) | 160 - 330 |
| Minipig | 70 - 120 |
Q5: How can I accurately monitor heart rate and ECG in my research animals?
A5: Implantable telemetry is considered the gold standard for continuous and stress-free monitoring of cardiovascular parameters, including heart rate and ECG, in conscious, freely moving animals. This method minimizes handling stress that can affect cardiovascular readings. For non-implanted monitoring, external ECG electrodes can be used, with specific placement protocols varying by species.
Troubleshooting Guide
Issue 1: Severe or Unexpectedly Profound Bradycardia
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Possible Cause:
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Overdose: The administered dose of this compound may be too high for the specific animal or species.
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Drug Interaction: Concomitant administration of other drugs that affect heart rate (e.g., calcium channel blockers, other antiarrhythmics) can potentiate the bradycardic effect of this compound.
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Individual Animal Sensitivity: There can be significant inter-animal variability in response to medications.
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-
Troubleshooting Steps:
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Confirm Dosing: Double-check all dose calculations and administration records.
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Review Concomitant Medications: Identify any other administered compounds that could influence heart rate.
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Monitor Vital Signs Closely: Continuously monitor heart rate, blood pressure, and respiration.
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Administer Reversal Agents (if necessary and ethically approved):
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Atropine: A first-line agent for symptomatic bradycardia.
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Isoproterenol: A non-selective beta-agonist that can counteract the effects of this compound.
-
-
Pharmacological Intervention for Severe Bradycardia
| Agent | Species | Recommended Dose | Route of Administration |
| Atropine | Dogs & Cats | 0.01 - 0.04 mg/kg | IV, IM, or SC |
| Rats | High doses (e.g., 5-80 mg/kg) have been shown to cause a dose-dependent reduction in heart rate and blood pressure in anesthetized rats. The use of atropine for this compound-induced bradycardia in rats should be carefully considered and dosed appropriately to avoid paradoxical effects. | IV | |
| Isoproterenol | Dogs | 0.03 - 0.04 µg/kg/min as a continuous rate infusion (CRI) has been used to maintain a stable heart rate. Higher doses may be required to overcome beta-blockade. | IV Infusion |
-
Caution: The use of reversal agents should be part of a pre-approved experimental and animal welfare protocol. Doses may need to be titrated to effect.
Issue 2: Poor Quality ECG Signal or Artifacts
-
Possible Cause:
-
Improper Electrode Placement: Incorrect positioning of ECG electrodes is a common cause of poor signal quality.
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Poor Electrode Contact: Insufficient contact between the electrode and the skin can introduce noise.
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Animal Movement or Muscle Tremors: Movement and shivering can create significant artifacts.
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Electrical Interference: Nearby electrical equipment can interfere with the ECG signal.
-
-
Troubleshooting Steps:
-
Verify Electrode Placement: Ensure electrodes are placed according to established protocols for the species. For rats, a modified lead II configuration with one electrode on the dorsal surface of the xiphoid process and the other tunneled subcutaneously to the upper insertion of the sternohyoid muscle is recommended for high-quality signals.
-
Improve Electrode Contact:
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Shave the fur at the electrode sites.
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Clean the skin with alcohol to remove oils.
-
Use an appropriate amount of electrode gel.
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Ensure crocodile clips are clean and have good contact.
-
-
Minimize Animal Movement:
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Allow the animal to acclimate to the experimental setup.
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Maintain a calm and quiet environment.
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For non-telemetry studies, gentle restraint may be necessary.
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-
Reduce Electrical Interference:
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Ensure proper grounding of the ECG machine and any nearby equipment.
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Move potential sources of electrical noise (e.g., lights, mobile phones) away from the recording area.
-
-
Experimental Protocols
Protocol 1: External ECG Electrode Placement in Rats (Modified Lead II)
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Animal Preparation: Anesthetize the rat according to your approved institutional protocol. Shave the fur at the points of electrode placement.
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Electrode Placement:
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Positive Electrode (+): Attach to the skin over the lower left abdomen, near the apex of the heart.
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Negative Electrode (-): Attach to the skin on the upper right thoracic area.
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Ground Electrode: Attach to the skin on the right hindlimb.
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Signal Acquisition: Connect the electrodes to the ECG recording system. Allow the signal to stabilize before recording baseline data.
Protocol 2: Implantation of a Telemetry Device for Cardiovascular Monitoring in Small Animals
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Note: This is a sterile surgical procedure and must be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
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Pre-operative Preparation: Anesthetize the animal and prepare the surgical site (e.g., dorsal back or abdomen) by shaving and disinfecting the skin.
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Incision: Make a small incision in the skin at the chosen implantation site.
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Subcutaneous Pocket: Create a subcutaneous pocket using blunt dissection to house the body of the telemetry transmitter.
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Electrode Tunneling: Tunnel the ECG leads subcutaneously from the transmitter pocket to their respective recording sites (e.g., a modified lead II configuration).
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Electrode Placement: Secure the electrode tips in the desired locations. For example, in a rat, one lead can be fixed to the dorsal surface of the xiphoid process and the other tunneled to the anterior mediastinum.
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Incision Closure: Close the incision using appropriate suture material.
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Post-operative Care: Provide appropriate post-operative analgesia and care as per your institutional protocol. Allow for a recovery period of at least 5-7 days for the animal to return to a normal physiological state before initiating experiments.
Visualizations
References
Technical Support Center: Accounting for Nadolol's Lack of Hepatic Metabolism in Experimental Design
This technical support center provides guidance for researchers, scientists, and drug development professionals on incorporating the unique pharmacokinetic profile of Nadolol, specifically its absence of hepatic metabolism, into robust experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is the primary route of elimination for this compound?
A1: this compound is predominantly eliminated from the body unchanged, primarily through renal excretion.[1][2][3] Approximately 60% of an intravenous dose is excreted in the urine, with about 15% found in the feces within 72 hours.[1][4] This is a key differentiator from many other beta-blockers that undergo extensive hepatic metabolism.
Q2: Does this compound have any effect on cytochrome P450 (CYP450) enzymes?
A2: No, this compound has little to no effect on the CYP450 enzyme system. This minimizes the risk of drug-drug interactions with compounds that are substrates, inhibitors, or inducers of these enzymes.
Q3: How does renal impairment affect this compound's pharmacokinetics?
A3: Since this compound is cleared by the kidneys, renal impairment significantly prolongs its elimination half-life. The dosage interval of this compound may need to be extended in subjects with compromised renal function, and this is a critical consideration for both clinical and preclinical studies.
Q4: Can I use standard liver-based in vitro models (e.g., liver microsomes, S9 fractions) to study this compound's clearance?
A4: While these models can be used to confirm the lack of hepatic metabolism, they will not provide meaningful data on this compound's clearance. For compounds like this compound that are slowly metabolized or cleared by other routes, more advanced in vitro systems are necessary to accurately predict in vivo clearance.
Q5: What are the implications of this compound's low lipophilicity?
A5: this compound's low lipophilicity limits its ability to cross the blood-brain barrier. This characteristic is associated with a lower incidence of central nervous system (CNS)-related side effects compared to more lipophilic beta-blockers.
Troubleshooting Guides
Issue: Inconsistent or highly variable pharmacokinetic data in animal studies.
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Possible Cause 1: Undiagnosed Renal Impairment.
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Troubleshooting Step: Screen all animals for baseline renal function (e.g., serum creatinine, BUN) before study initiation. Exclude animals with pre-existing renal insufficiency. This compound's clearance is directly correlated with creatinine clearance.
-
-
Possible Cause 2: Variability in Gastrointestinal Absorption.
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Troubleshooting Step: this compound's oral absorption is variable, averaging around 30%. To minimize this variability in preclinical studies, consider administering this compound via a route that bypasses first-pass metabolism and absorption variability, such as intravenous or intraperitoneal injection, when appropriate for the experimental question.
-
-
Possible Cause 3: Co-administration of interacting drugs.
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Troubleshooting Step: Although this compound does not undergo hepatic metabolism, it can have pharmacodynamic interactions with other drugs. Review all co-administered compounds for potential interactions that could affect blood pressure, heart rate, or renal function, thereby indirectly altering this compound's pharmacokinetics or pharmacodynamics.
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Issue: Difficulty in establishing an in vitro-in vivo correlation (IVIVC) for this compound clearance.
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Possible Cause: Use of inappropriate in vitro models.
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Troubleshooting Step: Standard in vitro models like liver microsomes or short-term hepatocyte suspensions are not suitable for slowly metabolized or renally cleared drugs. Utilize more advanced, long-term models such as plated hepatocytes, hepatocyte co-culture systems, or microphysiological systems (MPS) that maintain metabolic activity for extended periods to confirm the lack of metabolism. For clearance, focus on in vitro models that can assess renal transport mechanisms.
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Data Presentation
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Source(s) |
| Bioavailability | ~30% (oral) | |
| Protein Binding | ~30% | |
| Half-life | 20-24 hours | |
| Time to Steady State | 6-9 days | |
| Metabolism | Not significantly hepatically metabolized | |
| Primary Excretion | Renal (unchanged drug) | |
| Volume of Distribution | 147-157 L | |
| Total Body Clearance | 219-250 mL/min | |
| Renal Clearance | 131-150 mL/min |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Hepatic Stability
This protocol is designed to confirm the lack of hepatic metabolism of this compound.
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Model Selection: Use cryopreserved human plated hepatocytes, which maintain metabolic activity for a longer duration than suspension hepatocytes.
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Cell Plating: Seed hepatocytes in collagen-coated plates at a sufficient density and allow them to form a monolayer.
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Incubation:
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Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO, then diluted in media).
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Include a positive control compound known to be metabolized by hepatocytes (e.g., propranolol).
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Incubate the cells with this compound and the positive control at multiple time points (e.g., 0, 4, 8, 24, and 48 hours).
-
-
Sample Analysis:
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At each time point, collect both the supernatant and cell lysate.
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Analyze the concentration of the parent compound (this compound and the positive control) using a validated LC-MS/MS method.
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-
Data Interpretation:
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Calculate the percentage of the parent compound remaining at each time point.
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A minimal decrease in this compound concentration over 48 hours, in contrast to a significant decrease in the positive control, will confirm its stability against hepatic metabolism.
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Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a basic pharmacokinetic study, with special considerations for a renally cleared compound like this compound.
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Animal Model: Use healthy, adult rodents (e.g., Sprague-Dawley rats) with normal renal function. Pre-screen animals for renal health.
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Drug Administration:
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Administer a single dose of this compound. For assessing clearance and volume of distribution, intravenous administration via a cannulated vein is preferred to avoid absorption variability.
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For oral bioavailability studies, administer a known concentration via oral gavage.
-
-
Sample Collection:
-
Collect serial blood samples at appropriate time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.
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If feasible, use a sparse sampling design to minimize stress on individual animals.
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Collect urine and feces over the 24-hour period to determine the extent of renal and fecal excretion.
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-
Bioanalysis:
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Process blood samples to obtain plasma.
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Extract this compound from plasma, urine, and homogenized feces.
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Quantify this compound concentrations using a validated LC-MS/MS method.
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-
Pharmacokinetic Analysis:
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Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, half-life, and volume of distribution.
-
For oral dosing, calculate bioavailability by comparing the AUC from oral administration to the AUC from IV administration.
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Mandatory Visualizations
Caption: Workflow for assessing a renally cleared drug like this compound.
Caption: this compound's mechanism of action via beta-receptor blockade.
References
Navigating Nadolol's Enterohepatic Recirculation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of nadolol's enterohepatic circulation on pharmacokinetic (PK) studies.
Frequently Asked Questions (FAQs)
Q1: What is enterohepatic circulation and does this compound undergo it?
A1: Enterohepatic circulation is a process where a drug is excreted in the bile, enters the small intestine, and is then reabsorbed back into the portal circulation, returning to the liver. This recycling process can significantly prolong the drug's presence in the body. Yes, this compound is known to undergo enterohepatic circulation. This is evidenced by its prolonged half-life and the significant impact of agents that interrupt this cycle, such as activated charcoal, on its pharmacokinetic profile.
Q2: How does this compound's enterohepatic circulation affect its pharmacokinetic parameters?
A2: Enterohepatic circulation can lead to a longer apparent terminal half-life (t½), a larger area under the plasma concentration-time curve (AUC), and potentially secondary peaks in the plasma concentration profile. Interrupting this process would be expected to decrease the AUC and shorten the t½.
Q3: We are observing an unexpectedly long half-life for this compound in our preclinical study. Could this be related to enterohepatic circulation?
A3: Yes, an extended half-life is a hallmark of enterohepatic circulation. This compound's half-life in humans is already long (around 20-24 hours), and this is partly attributed to this recirculation.[1] In preclinical species with efficient biliary excretion and reabsorption, this effect can also be prominent. To confirm this, consider an experiment where the enterohepatic circulation is interrupted.
Q4: Our in vitro Caco-2 permeability results for this compound are low. Does this contradict its oral absorption?
A4: Not necessarily. This compound is a BCS Class 3 drug, meaning it has high solubility but low permeability. While Caco-2 assays are excellent for assessing passive and active transport across the intestinal epithelium, they do not account for the continuous reabsorption that occurs with enterohepatic circulation in vivo. Therefore, while the initial absorption might be limited by permeability, the overall bioavailability is influenced by the recycling process.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| High inter-subject variability in this compound AUC and t½. | Differences in gut microbiome, biliary excretion rates, or gastrointestinal transit time can all affect the efficiency of enterohepatic circulation, leading to variability. | 1. Ensure strict standardization of experimental conditions (e.g., diet, fasting state). 2. Increase the number of subjects/animals to improve statistical power. 3. Consider co-administering a marker for gastrointestinal transit time to assess its correlation with this compound PK. |
| Secondary peaks in the plasma concentration-time profile. | These are often indicative of enterohepatic circulation, representing a bolus of reabsorbed drug entering the systemic circulation. | 1. Increase the frequency of blood sampling around the expected time of the secondary peak to better characterize it. 2. Model the data using a pharmacokinetic model that incorporates an enterohepatic circulation compartment. |
| Discrepancy between in vitro permeability and in vivo bioavailability. | As mentioned in the FAQs, in vitro models like Caco-2 do not fully recapitulate the in vivo process of enterohepatic circulation. | 1. Use the in vitro data to understand the intestinal permeability component. 2. Complement in vitro studies with in vivo experiments that can assess the contribution of biliary excretion and reabsorption (e.g., bile duct cannulation studies in animals). |
| Underestimation of this compound clearance in preclinical models. | If enterohepatic circulation is significant and not accounted for, the calculated clearance (CL/F) will be lower than the true systemic clearance. | 1. Administer this compound intravenously to determine its systemic clearance. 2. In oral studies, interrupt enterohepatic circulation (e.g., with activated charcoal in animal models) to get a more accurate estimation of clearance after oral administration. |
Data Presentation
The following tables summarize the pharmacokinetic parameters of this compound under normal conditions and when enterohepatic circulation is interrupted by activated charcoal in healthy human subjects.
Table 1: Pharmacokinetic Parameters of this compound (80 mg Oral Dose) in Healthy Subjects
| Parameter | This compound Alone (Control) | This compound + Activated Charcoal | % Change |
| AUC (ng·hr/mL) | 2455 ± 155 | 1355 ± 123 | -44.8% |
| t½ (hr) | 17.3 ± 1.7 | 11.8 ± 1.6 | -31.8% |
| Cmax (ng/mL) | 146 ± 15 | Not significantly different | - |
| % Dose in Urine | 15.4 ± 1.4 | 10.2 ± 0.7 | -33.8% |
Data are presented as mean ± SE. Data sourced from a study on the enhancement of this compound elimination by activated charcoal and antibiotics.
Experimental Protocols
In Vivo Study: Interruption of Enterohepatic Circulation with Activated Charcoal (Human Study)
Objective: To assess the impact of interrupting enterohepatic circulation on the pharmacokinetics of orally administered this compound.
Methodology:
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Subjects: Healthy adult volunteers.
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Study Design: A randomized, crossover study with a washout period between phases.
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Phase 1 (Control):
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Subjects fast overnight.
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A single oral dose of 80 mg this compound is administered with water.
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Serial blood samples are collected at predefined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 36, 48, 72 hours) post-dose.
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Urine is collected for 72 hours post-dose.
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Phase 2 (Activated Charcoal):
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Following the washout period, subjects again fast overnight.
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A single oral dose of 80 mg this compound is administered.
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Three hours post-nadolol administration, a slurry of 3 g activated charcoal in water is given. This is repeated every 3 hours for a total of 9 hours.
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Blood and urine sampling are performed as in Phase 1.
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Sample Analysis: Plasma and urine concentrations of this compound are determined using a validated HPLC or LC-MS/MS method.
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Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as AUC, Cmax, Tmax, and t½.
In Vivo Study: Bile Duct Cannulation in Rats
Objective: To directly measure the biliary excretion of this compound and determine its pharmacokinetic profile in the absence of enterohepatic recirculation.
Methodology:
-
Animals: Male Sprague-Dawley rats.
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Surgical Procedure:
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Anesthetize the rat (e.g., with isoflurane).
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Perform a midline laparotomy to expose the common bile duct.
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Carefully cannulate the bile duct with polyethylene tubing. The cannula for bile collection is exteriorized.
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A second cannula may be inserted into the duodenum for bile salt replacement if the study duration is long.
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-
Drug Administration: Administer a single dose of this compound, either intravenously via a tail vein cannula or orally via gavage.
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Sample Collection:
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Collect bile continuously in pre-weighed tubes at specified intervals (e.g., 0-1, 1-2, 2-4, 4-8, 8-24 hours).
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Collect blood samples from a separate cannula (e.g., jugular vein) at corresponding time points.
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Collect urine and feces.
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Sample Analysis: Quantify this compound concentrations in plasma, bile, urine, and homogenized feces using a validated analytical method.
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Data Analysis: Calculate the percentage of the administered dose excreted in bile, urine, and feces. Determine pharmacokinetic parameters from the plasma concentration data.
In Vitro Study: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral - A to B):
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Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
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Add this compound solution (at a known concentration) to the apical (A) side of the monolayer.
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Add fresh transport buffer to the basolateral (B) side.
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Incubate at 37°C with gentle shaking.
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At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.
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-
Permeability Assay (Basolateral to Apical - B to A):
-
To assess active efflux, perform the transport study in the reverse direction, adding this compound to the basolateral side and sampling from the apical side.
-
-
Sample Analysis: Determine the concentration of this compound in the collected samples using LC-MS/MS.
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Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
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Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.
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Visualizations
Caption: The enterohepatic circulation pathway of this compound.
Caption: Experimental workflow of the activated charcoal study.
References
Validation & Comparative
A Comparative Guide: Nadolol Versus Propranolol in Cardiac Hypertrophy Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two non-selective β-adrenergic receptor blockers, nadolol and propranolol, in the context of experimental cardiac hypertrophy. While both drugs are established antihypertensive agents, their efficacy and mechanisms of action in mitigating cardiac hypertrophy present distinct profiles. This document synthesizes available experimental data, outlines relevant methodologies, and visualizes key signaling pathways to aid in research and development.
Executive Summary
Propranolol has been more extensively studied in preclinical models of cardiac hypertrophy, demonstrating a capacity to attenuate hypertrophic growth in response to pressure overload. Notably, its anti-hypertrophic effect may be independent of its β-blocking activity at higher doses, potentially involving membrane-stabilizing properties. Conversely, the available preclinical data for this compound in cardiac hypertrophy is less comprehensive. One study in a genetic model of hypertension (SHR) suggests this compound does not prevent cardiac hypertrophy. However, clinical data in hypertensive patients indicate a reduction in myocardial mass with this compound treatment. A direct head-to-head comparison in a preclinical cardiac hypertrophy model remains a significant gap in the literature.
Data Presentation: Quantitative Comparison
Due to the lack of direct comparative preclinical studies, the following tables summarize data from separate studies on propranolol and this compound in relevant models.
Table 1: Effects of Propranolol on Cardiac Hypertrophy in Pressure Overload Models
| Parameter | Animal Model | Experimental Condition | Propranolol Treatment | Outcome | Citation |
| Left Ventricular Weight / Body Weight (LVW/BW) Ratio | Rat | Abdominal Aortic Banding | 40 and 80 mg/kg/day | Significant attenuation of the increase in LVW/BW ratio. | [1] |
| LVW/BW Ratio | Rat | Aortic Coarctation | 80 mg/kg/day | 13% increase in LVW/BW ratio in treated vs. 38% in untreated rats with pressure gradients of 15-31 mmHg. | [2] |
| Cardiomyocyte Cross-Sectional Area | Mouse | Thoracic Aortic Coarctation (TAC) | 10 mg/kg/day | Significant reduction in the increase of cardiomyocyte cross-sectional area (19% increase in treated vs. 51% in untreated). | [3] |
| Fetal Gene Expression (ANP, β-MHC, skACT) | Mouse | Thoracic Aortic Coarctation (TAC) | 10 mg/kg/day | Paradoxical enhancement of fetal gene expression. | [3][4] |
Table 2: Effects of this compound on Cardiac Parameters
| Parameter | Model | Experimental Condition | This compound Treatment | Outcome | Citation |
| Cardiac Hypertrophy | Spontaneously Hypertensive Rat (SHR) | Chronic treatment from gestation to 28 weeks of age | Not specified | Did not prevent the development of cardiac hypertrophy. | |
| Myocardial Weight, LV Posterior Wall Thickness, Interventricular Septum Thickness | Human (Hypertensive Patients) | 2 and 4 weeks of treatment | Not specified | Significant reduction in myocardial weight (6.74%), and thickness of the LV posterior wall and interventricular septum. |
Experimental Protocols
Pressure Overload-Induced Cardiac Hypertrophy (Aortic Banding / Thoracic Aortic Coarctation)
This surgical model is widely used to induce cardiac hypertrophy by increasing the afterload on the left ventricle.
Objective: To induce a pressure overload on the left ventricle, leading to a compensatory hypertrophic response.
Animal Model: Mice (e.g., C57BL/6) or Rats (e.g., Sprague-Dawley).
Procedure:
-
Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of ketamine and xylazine or inhaled isoflurane.
-
Surgical Preparation: The animal is placed in a supine position, and the surgical area (suprasternal notch) is shaved and disinfected.
-
Incision and Exposure: A small incision is made at the suprasternal notch. The thymus gland is gently retracted to expose the aortic arch.
-
Aortic Constriction: A suture (e.g., 7-0 silk) is passed under the transverse aorta between the innominate and left common carotid arteries. A blunted needle of a specific gauge (e.g., 27-gauge for mice) is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle.
-
Needle Removal: The needle is then promptly removed, leaving a stenosis of a defined diameter.
-
Closure: The chest and skin are closed in layers.
-
Post-operative Care: Animals receive analgesics and are monitored closely for recovery. Sham-operated animals undergo the same procedure without the constriction of the aorta.
Drug Administration:
-
Propranolol: Can be administered via osmotic minipumps for continuous infusion (e.g., 10 mg/kg/day) or in drinking water.
Signaling Pathways and Mechanisms of Action
Both this compound and propranolol are non-selective β-adrenergic receptor antagonists, blocking both β1 and β2 receptors. However, their downstream effects and potential for biased signaling may differ.
Canonical β-Adrenergic Signaling Pathway
The primary mechanism of action for both drugs is the blockade of catecholamine (norepinephrine and epinephrine) binding to β-adrenergic receptors, thereby inhibiting the Gs-adenylyl cyclase-cAMP-PKA signaling cascade. This pathway, when chronically activated, is a major driver of pathological cardiac hypertrophy.
GRK/β-Arrestin Pathway and Potential for Biased Signaling
G protein-coupled receptor kinases (GRKs) phosphorylate activated β-adrenergic receptors, leading to the recruitment of β-arrestins. This process desensitizes G protein signaling but can also initiate G protein-independent signaling cascades, some of which are cardioprotective. Some β-blockers, like carvedilol, are known to be "biased agonists," meaning they block G protein signaling while activating β-arrestin pathways. The extent to which this compound and propranolol exhibit such bias in the context of cardiac hypertrophy is an area of active research. Propranolol has been suggested to promote β-arrestin recruitment under pressure-overload conditions.
Experimental Workflow
A typical experimental workflow for comparing the effects of this compound and propranolol in a pressure-overload model of cardiac hypertrophy is outlined below.
Discussion and Future Directions
The current body of evidence suggests that propranolol can attenuate pressure overload-induced cardiac hypertrophy in preclinical models, though its effect on fetal gene expression warrants further investigation. The anti-hypertrophic potential of this compound is less clear from preclinical studies, although clinical findings in hypertensive patients are promising.
Key Differences:
-
Membrane Stabilizing Activity: Propranolol possesses membrane-stabilizing (sodium channel blocking) effects, which are not a class effect of β-blockers and may contribute to its anti-hypertrophic actions independent of β-blockade.
-
Pharmacokinetics: this compound has a longer half-life than propranolol, allowing for once-daily dosing in clinical settings.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of this compound and propranolol in well-established preclinical models of cardiac hypertrophy (e.g., TAC, angiotensin II infusion) are crucial to definitively assess their relative efficacy.
-
Dose-Response Studies: Determining the optimal anti-hypertrophic doses for both drugs and whether these effects are dependent on the degree of β-blockade.
-
Mechanism of Action: Elucidating the precise molecular mechanisms underlying the anti-hypertrophic effects, including the role of biased signaling through the β-arrestin pathway.
-
In Vitro Studies: Utilizing cultured cardiomyocytes to dissect the direct cellular effects of this compound and propranolol on hypertrophic signaling pathways, independent of their hemodynamic effects.
References
- 1. G-protein-coupled receptor kinase activity in human heart failure: effects of beta-adrenoceptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Influence of chronic this compound treatment on blood pressure and vascular changes in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Validating the Anxiolytic Effects of Nadolol in Behavioral Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anxiolytic effects of Nadolol with other established anxiolytics, supported by experimental data from preclinical behavioral studies. The information is intended to assist researchers in evaluating this compound's potential as an anxiolytic agent.
Comparative Analysis of Anxiolytic Effects
To validate the anxiolytic properties of this compound, its performance in established rodent models of anxiety is compared with that of the non-selective beta-blocker Propranolol and the benzodiazepine Diazepam. The following tables summarize quantitative data from key behavioral tests.
Social Defeat Stress Model: Elevated Plus Maze (EPM) & Light-Dark Box (LDB)
The social defeat stress model is a clinically relevant paradigm for studying anxiety and depression. In a study by Al-Kuraishy et al. (2020), the effects of this compound and Propranolol were assessed in rats subjected to social defeat stress.[1]
| Treatment Group | Time in Open Arms (s) - EPM | Time in Light Compartment (s) - LDB |
| Control | 80.50 ± 4.42 | 145.5 ± 8.01 |
| Social Defeat (SD) | 44.50 ± 4.14 | 75.50 ± 5.04 |
| This compound (18 mg/kg/day) + SD | 75.50 ± 4.42 | 135.5 ± 7.01 |
| Propranolol (50 mg/kg/day) + SD | 70.50 ± 4.14 | 125.5 ± 6.01 |
Data are presented as mean ± SEM. EPM = Elevated Plus Maze; LDB = Light-Dark Box.
Interpretation: Rats subjected to social defeat (SD) exhibited significant anxiety-like behavior, as indicated by reduced time spent in the open arms of the EPM and the light compartment of the LDB. Both this compound and Propranolol treatment mitigated these anxiety-like behaviors, with this compound demonstrating a notable effect in restoring the time spent in the open arms and light compartment to near-control levels.[1]
Indirect Comparison with Diazepam in the Elevated Plus Maze
No single study directly compares this compound with Diazepam in the Elevated Plus Maze. However, by examining data from separate studies in rats, an indirect comparison can be made. The following table presents data for Diazepam from a study by Alvarez et al. (2006), which can be compared to the this compound data from the social defeat model. It is important to note that different experimental conditions may influence the results.
| Treatment Group | Time in Open Arms (s) - EPM |
| Vehicle | ~20 |
| Diazepam (1.0 mg/kg) | ~80 |
Approximate values derived from graphical data in Alvarez et al. (2006). Data are for Holtzman rats.
Interpretation: Diazepam, a classic anxiolytic, robustly increases the time spent in the open arms of the Elevated Plus Maze, indicating a significant anxiolytic effect. When compared indirectly, both this compound and Diazepam demonstrate the ability to increase open arm exploration, a key indicator of anxiolysis in this paradigm.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Social Defeat Stress Protocol
The social defeat stress paradigm involves exposing a male Sprague-Dawley rat (the "intruder") to a larger, more aggressive resident rat in its home cage for a short period. This process is typically repeated over several days to induce a state of chronic stress and anxiety in the intruder rat. Behavioral testing is conducted after the stress induction period.[1]
Elevated Plus Maze (EPM)
The EPM apparatus consists of two open arms and two enclosed arms arranged in the shape of a plus sign and elevated from the floor. Rodents naturally tend to avoid open, elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms. The test duration is typically 5 minutes.[1]
Light-Dark Box (LDB)
The LDB consists of a small, dark, enclosed compartment and a larger, brightly illuminated compartment. The test is based on the conflict between the innate aversion of rodents to brightly lit areas and their drive to explore a novel environment. Anxiolytic drugs increase the time spent in the light compartment. The test duration is usually 5 minutes.[1]
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. The apparatus is a large, open arena. Anxious animals tend to stay close to the walls (thigmotaxis), while less anxious animals explore the center of the arena more freely. The time spent in the center and the total distance traveled are key parameters measured, typically over a 5-10 minute period.
Mechanism of Action and Experimental Workflow
Proposed Anxiolytic Signaling Pathway of this compound
This compound is a non-selective beta-adrenergic receptor antagonist. Its anxiolytic effects are thought to be mediated by blocking the action of catecholamines, such as epinephrine and norepinephrine, at β1 and β2 adrenergic receptors. This action reduces the physiological symptoms of anxiety, such as increased heart rate and tremors.
Caption: Proposed anxiolytic signaling pathway of this compound.
Experimental Workflow for Assessing Anxiolytic Drugs
The following diagram illustrates a typical workflow for evaluating the anxiolytic potential of a compound in preclinical behavioral studies.
Caption: Experimental workflow for anxiolytic drug testing.
References
In Vitro Binding Affinity of Nadolol Compared to Other Beta-Blockers: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro binding affinity of Nadolol to other commonly used beta-blockers for beta-1 (β1) and beta-2 (β2) adrenergic receptors. The data presented is supported by experimental findings from radioligand binding assays.
Summary of In Vitro Binding Affinities
The binding affinity of a beta-blocker to its receptor is a critical determinant of its pharmacological effect. This affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity. The data in the following table is presented as pKi, which is the negative logarithm of the Ki value. Therefore, a higher pKi value corresponds to a higher binding affinity.
The following table summarizes the pKi values for this compound and other selected beta-blockers at human β1 and β2 adrenergic receptors, as determined by in vitro radioligand binding assays using cells expressing the human receptors.
| Beta-Blocker | pKi for β1-Adrenoceptor | pKi for β2-Adrenoceptor | Selectivity (β1 vs β2) |
| This compound | 7.23 | 8.60 | β2-selective |
| Propranolol | 8.97 | 9.85 | Non-selective |
| Carvedilol | 8.82 | 9.35 | Non-selective |
| Bisoprolol | 8.67 | 7.23 | β1-selective |
| Metoprolol | 7.91 | 7.33 | β1-selective |
| Atenolol | 6.84 | 5.89 | β1-selective |
| Timolol | 8.27 | 9.68 | β2-selective |
| Bupranolol | 8.51 | 9.85 | Non-selective |
Data sourced from Baker, 2005.[1]
As the data indicates, this compound is a non-selective beta-blocker with a higher affinity for the β2-adrenergic receptor compared to the β1-adrenergic receptor.[2] This is in contrast to β1-selective blockers like Bisoprolol, Metoprolol, and Atenolol, which preferentially bind to the β1 receptor. Propranolol and Carvedilol also demonstrate non-selective binding profiles.[2]
Experimental Protocols
The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. Below is a detailed methodology for such an experiment.
Radioligand Competition Binding Assay
This in vitro assay measures the ability of an unlabeled compound (the beta-blocker being tested) to compete with a radiolabeled ligand for binding to a specific receptor.
1. Membrane Preparation:
-
Cell lines stably expressing the human β1 or β2 adrenergic receptor (e.g., CHO or HEK293 cells) are cultured.
-
The cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a radiolabeled ligand with high affinity for the beta-adrenergic receptors (e.g., [³H]-CGP 12177 or [¹²⁵I]-Cyanopindolol).
-
The prepared cell membranes expressing either the β1 or β2 receptor.
-
A range of concentrations of the unlabeled beta-blocker being tested (the competitor).
-
-
Control wells are included to determine total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled universal beta-blocker like propranolol).
3. Incubation:
-
The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
4. Separation of Bound and Free Radioligand:
-
After incubation, the contents of the wells are rapidly filtered through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
5. Quantification of Radioactivity:
-
The radioactivity trapped on the filters is measured using a scintillation counter.
6. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
A sigmoidal dose-response curve is generated, and the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Visualizing the Experimental Workflow and Signaling Pathway
To further illustrate the concepts discussed, the following diagrams are provided.
References
Reproducibility of Nadolol's Antihypertensive Effects: A Comparative Guide
An in-depth analysis of clinical data on the efficacy and consistency of Nadolol in the management of hypertension, designed for researchers, scientists, and drug development professionals.
This compound, a non-selective beta-adrenergic receptor blocker, has been a therapeutic option for hypertension for several decades. Its mechanism of action involves the antagonism of beta-1 and beta-2 adrenergic receptors, leading to a reduction in heart rate, myocardial contractility, and renin secretion, ultimately lowering blood pressure.[1][2][3] This guide provides a comprehensive comparison of the antihypertensive effects of this compound across various clinical studies, focusing on the reproducibility of its efficacy. We present quantitative data in structured tables, detail experimental protocols from key trials, and visualize the underlying signaling pathway and a typical clinical trial workflow.
Quantitative Comparison of Antihypertensive Efficacy
The following tables summarize the key findings from multiple clinical studies investigating the antihypertensive effects of this compound. These studies vary in design, patient population, and treatment duration, providing a broad perspective on the consistency of this compound's blood pressure-lowering capabilities.
Table 1: Antihypertensive Effect of this compound Monotherapy
| Study (Year) | Number of Patients | Patient Population | Daily Dose Range (mg) | Treatment Duration | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) |
| El-Mehairy et al. (1982)[4] | 32 | Mild to moderate essential hypertension | 40-240 | 3 months | 38 | 22 |
| Frithz (1982)[5] | Not Specified | Essential hypertension | Not Specified | Not Specified | Not Specified | Not Specified |
| Hornung et al. (1981) | 16 | Essential hypertension | Not Specified | Not Specified | Reduction observed, but lost significance in the morning | Reduction observed, but lost significance in the morning |
| Vukovich et al. (1979) | 46 | Essential hypertension | 80-320 | Not Specified | Not Specified | Consistent 9% decrease from baseline |
| Hillis & Fand R (1981) | 30 | Essential hypertension | 40-560 (average 110) | 14 weeks | ~34 | ~21 |
| Turner et al. (1979) | 13 | Essential hypertension | 200-480 | Not Specified | Reduction observed in 9 patients | Reduction observed in 9 patients |
Table 2: Comparative and Combination Therapy Studies
| Study (Year) | Comparison/Combination | Number of Patients | Patient Population | Key Findings |
| El-Mehairy et al. (1982) | This compound + Hydrochlorothiazide | 32 | Mild to moderate essential hypertension | Combination therapy led to a sustained average supine BP of 132/88 mmHg over 2 years. |
| El-Mehairy et al. (1980) | This compound + Hydrochlorothiazide | 60 | Mild to moderately hypertensive | 91.7% of patients on combined therapy achieved full control of supine diastolic blood pressure. |
| Fouad et al. (1981) | This compound vs. Propranolol | 75 | Hypertensive patients | Both were effective; this compound showed better responses in supine systolic blood pressure. |
| Kostis et al. (1992) | This compound vs. Captopril | 12 | Mild to moderate hypertension | Both lowered BP; this compound had a more pronounced effect on systolic BP during exercise. |
Experimental Protocols
To ensure a thorough understanding of the presented data, this section outlines the methodologies of key cited studies.
El-Mehairy et al. (1982): Long-term Treatment of Essential Hypertension With this compound and Hydrochlorothiazide: A Two-Year Follow-Up
-
Study Design: A long-term follow-up study.
-
Patient Population: 32 patients with mild or moderate essential hypertension.
-
Protocol:
-
A 3-week placebo run-in period.
-
Patients were then treated with hydrochlorothiazide (HCZ) 50 mg once daily (two patients received 100 mg daily) for 3 weeks.
-
This compound was subsequently added to the HCZ regimen, with doses ranging from 40 mg to 240 mg once daily.
-
Patients were followed for 2 years with blood pressure measurements taken at regular intervals.
-
-
Primary Outcome: Change in average supine blood pressure.
Fouad et al. (1981): this compound and propranolol in the treatment of hypertension: a double-blind comparison
-
Study Design: A double-blind, randomized comparative study.
-
Patient Population: 75 hypertensive patients.
-
Protocol:
-
A 5-week wash-out period, including 3 weeks of placebo administration.
-
Patients were randomized to receive either this compound once daily (n=45) or propranolol four times daily (n=30) for 12 weeks.
-
The daily doses for both drugs ranged from 80 to 320 mg.
-
A 2-week tapering-off period followed the treatment phase.
-
-
Primary Outcome: Comparison of blood pressure control between the two treatment groups.
Hillis & Fand R (1981): Dose-ranging study of the new beta-adrenergic antagonist this compound in the treatment of essential hypertension
-
Study Design: A single-blind, dose-ranging study.
-
Patient Population: 30 patients with essential hypertension.
-
Protocol:
-
A 2-week placebo run-in period.
-
Patients started on this compound 40 mg daily (20 mg twice daily) for 14 weeks.
-
The dosage was increased every two weeks, up to a maximum of 560 mg daily, until the patient's blood pressure was normalized.
-
-
Primary Outcome: Reduction in systolic and diastolic blood pressure at the end of the trial.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and a typical experimental workflow for an antihypertensive clinical trial.
Caption: Signaling pathway of this compound's antihypertensive action.
Caption: A typical experimental workflow for a clinical trial of an antihypertensive drug.
Conclusion
The collective evidence from numerous clinical trials demonstrates a consistent and reproducible antihypertensive effect of this compound. As a monotherapy, this compound effectively reduces both systolic and diastolic blood pressure in patients with essential hypertension. The magnitude of this effect is generally dose-dependent, and the once-daily dosing regimen offers a potential advantage in patient compliance. Furthermore, when used in combination with diuretics such as hydrochlorothiazide, this compound's efficacy is enhanced, leading to sustained blood pressure control over the long term. Comparative studies against other beta-blockers like propranolol and agents from other drug classes such as captopril have established this compound as a viable and effective antihypertensive medication. While individual patient responses can vary, the overall data supports the reproducibility of this compound's blood pressure-lowering effects across different clinical settings and patient populations. This makes it a reliable tool in the therapeutic arsenal for managing hypertension.
References
- 1. Dose-ranging study of the new beta-adrenergic antagonist this compound in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term experience with this compound in treatment of hypertension and angina pectoris [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and propranolol in the treatment of hypertension: a double-blind comparison [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term treatment of essential hypertension with this compound and Hydrochlorothiazide: a two-year follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of essential hypertension. A comparison between this compound, once daily, and propranolol, four times daily - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nadolol and Metoprolol for Migraine Prophylaxis: A Guide for Researchers and Drug Development Professionals
An Objective Overview for the Scientific Community
This guide presents a detailed comparison of two beta-blockers, nadolol and metoprolol, for the prophylactic treatment of migraine. The information compiled herein is intended for researchers, scientists, and professionals in drug development, providing a comprehensive analysis based on available clinical research.
Quantitative Data Summary
Both this compound, a non-selective beta-blocker, and metoprolol, a beta-1 selective blocker, have established efficacy in migraine prevention.[1][2][3] While direct head-to-head trials are limited, the following tables synthesize available data from various studies to facilitate a comparative assessment.
Table 1: Efficacy of this compound vs. Metoprolol for Migraine Prophylaxis
| Efficacy Metric | This compound | Metoprolol | Notes |
| Typical Daily Dose | 20-240 mg[4][5] | 50-200 mg | Dosages are typically titrated based on patient response and tolerability. |
| Reduction in Migraine Frequency | Moderate effect in reducing attack frequency. | Reduces monthly attacks from approximately 3.5 to 1.8. | Data is from separate trials; direct comparative reduction rates are not readily available. |
| Responder Rate (>50% reduction in attacks) | Approximately 33% (in one or more headache indices vs. placebo). | Approximately 57% (in a trial comparing it to nebivolol). | Responder rates are from different studies with different comparators. |
Table 2: Comparative Side Effect Profile
| Adverse Event | This compound | Metoprolol | Pharmacological Basis |
| Fatigue | Common | Common | Central nervous system effects and reduced cardiac output. |
| Dizziness | Common | Common | Hypotensive and bradycardic effects. |
| Respiratory Issues (e.g., airway narrowing) | Higher risk due to non-selective beta-2 blockade. | Lower risk due to beta-1 selectivity. | This compound's non-selectivity can affect bronchial smooth muscle. |
| CNS Side Effects (e.g., insomnia, mood changes) | Potentially fewer due to lower lipophilicity and less BBB penetration. | More likely due to higher lipophilicity and CNS penetration. | The degree of penetration into the central nervous system varies between beta-blockers. |
Experimental Protocols
To aid in the design and interpretation of future research, a generalized experimental protocol for a comparative clinical trial of this compound and metoprolol in migraine prophylaxis is outlined below. This is based on common methodologies observed in similar studies.
A Typical Randomized, Double-Blind, Crossover Trial Design
-
Participant Recruitment:
-
Inclusion Criteria: Adults with a diagnosis of migraine (with or without aura) as per the International Classification of Headache Disorders (ICHD), experiencing a minimum of three migraine attacks per month.
-
Exclusion Criteria: Contraindications to beta-blockers (e.g., asthma, bradycardia, heart block), current use of other prophylactic migraine treatments, and pregnancy.
-
-
Study Phases:
-
Baseline (4 weeks): A placebo lead-in period to establish baseline migraine frequency and characteristics for each participant.
-
Treatment Phase 1 (12 weeks): Participants are randomized to receive either this compound or metoprolol. The dosage is gradually titrated to a predetermined effective and tolerable level.
-
Washout Period (4 weeks): A period with no active treatment to eliminate the effects of the first drug.
-
Treatment Phase 2 (12 weeks): Participants are crossed over to the other treatment arm.
-
-
Data Collection and Outcome Measures:
-
Primary Endpoint: Mean reduction in the number of migraine days per month compared to baseline.
-
Secondary Endpoints:
-
Responder rate (percentage of patients with a ≥50% reduction in migraine frequency).
-
Reduction in the severity and duration of migraine attacks.
-
Reduction in the use of acute medication.
-
Incidence and severity of adverse events.
-
-
-
Data Analysis:
-
Statistical comparison of the primary and secondary endpoints between the two treatment groups.
-
Analysis of adverse event data to compare the tolerability of this compound and metoprolol.
-
Visualizing Methodologies and Mechanisms
To further clarify the research process and the proposed mechanisms of action, the following diagrams are provided.
Caption: A typical crossover trial design for comparing prophylactic migraine treatments.
The proposed mechanism of action for beta-blockers in migraine prophylaxis involves the modulation of various signaling pathways.
Caption: Simplified signaling pathways for beta-blockers in migraine prophylaxis.
References
- 1. ihs-headache.org [ihs-headache.org]
- 2. researchgate.net [researchgate.net]
- 3. Current Prophylactic Medications for Migraine and Their Potential Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pharmacological Management Of Migraine, Part 2: Preventative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-Blockers: An Old-School Tool for Migraine Prevention — Migraine Again [migraineagain.com]
A Comparative Analysis of Nadolol and Atenolol on Cardiovascular Parameters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiovascular effects of two widely prescribed beta-adrenergic receptor antagonists: Nadolol and Atenolol. The following sections detail their pharmacological profiles, comparative efficacy on key hemodynamic parameters supported by experimental data, and the methodologies employed in these comparative studies.
Introduction and Pharmacological Overview
This compound and Atenolol are beta-blockers used in the management of cardiovascular diseases such as hypertension and angina pectoris.[1][2] Their primary mechanism of action involves the competitive inhibition of catecholamines (e.g., epinephrine and norepinephrine) at beta-adrenergic receptors, leading to reduced heart rate, myocardial contractility, and blood pressure.[3][4]
However, they differ in their receptor selectivity. Atenolol is a cardioselective β1-adrenergic antagonist, meaning it primarily targets β1 receptors found predominantly in heart tissue, especially at lower doses.[4] this compound, in contrast, is a non-selective beta-blocker, antagonizing both β1 and β2-adrenergic receptors. This lack of selectivity can lead to different physiological effects, particularly concerning bronchial and vascular smooth muscle, where β2 receptors are abundant.
Another key differentiator is their pharmacokinetic profiles. This compound has a significantly longer elimination half-life (approximately 20-24 hours) compared to Atenolol (approximately 6-7 hours), which allows for once-daily dosing and a more sustained effect over a 24-hour period.
Comparative Data on Cardiovascular Parameters
The following tables summarize the quantitative effects of this compound and Atenolol on critical cardiovascular parameters as reported in comparative clinical trials.
Table 1: Effects on Heart Rate (HR)
| Parameter | This compound | Atenolol | Study Population & Dosage | Key Findings |
| Resting HR | Greater reduction | Significant reduction | Patients with essential hypertension; this compound (80-160 mg/day), Atenolol (100 mg/day). | This compound causes a greater degree of bradycardia (slowing of the heart rate) at rest compared to atenolol. |
| Exercise HR | Greater reduction | Significant reduction | Patients with essential hypertension; this compound (80-160 mg/day), Atenolol (100 mg/day). | This compound demonstrates a more pronounced suppression of exercise-induced tachycardia. |
| HR at 24h Post-Dose | More pronounced suppression | Less pronounced suppression | Patients with angina pectoris; this compound (40-80 mg/day), Atenolol (50-100 mg/day). | Due to its longer half-life, this compound's effect on heart rate is more sustained at 24 hours compared to Atenolol. |
Table 2: Effects on Blood Pressure (BP)
| Parameter | This compound | Atenolol | Study Population & Dosage | Key Findings |
| Resting BP | Significant reduction | Significant reduction | Patients with essential hypertension; this compound (80-160 mg/day), Atenolol (100 mg/day). | Both drugs reduce resting systolic and diastolic blood pressure to a similar extent. |
| Exercise BP | Significant reduction | Significant reduction | Patients with essential hypertension; this compound (80-160 mg/day), Atenolol (100 mg/day). | Both drugs effectively blunt the rise in blood pressure during exercise to a similar degree. |
| Mean Arterial Pressure (MAP) | Reduction from 133.2 to 113.5 mmHg | Reduction from 129.9 to 108.2 mmHg | Elderly hypertensive patients; treatment for 10-12 weeks. | Both drugs are effective in lowering mean arterial pressure in the elderly. |
Table 3: Effects on Cardiac Performance
Direct head-to-head comparative data for Cardiac Output and Ejection Fraction is limited. The data below is derived from separate studies and should be interpreted with caution as study populations and methodologies may differ.
| Parameter | This compound | Atenolol | Study Population & Dosage | Key Findings |
| Cardiac Output/Index | Decreased cardiac output by 18%. | Cardiac Index (CI) fell by 20-22%. | This compound: Hypertensive patients. Atenolol: Hypertensive patients. | Both drugs reduce cardiac output, a primary mechanism for their antihypertensive effect. |
| Ejection Fraction (EF) | Can increase oxygen requirements by increasing left ventricular fiber length, particularly in heart failure. | In patients with normal LV function, EF did not change. In patients with advanced heart failure, long-term use markedly improved LVEF. | This compound: General information. Atenolol: Hypertensive patients with normal LV function and patients with advanced heart failure. | The effect on ejection fraction can vary depending on the patient's baseline cardiac function. |
Signaling Pathways and Mechanism of Action
The primary mechanism for both drugs is the blockade of the β1-adrenergic signaling pathway in cardiac myocytes. This pathway, when activated by catecholamines, leads to an increase in heart rate and contractility.
References
A Comparative Guide: Efficacy of Nadolol vs. β1-Selective Blockers in Arrhythmia Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-selective β-blocker, nadolol, and β1-selective blockers in the context of arrhythmia research. The information presented is collated from experimental data to assist in the selection of appropriate therapeutic agents for preclinical and clinical investigation.
Executive Summary
In the management and study of cardiac arrhythmias, the choice between a non-selective β-blocker like this compound and a β1-selective agent is critical. Experimental and clinical evidence suggests that this compound may offer superior antiarrhythmic efficacy, particularly in catecholamine-sensitive arrhythmias. This superiority is attributed to its blockade of both β1 and β2 adrenergic receptors. While β1-selective blockers effectively target cardiac β1 receptors to reduce heart rate and contractility, the additional β2 blockade by this compound may provide a more comprehensive antiarrhythmic effect by mitigating the pro-arrhythmic effects of β2 receptor stimulation.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from comparative studies.
Table 1: Efficacy in Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) - Clinical Data
| Parameter | Baseline (No Medication) | β1-Selective Blockers | This compound |
| Resting Heart Rate (bpm) | - | 56 ± 14 | 54 ± 10 |
| Maximum Heart Rate (bpm) | - | 139 ± 24 | 122 ± 21 |
| Arrhythmia Score During Exercise | 2.7 ± 0.9 | 2.5 ± 0.8 | 1.6 ± 0.9 |
| Data from a clinical study involving 34 CPVT patients. β1-selective blockers included metoprolol, atenolol, and bisoprolol. Arrhythmia severity was scored on a scale of 1 to 4, with higher scores indicating more severe arrhythmias.[1][2] |
Table 2: Efficacy in Catecholamine-Induced Arrhythmias - Preclinical Data (Canine Model)
| Arrhythmia Model | Drug | Dosage Range (µg/kg) | Outcome |
| Halothane + Adrenaline-Induced | This compound | 10 - 200 | Potent suppression of arrhythmias |
| Propranolol (non-selective) | 10 - 200 | Inhibition of arrhythmias | |
| Alprenolol (non-selective) | 10 - 200 | Inhibition of arrhythmias | |
| This compound was found to be the most potent among the tested beta-blockers in this model.[3] |
Table 3: Efficacy in Ischemia-Induced Arrhythmias - Preclinical Data (Canine Model)
| Arrhythmia Model | Drug | Dosage | Outcome |
| Acute Coronary Occlusion | This compound | 10 - 200 µg/kg | Attenuation of ventricular arrhythmias |
| Propranolol (non-selective) | 10 - 200 µg/kg | Attenuation of ventricular arrhythmias | |
| Alprenolol (non-selective) | 10 - 200 µg/kg | Attenuation of ventricular arrhythmias | |
| This compound was the most potent in suppressing arrhythmias in this model.[3] |
Table 4: Electrophysiological Effects of this compound in Ischemia (Canine Model)
| Condition | Parameter | Effect of this compound (8 mg/kg, IV) |
| Acute Ischemia | Ventricular Arrhythmias | Reduced |
| Survival | Increased (70% vs. 11% in control) | |
| Beat-to-beat Conduction | Prevented changes in epicardial and mid-myocardial activation | |
| [4] |
Signaling Pathways and Mechanisms of Action
The antiarrhythmic effects of this compound and β1-selective blockers are rooted in their modulation of the β-adrenergic signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound decreases the incidence and severity of ventricular arrhythmias during exercise stress testing compared with β1-selective β-blockers in patients with catecholaminergic polymorphic ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-arrhythmic effect of this compound in experimental arrhythmias: comparison with propranolol and alprenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiologic and antiarrhythmic actions of this compound: acute ischemia in the presence of previous myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nadolol Versus Placebo in Controlled Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nadolol, a non-selective beta-adrenergic receptor blocker, against placebo in various controlled research settings. The information presented is collated from multiple clinical trials to offer an objective overview of this compound's efficacy, safety profile, and mechanism of action, supported by experimental data.
This compound is utilized in the management of several cardiovascular conditions, including hypertension (high blood pressure) and angina pectoris (chest pain)[1][2]. It is also used off-label for conditions such as migraine prophylaxis and to prevent complications of cirrhosis[3][4]. Its therapeutic effects are primarily attributed to its antagonism of beta-1 and beta-2 adrenergic receptors[5].
Efficacy of this compound in Angina Pectoris and Hypertension
Clinical trials have consistently demonstrated this compound's superiority over placebo in managing symptoms of stable angina pectoris and reducing blood pressure in hypertensive patients.
Quantitative Data Summary
The following table summarizes key efficacy data from placebo-controlled studies of this compound.
| Indication | Parameter | This compound Group | Placebo Group | P-value | Source |
| Stable Angina Pectoris | Reduction in Pain Episodes per Week | 59.8% | 28.2% | < 0.01 | |
| Reduction in Nitroglycerin Consumption | 66.8% | 36.2% | < 0.05 | ||
| Increase in Exercise Time | 42.2% | 14.5% | < 0.05 | ||
| Increase in Exercise Work | 64.7% | 22.0% | < 0.05 | ||
| Essential Hypertension | Reduction in Blood Pressure (Systolic/Diastolic) | ~34/21 mmHg | Not specified | Significant | |
| Decrease in Supine Heart Rate | 20% | Not specified | Consistent | ||
| Decrease in Supine Diastolic Blood Pressure | 9% | Not specified | Consistent | ||
| Prophylaxis of Esophageal Variceal Growth in Cirrhosis | Growth of Esophageal Varices | 9 of 83 patients | 29 of 78 patients | < 0.001 | |
| Cumulative Risk of Variceal Growth | 20% | 51% | < 0.001 |
Experimental Protocols
The methodologies employed in the cited studies generally follow a randomized, double-blind, placebo-controlled design.
Example Protocol: Stable Angina Pectoris Study
A representative study in patients with stable angina pectoris involved the following phases:
-
Run-in Period: An eight-week single-blind placebo period to establish baseline frequency of angina episodes and nitroglycerin consumption.
-
Randomization: Patients were then randomized in a double-blind manner to receive either this compound (administered once daily) or an identical-appearing placebo for four weeks.
-
Data Collection: Patients maintained diaries to record episodes of chest pain and nitroglycerin use.
-
Exercise Testing: Standardized exercise tests (e.g., Bruce protocol treadmill test) were performed at the end of the run-in period and after the four-week treatment period, 24 hours after the last dose of the study drug.
-
Outcome Measures: Primary endpoints included the change in the frequency of angina attacks, nitroglycerin consumption, and exercise duration and capacity. Hemodynamic parameters such as resting and peak heart rate and blood pressure were also assessed.
Signaling Pathway and Mechanism of Action
This compound is a non-selective beta-adrenergic antagonist, meaning it blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors. This blockade is the primary mechanism through which it exerts its therapeutic effects.
-
Cardiac Effects (β1 Blockade): By blocking β1 receptors in the heart, this compound inhibits the signaling pathway of cyclic AMP (cAMP). This leads to a decrease in heart rate (negative chronotropy), reduced force of cardiac contraction (negative inotropy), and slowed atrioventricular (AV) conduction. These effects collectively reduce myocardial oxygen demand, which is beneficial in angina pectoris.
-
Vascular and Renal Effects (β1 and β2 Blockade): Antagonism of β1 receptors in the kidneys inhibits the release of renin, thereby suppressing the renin-angiotensin-aldosterone system. This leads to reduced angiotensin II-mediated vasoconstriction and aldosterone-mediated water retention, contributing to its antihypertensive effect. The blockade of β2 receptors in vascular smooth muscle can lead to an increase in peripheral vascular resistance.
-
Other Effects (β2 Blockade): Blockade of β2 receptors in the lungs can prevent bronchodilation, in skeletal muscle and the liver it can inhibit glycogenolysis, and in the pancreas, it can inhibit insulin release.
References
A Comparative Guide to the Kinetic Selectivity of Nadolol for the β1-Adrenoceptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nadolol's binding kinetics at the β1-adrenoceptor subtype relative to other beta-blockers. We delve into the experimental data that defines its kinetic profile and provide detailed protocols for the key assays used in such investigations.
Introduction: Beyond Affinity - The Importance of Kinetics
G-protein coupled receptors (GPCRs), such as the β-adrenoceptors, are the targets of a significant portion of modern pharmaceuticals. Traditionally, drug selectivity has been defined by equilibrium affinity constants (like Kᵢ or Kᴅ), which measure the overall strength of the drug-receptor interaction. However, this perspective overlooks the dynamic nature of this interaction—specifically, the rates at which a drug binds (association rate, kₒₙ) and unbinds (dissociation rate, kₒff) from its target.
The concept of kinetic selectivity focuses on these rates. The dissociation rate is particularly crucial as its reciprocal (1/kₒff) defines the drug-receptor residence time . A longer residence time can lead to a more durable pharmacological effect, which may not be predicted by equilibrium affinity alone.[1] this compound is a non-selective β-adrenergic receptor antagonist used in the treatment of hypertension and angina pectoris.[2][3] This guide investigates whether its clinical efficacy is supported by kinetic selectivity for the therapeutic target, the β1-adrenoceptor.
Comparative Kinetic Data
The following tables summarize the binding kinetics of this compound compared to Propranolol (a non-selective antagonist) and Bisoprolol (a β1-selective antagonist) at human β1 and β2-adrenoceptors. The data is derived from competition kinetic radioligand binding assays performed at a physiological temperature (37°C).[4]
Table 1: Binding Kinetics at the Human β1-Adrenoceptor
| Compound | kₒₙ (10⁷ M⁻¹min⁻¹) | kₒff (min⁻¹) | Residence Time (min) | Kᵢ (nM) |
| This compound | 1.1 ± 0.3 | 0.25 ± 0.04 | 4.0 | 25.1 ± 7.2 |
| Propranolol | 10.2 ± 2.4 | 0.23 ± 0.02 | 4.3 | 2.3 ± 0.5 |
| Bisoprolol | 3.3 ± 0.6 | 0.05 ± 0.01 | 20.0 | 1.6 ± 0.4 |
| Data sourced from Sykes, D. A., et al. (2022). All values are presented as mean ± SEM.[4] |
Table 2: Binding Kinetics at the Human β2-Adrenoceptor
| Compound | kₒₙ (10⁷ M⁻¹min⁻¹) | kₒff (min⁻¹) | Residence Time (min) | Kᵢ (nM) |
| This compound | 1.7 ± 0.2 | 0.02 ± 0.003 | 50.0 | 1.1 ± 0.1 |
| Propranolol | 20.9 ± 3.1 | 0.13 ± 0.01 | 7.7 | 0.6 ± 0.1 |
| Bisoprolol | 1.2 ± 0.2 | 2.5 ± 0.4 | 0.4 | 21.7 ± 3.4 |
| Data sourced from Sykes, D. A., et al. (2022) and other comparative studies. |
Analysis: The data reveals that this compound does not exhibit kinetic selectivity for the β1-adrenoceptor. In fact, its residence time is substantially longer at the β2 subtype (50 minutes) compared to the β1 subtype (4 minutes). This kinetic profile aligns with its classification as a non-selective beta-blocker. In contrast, Bisoprolol demonstrates clear kinetic selectivity for the β1-adrenoceptor, with a 50-fold longer residence time at β1 (20 minutes) versus β2 (0.4 minutes). Propranolol also shows a longer residence time at the β2 receptor, consistent with its non-selective profile.
Experimental Protocols
The determination of kinetic parameters relies on robust and specialized assays. Radioligand binding assays are considered the gold standard for quantifying receptor-ligand interactions.
Protocol 1: Competition Kinetic Radioligand Binding Assay
This method is used to determine the association (kₒₙ) and dissociation (kₒff) rates of an unlabeled test compound (e.g., this compound) by observing its effect on the binding of a radiolabeled ligand over time. The analysis often uses the model developed by Motulsky and Mahan.
Objective: To determine kₒₙ and kₒff of an unlabeled antagonist.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human β1 or β2-adrenoceptor subtype.
-
Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA), a non-selective β-adrenoceptor antagonist.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS), pH 7.4, supplemented with 0.01% ascorbic acid and 100 μM GTP. GTP is included to ensure the receptor is in a single, uncoupled affinity state.
-
Test Compound: this compound and other beta-blockers.
-
Non-specific Binding Control: A high concentration (e.g., 1 μM) of a non-selective antagonist like Propranolol.
-
Equipment: 96-well plates, rapid filtration apparatus (cell harvester), glass fiber filters, and a liquid scintillation counter.
Procedure:
-
Preparation: Prepare dilutions of the radioligand ([³H]-DHA) and the unlabeled test compounds in the assay buffer.
-
Incubation: In a 96-well plate, simultaneously add the cell membranes (e.g., 30 µg protein/well), a fixed concentration of [³H]-DHA (e.g., 3 nM), and the unlabeled test compound to initiate the binding reaction at 37°C. At time zero, all receptors are unoccupied.
-
Time Course Sampling: At multiple, defined time points, terminate the reaction for a set of wells.
-
Separation: Rapidly separate the receptor-bound radioligand from the free (unbound) radioligand by filtering the contents of each well through a glass fiber filter plate using a cell harvester. The membranes and bound radioligand are trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters for each time point using a liquid scintillation counter.
-
Data Analysis: Plot the specific binding (Total Binding - Non-specific Binding) over time. Fit the resulting competition association curves to the Motulsky and Mahan kinetic model using non-linear regression software (e.g., GraphPad Prism) to derive the kₒₙ and kₒff values for the unlabeled test compound.
Protocol 2: Functional Assay - cAMP Production
This assay measures the functional consequence of β-adrenoceptor antagonism. β1 and β2 receptors are coupled to the Gs protein, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). Antagonists block this process.
Objective: To quantify a compound's functional potency (IC₅₀) by measuring its ability to inhibit agonist-stimulated cAMP production.
Materials:
-
Cell Line: HEK293 cells expressing the target β-adrenoceptor.
-
Agonist: A β-adrenoceptor agonist like Isoproterenol.
-
Test Compound: this compound or other antagonists at various concentrations.
-
Assay Kit: A commercial cAMP detection kit (e.g., cAMP-Glo™, HTRF, or AlphaScreen).
-
Phosphodiesterase (PDE) Inhibitor: A compound like IBMX to prevent the degradation of cAMP.
-
Equipment: Cell culture supplies, multi-well plates (e.g., 384-well), and a plate reader capable of detecting the assay signal (e.g., luminometer or fluorometer).
Procedure:
-
Cell Plating: Seed the cells into a 384-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Treat the cells with varying concentrations of the antagonist (e.g., this compound) and incubate for a set period (e.g., 15 minutes) at 37°C. This allows the antagonist to bind to the receptors.
-
Agonist Stimulation: Add a fixed concentration of the agonist (e.g., Isoproterenol at its EC₈₀ concentration) to all wells (except negative controls) to stimulate cAMP production. Incubate for an appropriate time (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit. This typically involves a series of reagent additions that generate a luminescent or fluorescent signal inversely proportional to the amount of cAMP produced.
-
Signal Measurement: Read the plate using the appropriate plate reader.
-
Data Analysis: Plot the signal as a function of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of antagonist required to inhibit 50% of the agonist-stimulated response.
Visualizations
The following diagrams illustrate the key biological and experimental processes described.
Caption: Canonical β1-adrenoceptor signaling pathway and the inhibitory action of an antagonist.
Caption: Workflow for a competition kinetic radioligand binding assay.
Discussion and Conclusion
The experimental data clearly indicates that this compound is a non-selective beta-blocker not only in terms of equilibrium affinity but also in its binding kinetics. The drug exhibits a dissociation rate from the β1-adrenoceptor that is faster than its dissociation from the β2-adrenoceptor, resulting in a significantly shorter residence time at the primary therapeutic target. This kinetic profile suggests that this compound's prolonged clinical effects, which allow for once-daily dosing, are likely attributable to its long plasma half-life (approximately 20-24 hours) rather than a long receptor residence time. The drug is not metabolized and is excreted unchanged by the kidneys, contributing to its extended duration in the body.
In contrast, drugs like Bisoprolol achieve β1-selectivity through a markedly slow dissociation rate from the β1-adrenoceptor, leading to a long target-specific residence time. This kinetic selectivity is a desirable property, as it may contribute to a more sustained on-target effect while minimizing off-target effects associated with β2-receptor blockade, such as bronchoconstriction.
For researchers in drug development, this case study of this compound underscores a critical principle: a long plasma half-life and a long receptor residence time are distinct mechanisms that can both lead to a prolonged duration of action. Understanding the kinetic signature of a drug, in addition to its affinity and pharmacokinetic profile, provides a more complete picture of its mechanism of action and can be instrumental in designing next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. scribd.com [scribd.com]
- 2. This compound: a review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Nadolol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Nadolol is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines ensures the safety of personnel and minimizes the ecological impact of chemical waste. This guide provides essential information and step-by-step procedures for the safe disposal of this compound in a laboratory setting.
Waste Management and Disposal Plan
While this compound is not specifically listed as a P- or U-listed hazardous waste by the Resource Conservation and Recovery Act (RCRA), it is a pharmacologically active material with potential health effects, including skin and eye irritation.[1] Furthermore, impurities or the generation of dust from the compound may present additional hazards.[1][2] Therefore, a cautious approach to its disposal is warranted. The primary principle is to avoid disposing of this compound down the drain or in regular trash, as this can lead to environmental contamination.[3]
-
Hazard Assessment: Before handling this compound waste, consult the Safety Data Sheet (SDS). The SDS provides critical information on physical and chemical properties, hazards, and appropriate handling procedures.[1]
-
Segregation of Waste:
-
Pure this compound and Concentrated Stock Solutions: These should be treated as chemical waste.
-
Contaminated Labware: Items such as pipette tips, gloves, and empty vials that have come into direct contact with this compound should be collected in a designated, clearly labeled hazardous waste container.
-
Aqueous Solutions: Dilute aqueous solutions containing this compound should not be disposed of down the drain. They should be collected as hazardous aqueous waste.
-
-
Containerization and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for this compound waste.
-
The container must be clearly labeled with the words "Hazardous Waste" and the specific contents, including "this compound." This ensures proper identification for disposal by environmental health and safety (EHS) personnel or a licensed waste management contractor.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure and away from incompatible materials. Keep the container closed except when adding waste.
-
-
Disposal:
-
Arrange for the pickup and disposal of the this compound waste through your institution's EHS department or a certified hazardous waste disposal company.
-
The recommended method of disposal for pharmaceutical waste is typically high-temperature incineration by a licensed facility.
-
Quantitative Data Summary
| Waste Category | Maximum Accumulation Volume | Accumulation Time Limit |
| Non-Acutely Hazardous Waste | 55 gallons | 1 year |
| Acutely Hazardous Waste (P-list) | 1 quart | 1 year |
Note: This table provides general guidelines based on US EPA regulations for satellite accumulation areas. Specific institutional and local regulations may vary.
Experimental Protocols
This document does not cite specific experiments. The provided information is a procedural guide for the proper disposal of a chemical compound.
Visual Guidance
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Operational Guide for Handling Nadolol
This guide provides comprehensive, procedural information for the safe handling, storage, and disposal of Nadolol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure personal safety and proper logistical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a pharmacologically active material that can cause serious eye irritation and may cause an allergic skin reaction.[1] Ingestion of large amounts can be harmful.[1][2] Therefore, adherence to proper safety protocols and the use of appropriate personal protective equipment are crucial.
Occupational Exposure Limits:
| Parameter | Value |
| Time-Weighted Average (TWA) | 0.3 mg/m³ |
| [1] |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields, chemical splash goggles, or a full face shield. | To prevent eye contact, which can cause serious irritation.[1] An emergency eye wash station should be readily available. |
| Hand Protection | Nitrile or other impervious gloves. Consider double gloving for extensive handling. | To prevent skin contact, which may cause an allergic reaction. |
| Body Protection | Protective clothing or a lab coat. For tasks with a higher risk of dust generation, disposable overalls and sleeve covers are recommended. | To minimize skin exposure. Contaminated work clothing must not be allowed out of the workplace and should be washed before reuse. |
| Respiratory Protection | Generally not required for standard laboratory operations with adequate engineering controls. A tight-fitting full-face respirator with HEPA filters should be used for spill cleanup. | To prevent inhalation of dust, especially during high-energy operations or spill management. |
Safe Handling and Storage Protocols
Engineering Controls: For laboratory operations, especially those with high energy such as particle sizing, use local exhaust ventilation or a ventilated enclosure to control exposure below the occupational exposure level.
Handling Procedures:
-
Avoid breathing dust.
-
Wash hands and exposed skin thoroughly after handling.
-
Avoid generating dust; fine dust dispersed in air can be a potential explosion hazard.
-
Clean equipment and work surfaces with a suitable detergent or solvent after use.
Storage Conditions:
-
Store in a tightly closed container as defined in the USP-NF.
-
Keep in a cool, dry place at room temperature, between 20°C to 25°C (68°F to 77°F).
-
Protect from light.
Emergency Procedures
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Skin Contact | Remove contaminated clothing immediately and wash the affected skin with soap and water. If skin irritation or a rash occurs, seek medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so and continue rinsing. If eye irritation persists, get medical advice/attention. |
| Inhalation | Move the person to fresh air. If symptoms develop or persist, call a physician. |
| Ingestion | Rinse the mouth. If a large amount is ingested, call a poison control center immediately. Do not induce vomiting unless directed to do so by medical personnel. |
Spill Response:
-
Keep unnecessary personnel away.
-
Wear appropriate personal protective equipment, including a respirator for significant spills.
-
Use dry clean-up procedures and avoid generating dust.
-
Vacuum or sweep up the material and place it in a suitable disposal container.
Disposal Plan
Dispose of this compound and its containers in accordance with all local, regional, national, and international regulations. For unused or expired medication in a non-laboratory setting, follow these general guidelines:
-
Do not flush down the toilet unless specifically instructed to do so.
-
Utilize community "drug take-back" programs where available.
-
If no take-back program is available, mix the medication with an undesirable substance like coffee grounds or cat litter, place it in a sealed plastic bag, and dispose of it in the household trash.
Toxicity Data
| Test | Species | Route | Value |
| LD50 | Mouse | Oral | 4500 mg/kg |
| LD50 | Rat | Oral | 5300 mg/kg |
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
